(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate
Descripción
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEBOMLXSMSDDI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is a synthetic amino acid derivative of leucine, notable for the strategic incorporation of a fluorine atom. This modification can significantly influence the parent molecule's physicochemical and biological properties, making it a valuable chiral building block in medicinal chemistry and drug development. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in novel therapeutic agents. This technical guide provides a comprehensive overview of the structure elucidation of this compound, including its physicochemical properties, a detailed representative synthetic protocol, and a thorough analysis of its spectroscopic characteristics.
Physicochemical Properties
This compound is commercially available, typically as a hydrochloride or sulfate salt, to improve its stability and handling. The free base form is an oil or low-melting solid. Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆FNO₂ | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| CAS Number (Free Base) | 156047-39-1 | [1] |
| CAS Number (HCl Salt) | 2095926-24-0 | |
| CAS Number (Sulfate Salt) | 848949-85-9 | |
| Appearance | Colorless to pale yellow oil or solid | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis
Representative Synthetic Pathway
The proposed synthesis involves the alkylation of a chiral glycine enolate equivalent with a suitable fluorinated electrophile. A nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary is a powerful tool for the stereocontrolled synthesis of α-amino acids.
References
A Technical Guide to the Physicochemical Properties of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is limited. This guide consolidates available information from commercial suppliers and scientific literature on analogous compounds. Properties marked as "Predicted" are computational estimates and should be used as a guideline pending experimental verification.
Introduction
This compound is a synthetic, non-canonical amino acid derivative. As a derivative of leucine, it serves as a chiral building block in medicinal chemistry and peptide synthesis.[1][2][3] The strategic incorporation of a fluorine atom onto the side chain is a key feature, intended to modulate the parent molecule's biological and physical properties. Introducing fluorine can enhance metabolic stability, binding affinity, and hydrophobicity, making such derivatives valuable tools in drug design and protein engineering.[4][][6][7] This compound is typically available as a hydrochloride or sulfate salt to improve stability and handling.[1]
Physicochemical Properties
The core physicochemical properties are summarized below. The data pertains to the free base form unless otherwise specified.
Table 1: Core Physicochemical Properties
| Property | Value | Source / Form |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₁₆FNO₂ | Free Base[3] |
| Molecular Weight | 177.22 g/mol | Free Base[3] |
| 213.67 g/mol (C₈H₁₇ClFNO₂) | HCl Salt | |
| 275.30 g/mol (C₈H₁₈FNO₆S) | Sulfate Salt[1][8] | |
| CAS Number | 156047-39-1 | Free Base[3] |
| 2095926-24-0 | HCl Salt | |
| 848949-85-9 | Sulfate Salt[1][8] | |
| Physical Form | Solid | HCl & Sulfate Salts[1] |
| Boiling Point | 200.2 ± 25.0 °C | Predicted[3] |
| Density | 1.020 ± 0.06 g/cm³ | Predicted[3] |
| Storage Conditions | 2-8°C, Inert Atmosphere | All forms[1][3] |
Table 2: Solubility Data
| Solvent | Solubility | Form | Notes |
| DMSO | 100 mg/mL (363.24 mM) | Sulfate Salt[1] | Ultrasonic assistance may be required.[1] Use freshly opened, anhydrous DMSO.[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this specific molecule are not publicly documented. The following sections provide representative methodologies based on established procedures for analogous fluorinated amino acid esters.
Illustrative Synthesis: Nucleophilic Fluorination
The synthesis of γ-fluorinated amino acids like this compound often involves the fluorination of a corresponding hydroxyl precursor. A general protocol is outlined below, adapted from common strategies in fluorine chemistry.[4]
Objective: To introduce a fluorine atom at the C4 position of an ethyl 2-amino-4-hydroxy-4-methylpentanoate precursor via nucleophilic substitution.
Materials:
-
(S)-ethyl 2-(tert-butoxycarbonylamino)-4-hydroxy-4-methylpentanoate
-
Deoxofluorinating agent (e.g., Deoxo-Fluor®, DAST)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, THF)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: The starting material, N-Boc protected (S)-ethyl 2-amino-4-hydroxy-4-methylpentanoate, is dissolved in anhydrous dichloromethane under an inert nitrogen atmosphere in a flame-dried flask. The solution is cooled to -78°C using a dry ice/acetone bath.
-
Fluorination: A deoxofluorinating agent (e.g., Deoxo-Fluor®, 1.5 equivalents) is added dropwise to the cooled solution. The reaction mixture is stirred at -78°C for one hour and then allowed to warm slowly to room temperature overnight.
-
Quenching: The reaction is carefully quenched by slow addition to a stirred, chilled saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification (Protected Ester): The crude product is purified by flash column chromatography on silica gel to yield the protected fluorinated intermediate.
-
Deprotection: The N-Boc protecting group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or 4M HCl in dioxane.
-
Final Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt (e.g., hydrochloride or trifluoroacetate) can be used directly or neutralized to yield the free amine, which can be further purified if necessary.
Chiral Purity Analysis by HPLC
The enantiomeric purity of the final compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for separating N-blocked and underivatized amino acid enantiomers.[9][10]
Objective: To determine the enantiomeric excess (% ee) of this compound.
Instrumentation & Materials:
-
HPLC System: Standard HPLC with a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC R (Ristocetin A) column.[9]
-
Mobile Phase (Reversed-Phase Mode): A mixture of an aqueous buffer (e.g., 20 mM Ammonium Acetate in Water, pH 4.5) and an organic modifier (e.g., Methanol or Acetonitrile). The exact ratio is determined through method development.
-
Sample Preparation: The compound is dissolved at approximately 1 mg/mL in the mobile phase or a compatible solvent.
Procedure:
-
Column Equilibration: The chiral column is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: A small volume (e.g., 5-10 µL) of the sample solution is injected onto the column.
-
Elution & Detection: The enantiomers are separated on the column and detected by the UV or MS detector. The (S)-enantiomer (the desired product) and the (R)-enantiomer (the potential impurity) will have different retention times.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.
Workflow and Pathway Visualizations
Since this compound is a synthetic building block rather than a bioactive agent with a known signaling pathway, a diagram of the general experimental workflow for its synthesis and characterization is more appropriate and scientifically relevant.
Caption: A logical workflow for the synthesis and subsequent analytical characterization of a chiral fluorinated amino acid ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sulfate|lookchem [lookchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Biological Activity of Fluorinated Leucine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and chemical biology. Fluorinated leucine derivatives, in particular, have garnered significant attention due to their ability to modulate the biological activity of peptides and proteins. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these fascinating compounds.
Introduction to Fluorinated Leucine Derivatives
Leucine, an essential branched-chain amino acid, plays a crucial role in protein synthesis and metabolic regulation, notably through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. The introduction of fluorine atoms into the leucine side chain can profoundly alter its physicochemical properties, including hydrophobicity, steric bulk, and electronic characteristics. These modifications can lead to enhanced metabolic stability, altered protein-protein interactions, and novel pharmacological activities, making fluorinated leucine derivatives promising candidates for drug discovery and development.
This guide will explore the synthesis of key fluorinated leucine analogs, their effects on cellular processes such as proliferation and enzyme activity, and the experimental protocols used to assess their biological impact.
Synthesis of Fluorinated Leucine Derivatives
The synthesis of fluorinated leucine derivatives often requires specialized chemical methods to introduce fluorine atoms at specific positions within the leucine side chain. Common derivatives include 5,5,5-trifluoroleucine and 5,5,5,5',5',5'-hexafluoroleucine.
Synthesis of (S)-5,5,5,5',5',5'-Hexafluoroleucine
A robust method for the stereoselective synthesis of hexafluoroleucine involves the homologation of a glycine Schiff base complex. This strategy allows for the large-scale production of the enantiopure amino acid.[1]
Experimental Protocol: Synthesis of (S)-5,5,5,5',5',5'-Hexafluoroleucine
Materials:
-
Chiral Ni(II) complex of a glycine Schiff base
-
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Alkali metal base (e.g., sodium hydroxide)
-
Solvents (e.g., acetonitrile)
-
Reagents for hydrolysis (e.g., hydrochloric acid)
-
Reagents for N-protection (e.g., Fmoc-OSu or Boc-anhydride)
Procedure:
-
Alkylation: The chiral Ni(II) complex of the glycine Schiff base is reacted with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in the presence of an alkali metal base in a suitable solvent like acetonitrile. This reaction proceeds via an SN2' mechanism.[1]
-
Hydrolysis: The resulting fluoroalkylated Ni(II) complex is hydrolyzed using a strong acid (e.g., 6M HCl) to release the free (S)-5,5,5,5',5',5'-hexafluoroleucine.[1]
-
Protection (Optional): The free amino acid can be subsequently protected with Fmoc or Boc groups for use in solid-phase peptide synthesis.[1]
Synthesis of (2S,4R)-5,5,5-Trifluoroleucine
The synthesis of trifluoroleucine can be achieved through the stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl intermediate derived from a chiral Schiff base Ni(II) complex. The reaction conditions, particularly hydrogen pressure, can be tuned to favor the formation of the trifluorinated product.[2]
Experimental Protocol: Synthesis of (2S,4R)-5,5,5-Trifluoroleucine
Materials:
-
Chiral glycine Schiff base Ni(II) complex
-
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Solvents (e.g., methanol)
-
Reagents for hydrolysis (e.g., hydrochloric acid)
Procedure:
-
Fluoroalkylation: A chiral glycine Schiff base Ni(II) complex is reacted with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane to generate a pentafluoroalkene intermediate.
-
Hydrogenation/Hydrodefluorination: The intermediate is then subjected to hydrogenation with a Pd/C catalyst. At elevated hydrogen pressure (e.g., 35 bar), the reaction favors the formation of the trifluorinated product via hydrodefluorination.[3]
-
Hydrolysis: The resulting nickel complex is hydrolyzed with acid to yield (2S,4R)-5,5,5-trifluoroleucine.[3]
Biological Activity and Applications
Fluorinated leucine derivatives have demonstrated a range of biological activities, from anticancer effects to the modulation of enzyme activity.
Anticancer Activity
The cytotoxic effects of fluorinated leucine derivatives have been evaluated against various cancer cell lines. The data, however, is often presented for specific compounds and cell lines, making a broad comparative analysis challenging.
Table 1: In Vitro Cytotoxicity of a Novel Leucine Ureido Derivative (Compound 3) Containing 5-Fluorouracil [4]
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 12.52 |
| MDA-MB-468 (Breast Cancer) | 14.78 |
| HeLa (Cervical Cancer) | Not Reported |
| FaDu (Pharyngeal Cancer) | Not Reported |
Note: Compound 3 is a complex derivative incorporating a 5-FU moiety, and its activity is not solely attributable to a simple fluorinated leucine.
Table 2: Cytotoxicity of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cells [5]
| Compound | IC50 (µM) |
| Compound 5 (2 fluorine atoms) | Not explicitly stated, but showed strong antiproliferative effect |
| Compound 6 (5 fluorine atoms) | 0.64 |
Enzyme Inhibition
Fluorinated leucine derivatives have been investigated as inhibitors of various proteases, such as cathepsins, which are implicated in diseases like osteoporosis.
Table 3: Inhibitory Activity (Ki) of Azadipeptide Nitrile Inhibitors Against Cathepsins [6]
| Compound | Cathepsin K (Ki, nM) | Cathepsin B (Ki, nM) | Cathepsin L (Ki, nM) | Cathepsin S (Ki, nM) |
| 1 (para-substituent) | two digit picomolar | nanomolar | two digit picomolar | nanomolar |
| 2 (para-substituent) | two digit picomolar | nanomolar | two digit picomolar | nanomolar |
| 3 (para-substituent) | two digit picomolar | nanomolar | two digit picomolar | nanomolar |
| 4 (trifluoromethyl substituent) | ~4-fold poorer than 1-3 | comparable to 1-3 | comparable to 1-3 | comparable to 1-3 |
Note: The specific fluorinated leucine derivative within these complex inhibitors is not explicitly detailed in the abstract.
Modulation of Proteolytic Stability
Incorporation of fluorinated leucine residues into peptides can significantly alter their stability against proteolytic degradation. This is a crucial aspect for the development of peptide-based therapeutics.
Table 4: Proteolytic Stability of Peptides Containing Hexafluoroleucine (HfLeu) and Trifluoroisoleucine (TfIle) [7]
| Peptide Modification | Enzyme | Observation |
| P2'-HfLeuFA | Pepsin | ~76% of peptide remains after 24h, while control is completely digested. |
| P2-TfIleFA | Proteinase K | Remarkably stable, with most other peptides completely degraded after 24h. |
Mechanism of Action: Impact on Signaling Pathways
A key mechanism through which leucine and its derivatives exert their biological effects is the modulation of the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.
The mTOR Signaling Pathway
Leucine is a potent activator of mTOR Complex 1 (mTORC1). The activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.[3][8] Some leucine derivatives, such as N-acetylleucine amide, have been shown to inhibit this pathway, suggesting a potential therapeutic application in diseases characterized by aberrant mTOR signaling, such as cancer.[9]
Figure 1: Simplified mTOR signaling pathway showing the role of leucine.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fluorinated leucine derivatives.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay [10][11]
Materials:
-
96-well plates
-
Cells of interest (e.g., cancer cell lines)
-
Culture medium
-
Fluorinated leucine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated leucine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Protease Inhibition Assay
This assay is used to determine the inhibitory potency (Ki value) of a compound against a specific protease.
Experimental Protocol: Protease Inhibition Assay [12][13]
Materials:
-
96-well microplate (black for fluorescence assays)
-
Purified protease (e.g., Cathepsin K)
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer
-
Fluorinated leucine derivative (inhibitor)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the protease, substrate, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor at various concentrations, and the protease. Include controls with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Western Blot Analysis of mTOR Signaling
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.
Experimental Protocol: Western Blot for mTOR Pathway [2][14]
Materials:
-
Cell culture reagents
-
Fluorinated leucine derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the fluorinated leucine derivative for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Figure 3: General workflow for Western blot analysis.
Conclusion
Fluorinated leucine derivatives represent a promising class of molecules with diverse biological activities. Their ability to enhance metabolic stability, modulate enzyme activity, and influence key cellular signaling pathways like mTOR makes them valuable tools for drug discovery and chemical biology research. While the available data on their quantitative biological activity is still somewhat fragmented, the experimental protocols outlined in this guide provide a solid foundation for their further investigation. Future comparative studies that systematically evaluate a broader range of fluorinated leucine derivatives against a panel of cancer cell lines and enzymes will be crucial for unlocking their full therapeutic potential.
References
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of protease-inhibitor interactions by randomizing adventitious contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate (TTP273)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a leucine derivative, is the chemical identifier for the clinical-stage drug candidate TTP273. Developed by vTv Therapeutics, TTP273 is an orally bioavailable, small molecule, allosteric agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[2] The GLP-1R is a well-validated target for T2DM, and its activation enhances glucose-stimulated insulin secretion, suppresses glucagon production, and reduces food intake.[3] Unlike injectable peptide-based GLP-1R agonists, TTP273 offers the convenience of oral administration and has demonstrated a favorable gastrointestinal side-effect profile in clinical trials, with a negligible incidence of nausea and vomiting.[3][4]
This technical guide provides a comprehensive overview of the mechanism of action of TTP273, presenting key preclinical and clinical data, detailed experimental methodologies for the assays used in its characterization, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Biased Allosteric Agonism of the GLP-1 Receptor
TTP273 functions as a functionally selective, or biased, allosteric agonist of the GLP-1R.[2][5] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GLP-1, and preferentially activates a subset of the receptor's downstream signaling pathways.[2][6]
Allosteric Binding
In silico modeling suggests that TTP273 binds to an allosteric site on the GLP-1R, rather than the orthosteric site where native GLP-1 binds.[6] This allosteric mode of action contributes to its unique signaling profile.
Biased Signaling
TTP273 exhibits a strong bias towards the G-protein signaling pathway, specifically the Gs pathway which leads to the production of cyclic AMP (cAMP).[6][7] It shows significantly less activity in recruiting β-arrestin and stimulating ERK and calcium signaling pathways, particularly at clinically relevant concentrations.[2][7] This Gs-biased agonism is hypothesized to be responsible for the potent glucose-lowering effects of TTP273 while minimizing the gastrointestinal side effects (nausea and vomiting) that are often associated with β-arrestin recruitment by other GLP-1R agonists.[2][8]
Quantitative Data
The following tables summarize the key quantitative data for TTP273 from in vitro and clinical studies.
Table 1: In Vitro Signaling Profile of TTP273
| Pathway | Estimated EC50 (nM) | Emax (% of GLP-1) | Note |
| cAMP Activation | ~10 | ~100% | Potent activation of the primary Gs pathway.[6] |
| ERK Activation | >1000 | <50% | Significantly weaker activation compared to cAMP.[6] |
| Calcium Mobilization | >1000 | <20% | Minimal activation of the Gq pathway.[6] |
| β-arrestin Recruitment | >1000 | ~10% | Demonstrates strong bias away from β-arrestin signaling.[6] |
Note: The EC50 and Emax values are estimated from the dose-response curves presented in Freeman et al., "TTP273: Oral, G protein Pathway Selective Clinical-Stage GLP-1 Receptor (GLP-1R) Agonist" poster.[6]
Table 2: Phase 2 LOGRA Study Clinical Efficacy (12 Weeks)[4]
| Parameter | TTP273 150mg Once Daily | TTP273 150mg Twice Daily | Placebo |
| Number of Patients | 58 | 58 | 58 |
| Mean Placebo-Subtracted HbA1c Reduction | -0.86% | -0.71% | N/A |
| Average Weight Loss | 0.9 kg | 0.6 kg | N/A |
| Incidence of Nausea | Lower than placebo | Lower than placebo | Baseline |
| Incidence of Vomiting | None reported | None reported | One incident |
Signaling Pathways and Workflows
GLP-1R Biased Signaling Pathway of TTP273
The following diagram illustrates the biased signaling mechanism of TTP273 at the GLP-1 receptor.
Caption: TTP273 biased signaling at the GLP-1R.
Neuro-enteroendocrine Signaling Hypothesis
Preclinical studies suggest that the appetite-reducing effects of orally administered TTP273 are mediated by neuro-enteroendocrine signaling, involving the activation of GLP-1Rs in the gut and subsequent signaling to the brain via the vagus nerve, rather than direct action in the central nervous system.[1]
Caption: Hypothesized neuro-enteroendocrine signaling of TTP273.
Experimental Protocols
The following sections describe representative protocols for the key in vitro assays used to characterize the mechanism of action of TTP273. These are based on commercially available assay kits that are commonly used for such purposes.
cAMP Production Assay (Representative Protocol)
This protocol is representative of a method to quantify intracellular cAMP levels following GLP-1R activation, such as the HitHunter® cAMP Assay.
-
Cell Preparation:
-
Culture a stable cell line expressing the human GLP-1R (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
On the day of the assay, harvest cells and resuspend in stimulation buffer supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Dispense cells into a 384-well white assay plate.
-
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of TTP273 and a reference agonist (e.g., GLP-1) in stimulation buffer.
-
Add the diluted compounds to the cell plate.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
-
Detection:
-
Add the cAMP detection reagents, which typically include an anti-cAMP antibody and a labeled cAMP competitor, according to the manufacturer's instructions (e.g., Eurofins DiscoverX HitHunter cAMP assay).[3][9]
-
Incubate the plate at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Measure the signal (e.g., chemiluminescence) using a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the sample signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
-
β-arrestin Recruitment Assay (Representative Protocol)
This protocol is representative of a method to quantify the recruitment of β-arrestin to the activated GLP-1R, such as the PathHunter® β-arrestin Assay.
-
Cell Preparation:
-
Use a commercially available cell line engineered to co-express the GLP-1R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor), for example, from Eurofins DiscoverX.[1][2]
-
Plate the cells in a 384-well white assay plate and incubate overnight at 37°C with 5% CO2.[7]
-
-
Compound Stimulation:
-
Prepare serial dilutions of TTP273 and a reference agonist in assay buffer.
-
Add the diluted compounds to the cell plate.
-
Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[7]
-
-
Detection:
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values for β-arrestin recruitment.
-
Experimental Workflow for In Vitro Profiling
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HitHunter® cAMP Assay for Small Molecules [discoverx.com]
- 4. vtvtherapeutics.com [vtvtherapeutics.com]
- 5. vtvtherapeutics.com [vtvtherapeutics.com]
- 6. benchchem.com [benchchem.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. vtvtherapeutics.com [vtvtherapeutics.com]
- 9. HitHunter® cAMP Assay for Biologics [emea.discoverx.com]
The Transformative Role of Fluorine in Amino Acid Chemistry: A Technical Guide to Enhancing Metabolic Stability and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acids has emerged as a powerful and widely adopted strategy in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the profound impact of fluorination on the metabolic stability and bioactivity of amino acids and peptides. By leveraging the unique physicochemical properties of fluorine, researchers can overcome critical challenges in drug development, such as rapid enzymatic degradation and suboptimal pharmacological profiles. This document details the underlying principles of fluorine's influence, presents quantitative data on its effects, outlines key experimental protocols for assessing these properties, and visualizes relevant biological pathways and experimental workflows.
Introduction: The Fluorine Advantage in Amino Acid and Peptide Therapeutics
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability, limiting their clinical utility. Fluorination, the substitution of a hydrogen atom with a fluorine atom, provides a robust solution to this challenge. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for a significant portion of drug metabolism.[1][2] By "blocking" metabolically vulnerable sites, fluorine substitution can dramatically increase a drug's half-life and bioavailability.[1][3]
Beyond metabolic shielding, fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen at 1.20 Å) can subtly yet significantly alter the physicochemical properties of amino acids.[4] These alterations can modulate pKa, lipophilicity, and conformational preferences, leading to enhanced binding affinity, improved membrane permeability, and tailored bioactivity.[5][6]
Impact of Fluorination on Physicochemical Properties
The introduction of fluorine can systematically tune the electronic and steric properties of amino acid side chains, influencing their interactions within a biological system.
Acidity (pKa)
Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic groups. This can be advantageous in optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, and binding to target proteins.[7]
Table 1: Comparison of pKa Values for Standard and Fluorinated Amino Acids
| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) | pKa (Side Chain) | Reference |
| Tyrosine | 2.20 | 9.11 | 10.07 | |
| 3-Fluoro-L-tyrosine | ~2.2 | ~9.2 | ~8.7 | [8] |
| Phenylalanine | 1.83 | 9.13 | - | |
| 4-Fluoro-L-phenylalanine | ~1.8 | ~9.2 | - | [7] |
| Proline | 1.99 | 10.60 | - | |
| 4-Fluoro-L-proline | ~1.8 | ~10.4 | - | [7] |
Note: Exact pKa values can vary slightly based on experimental conditions. The values for fluorinated analogs are approximate and illustrate the general trend of pKa depression.
Lipophilicity (logP/logD)
Increased lipophilicity is often a consequence of fluorination, which can enhance membrane permeability and oral bioavailability.[9] However, the effect is nuanced and depends on the extent and position of fluorination.
Table 2: Lipophilicity of Fluorinated vs. Non-Fluorinated Amino Acids
| Amino Acid | logP | Reference |
| Phenylalanine | 1.38 | [10] |
| 4-Fluoro-L-phenylalanine | 1.63 | [11] |
| Tryptophan | 1.97 | [10] |
| 5-Fluoro-L-tryptophan | 2.25 | [11] |
| Proline | -1.60 | [10] |
| 4-Fluoro-L-proline | -1.25 | [12] |
Note: logP values are a measure of lipophilicity and can be influenced by the experimental or computational method used.
Enhancing Metabolic Stability through Fluorination
A primary application of fluorinated amino acids is to bolster the metabolic resilience of peptide-based drug candidates.
Resistance to Proteolytic Degradation
The introduction of fluorinated residues can sterically hinder the approach of proteases to the peptide backbone, thereby slowing degradation.[13] The effectiveness of this strategy is highly dependent on the location of the fluorinated amino acid relative to the protease cleavage site.[14]
Table 3: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Peptides
| Peptide/Compound Class | Analog | Description | Half-life (t½) | Species | Reference |
| Indole Compound | UT-155 | Non-fluorinated | 12.35 min | Mouse Liver Microsomes | [2] |
| Indole Compound | 32c | CF3-substituted analog of UT-155 | 53.71 min | Mouse Liver Microsomes | [2] |
| GLP-1 Analog | Native GLP-1 | - | ~2 min | In vivo (human) | [13] |
| GLP-1 Analog | Fluorinated GLP-1 | Position-specific fluorination | Increased stability (variable) | In vitro | [13] |
| Model Peptide | Peptide 2 | Non-fluorinated | 3.2 h | Human Blood Plasma | [15] |
| Model Peptide | Peptide 4 (modified) | Modified for stability | >72 h (less than 10% degradation) | Human Blood Plasma | [15] |
Note: This table presents illustrative data. The impact of fluorination on stability is highly context-dependent.
Modulation of Bioactivity
Fluorination can significantly impact the interaction of a peptide with its biological target, leading to changes in binding affinity and overall bioactivity.
Table 4: Impact of Fluorination on Receptor Binding Affinity
| Peptide | Analog | Target Receptor | Binding Affinity (IC50/KD) | Fold Change vs. Non-Fluorinated | Reference |
| GLP-1 | Native | hGLP-1R | 1.9 nM (IC50) | - | [13] |
| GLP-1 | F9 GLP-1 | hGLP-1R | 5.1 nM (IC50) | ~2.7x decrease | [13] |
| Tax Peptide (WT) | - | A6 TCR | 36 µM (KD) | - | [16] |
| Tax Peptide | 3-F-Phe variant | A6 TCR | 22 µM (KD) | ~1.6x increase | [16] |
| Tax Peptide | 4-F-Phe variant | A6 TCR | 20 µM (KD) | ~1.8x increase | [16] |
| MG11 Peptide | FB-MG11 | CCK-2R | 0.20 nM (IC50) | High Affinity | [17] |
| MG11 Peptide | FNic-MG11 | CCK-2R | 0.74 nM (IC50) | High Affinity | [17] |
Experimental Protocols
Accurate assessment of metabolic stability and bioactivity is crucial in the development of fluorinated amino acid-containing therapeutics.
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to evaluate a compound's susceptibility to metabolism by CYP enzymes.[1][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive and negative control compounds
-
Organic solvent (e.g., acetonitrile) for reaction termination
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare stock solutions of test and control compounds. Thaw liver microsomes on ice. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, add liver microsomes to the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Add the test compound and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Include a parallel incubation without NADPH as a negative control.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the microsomal proteins.
-
Sample Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. Calculate the elimination rate constant (k) from the slope of the linear regression. Determine the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (V/P) * (0.693 / t½)), where V is the incubation volume and P is the amount of microsomal protein.[1]
Plasma Stability Assay
This assay assesses the stability of a peptide in the presence of plasma enzymes.[19][20]
Objective: To determine the half-life of a peptide in plasma.
Materials:
-
Test peptide stock solution
-
Human or animal plasma
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)
-
Incubator at 37°C
-
LC-MS/MS or HPLC system
Procedure:
-
Preparation: Pre-warm an aliquot of plasma to 37°C.
-
Incubation: Add the test peptide to the plasma to a final concentration (e.g., 10 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.
-
Protein Precipitation: Stop the enzymatic reaction by adding the aliquot to the quenching solution and incubating on ice.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant to quantify the remaining intact peptide.
-
Data Analysis: Plot the percentage of the remaining peptide against time to determine the half-life.[19]
Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide
This protocol outlines the manual synthesis of a peptide containing a fluorinated amino acid.[21][22]
Objective: To synthesize a peptide incorporating a fluorinated amino acid.
Materials:
-
Fmoc-protected amino acids (standard and fluorinated)
-
Rink Amide resin (for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU/DIPEA or HATU/HOAt)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Activate the first Fmoc-protected amino acid with coupling reagents and add it to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (Incorporation of Fluorinated Amino Acid):
-
Repeat the Fmoc deprotection step.
-
Couple the Fmoc-protected fluorinated amino acid using a similar activation and coupling procedure. Coupling times may need to be extended for sterically hindered fluorinated amino acids.
-
-
Completion of Synthesis: Continue the cycle of deprotection and coupling for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash and dry the resin.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide pellet with ether and dry it.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental pipeline is essential for leveraging fluorinated amino acids in drug development.
Amino Acid Sensing and the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is sensitive to amino acid availability.[23][24] Amino acids signal to mTORC1 through a pathway involving the Rag GTPases, which is distinct from the insulin signaling input via the TSC1/2 complex.[25] The incorporation of fluorinated amino acids can potentially modulate this pathway, although this is an area of ongoing research.
Drug Discovery Workflow with Fluorinated Amino Acids
The integration of fluorinated amino acids into a drug discovery pipeline follows a structured workflow from initial design to preclinical evaluation.
Conclusion
The incorporation of fluorine into amino acids represents a mature and highly effective strategy for enhancing the drug-like properties of peptide-based therapeutics. By improving metabolic stability and modulating bioactivity, fluorination addresses key liabilities that have historically limited the clinical success of this important class of molecules. The data and protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize fluorinated amino acids in their drug discovery and development programs. As synthetic methodologies continue to advance, the strategic application of fluorine is poised to play an even more significant role in the creation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 21. benchchem.com [benchchem.com]
- 22. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Amino acids mediate mTOR/raptor signaling through activation of class 3 phosphatidylinositol 3OH-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory synthesis of novel fluorinated amino acid esters
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(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate: A Chiral Building Block for Advanced Drug Discovery
(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is a synthetic, non-proteinogenic amino acid derivative that has emerged as a valuable chiral building block in medicinal chemistry. As a fluorinated analogue of leucine, it offers unique properties that are increasingly sought after by researchers and drug development professionals for the design of novel therapeutics with enhanced pharmacological profiles. The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a key intermediate in the synthesis of innovative active pharmaceutical ingredients (APIs).
Physicochemical Properties
| Property | Value | Salt Form |
| Molecular Formula | C₈H₁₆FNO₂ | Free Base |
| Molecular Weight | 177.22 g/mol | Free Base |
| Molecular Formula | C₈H₁₇ClFNO₂ | Hydrochloride |
| Molecular Weight | 213.68 g/mol | Hydrochloride |
| Molecular Formula | C₈H₁₈FNO₆S | Sulfate |
| Molecular Weight | 275.30 g/mol | Sulfate |
| Appearance | Solid | Hydrochloride, Sulfate |
| Storage Temperature | 2-8°C, Inert atmosphere | Hydrochloride |
Synthesis
The asymmetric synthesis of γ-fluorinated amino acids like this compound often employs methods that ensure high enantiomeric purity, which is crucial for their application in pharmaceuticals. A prevalent and effective strategy involves the use of chiral nickel(II) complexes as templates to control the stereochemistry during the alkylation of a glycine Schiff base.
General Asymmetric Synthesis Workflow
A general workflow for the asymmetric synthesis of fluorinated amino acids using a chiral Ni(II) complex is depicted below. This method allows for the stereoselective introduction of the fluorinated side chain.
The Strategic Incorporation of Fluorine: A Technical Guide to the Therapeutic Applications of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine in amino acids has emerged as a powerful strategy in modern drug discovery, offering a route to modulate the physicochemical and biological properties of peptides and small molecules. This technical guide provides an in-depth exploration of the therapeutic applications of fluorinated amino acids (FAAs). We delve into the core principles underlying the benefits of fluorination, including enhanced metabolic stability, altered protein conformation, and improved binding affinities. This guide presents a comprehensive overview of the use of FAAs in the design of enzyme inhibitors, with a focus on serine proteases, γ-secretase, and Factor XIa. Furthermore, it details their role in modulating receptor activity, particularly the NMDA receptor. Detailed experimental protocols for the synthesis, purification, and analysis of fluorinated compounds are provided, alongside quantitative data on their biological activity. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the concepts discussed. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of fluorinated amino acids in their therapeutic design strategies.
Introduction: The "Magic Bullet" of Fluorine in Amino Acid Chemistry
The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry, often referred to as the "fluorine factor."[1] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can dramatically alter the pharmacokinetic and pharmacodynamic profiles of a molecule.[2] When incorporated into amino acids, these effects are amplified, providing a versatile toolkit for fine-tuning the properties of peptides and small-molecule drugs.[3][]
The strategic placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state and its interaction with biological targets.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of amino acid side chains and the peptide backbone, leading to more stable secondary structures or optimized receptor binding.
-
Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even non-classical "fluorous" interactions.
-
Increased Lipophilicity and Permeability: Fluorination can enhance a molecule's ability to cross cell membranes, a critical factor for oral bioavailability.[3]
This guide will explore these principles in the context of specific therapeutic applications, providing both the theoretical framework and the practical knowledge needed to apply this powerful tool in drug discovery.
Therapeutic Applications of Fluorinated Amino Acids
The versatility of fluorinated amino acids has led to their application in a wide range of therapeutic areas. This section will highlight their use as enzyme inhibitors and receptor modulators, with specific examples and supporting data.
Enzyme Inhibition
Fluorinated amino acids are particularly effective as inhibitors of various enzyme classes, often acting as transition-state analogs or mechanism-based inactivators.[5]
Serine proteases play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Peptidyl fluoromethyl ketones, incorporating fluorinated amino acids, are potent inhibitors of serine proteases like chymotrypsin and elastase.[6] The highly electrophilic carbonyl carbon of the fluoromethyl ketone mimics the tetrahedral intermediate of the enzymatic reaction, forming a stable hemiacetal with the active site serine.
γ-Secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Fluorinated compounds have been developed as potent γ-secretase modulators (GSMs) that selectively reduce the production of the toxic Aβ42 species.[7][8][9]
Factor XIa (FXIa) is a serine protease involved in the intrinsic pathway of blood coagulation. Inhibitors of FXIa are being investigated as anticoagulants with a potentially lower bleeding risk compared to traditional therapies. Fluorinated amino acid derivatives have been incorporated into potent and selective FXIa inhibitors.[6][10]
| Inhibitor Type | Fluorinated Amino Acid | Target | IC50 / Ki | Reference |
| Phenylimidazole derivative | - | Factor XIa | Ki = 0.3 nM | [10] |
| Tetra-peptidomimetic | - | Factor XIa | IC50 = 6 nM | [6] |
| Phenylalanine derivative | Fluoroethyl | Factor XIa | Ki = 0.1 - 5000 nM | [10] |
| Phenylalanine derivative | Difluoroazetidine ethanone | Factor XIa | Ki = 0.1 - 5000 nM | [10] |
Receptor Modulation
Fluorinated amino acids can also be used to probe and modulate the activity of various receptors.
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory.[11] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[12][13] Fluorinated analogs of NMDA have been synthesized to act as antagonists, blocking the receptor's ion channel.[12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for various fluorinated amino acids and their derivatives, providing a basis for comparison of their therapeutic potential.
Table 1: Inhibitory Activity of Fluorinated Amino Acid Derivatives
| Compound/Class | Target Enzyme | Inhibition Constant (Ki / IC50) | Reference |
| Peptidyl trifluoromethyl ketone | Chymotrypsin | - | [6] |
| Peptidyl trifluoromethyl ketone | Porcine Pancreatic Elastase | Ki = 0.34 x 10⁻⁶ M | [6] |
| Fluorinated D-glucosamine analog | PC-3 cells | IC50 = 134 - 337 µM | [15] |
| BPN-15606 (GSM) | γ-Secretase (Aβ42 production) | IC50 = 7 nM | |
| EVP-0015962 (GSM) | γ-Secretase (Aβ42 production) | IC50 = 67 nM (cell-based) | [9] |
| Phenylimidazole derivative | Factor XIa | Ki = 0.3 nM | |
| Tetra-peptidomimetic | Factor XIa | IC50 = 6 nM | [6] |
Table 2: Pharmacokinetic Parameters of Selected Fluorinated Drugs
| Drug Name | Fluorinated Moiety | Indication | Half-life (t½) | Bioavailability | Reference |
| Sitagliptin | Trifluorophenyl, Trifluoromethyl | Type 2 Diabetes | 8 - 14 hours | ~87% | [16][17][18][19][20] |
| Binimetinib | - | Melanoma | 1.6 hours (Tmax) | >50% | [21] |
| Encorafenib | - | Melanoma | 3.5 hours | - | [21] |
| Cinacalcet | Trifluoromethyl | Hyperparathyroidism | 30 - 40 hours | - | [22] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of Fluorinated Peptides via Solid-Phase Peptide Synthesis (SPPS)
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected fluorinated amino acid (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Treat the peptidyl-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
In Vitro Metabolic Stability Assay
Protocol:
-
Incubation: Incubate the fluorinated peptide (e.g., at 1 µM) with human liver microsomes or plasma at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Quench the enzymatic reaction by adding a solution such as cold acetonitrile with an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of remaining parent peptide.
-
Data Analysis: Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.
γ-Secretase Activity Assay
Protocol:
-
Cell Culture: Use a cell line stably expressing a fluorescently tagged APP-C99 construct (the substrate for γ-secretase).[23]
-
Compound Treatment: Incubate the cells with various concentrations of the fluorinated γ-secretase modulator for a defined period (e.g., 24 hours).
-
Fluorescence Imaging: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Quantify the accumulation of the fluorescent C99 fragment within the cells, which indicates inhibition of γ-secretase activity.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the IC50 value.
High-Resolution Mass Spectrometry of Fluorinated Proteins
Protocol:
-
Sample Preparation: Purify the fluorinated protein of interest.
-
Mass Spectrometry: Analyze the protein using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).
-
Data Acquisition: Acquire data in both intact protein mode and after proteolytic digestion (e.g., with trypsin) for peptide mapping.
-
Data Analysis:
-
For intact protein analysis, deconvolve the mass spectrum to determine the molecular weight and assess the extent of fluorination.
-
For peptide mapping, identify the fluorinated peptides by their characteristic mass shift and use tandem mass spectrometry (MS/MS) to confirm the site of fluorination.
-
Conclusion and Future Perspectives
The incorporation of fluorinated amino acids has unequivocally established itself as a cornerstone of modern medicinal chemistry. This guide has provided a comprehensive overview of their therapeutic applications, from the rational design of potent enzyme inhibitors to the fine-tuning of receptor modulation. The presented quantitative data and detailed experimental protocols offer a practical framework for researchers to harness the unique properties of fluorine in their own drug discovery endeavors.
The future of fluorinated amino acid research is bright, with ongoing efforts focused on:
-
Development of Novel Fluorination Methodologies: Creating more efficient and selective methods for synthesizing novel FAAs will expand the available chemical space for drug design.
-
Exploring New Therapeutic Targets: Applying the principles outlined in this guide to a broader range of enzymes, receptors, and protein-protein interactions will undoubtedly lead to new therapeutic breakthroughs.
-
Advanced In Vivo Imaging: The use of ¹⁸F-labeled amino acids for PET imaging will continue to be a vital tool for diagnostics and for understanding the in vivo behavior of drugs.[24]
-
Computational Modeling: Advances in computational chemistry will enable more accurate prediction of the effects of fluorination, accelerating the design-synthesis-test cycle.
By continuing to explore the "fluorine factor" in the context of amino acid chemistry, the scientific community is poised to develop the next generation of safer and more effective therapeutics.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Fluorine-Containing NMDA Antagonists for Brain Imaging: In Vitro Evaluation (Journal Article) | OSTI.GOV [osti.gov]
- 13. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 14. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the In Vitro Evaluation of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate: A Novel Fluorinated Leucine Derivative
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[][2][3] (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate, a novel fluorinated derivative of the amino acid leucine[4][5], represents a compelling candidate for investigation. As an amino acid ester, it may function as a pharmacophore or a prodrug designed for targeted delivery and release.[6] This guide presents a comprehensive, tiered strategy for the systematic in vitro evaluation of this compound. We move beyond simple protocol recitation to provide the underlying scientific rationale for each experimental choice, establishing a self-validating framework for analysis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel amino acid derivatives and make data-driven decisions in early-stage discovery.
Introduction: The Rationale for Investigation
This compound is structurally analogous to leucine, an essential amino acid with critical roles in protein synthesis and metabolic signaling. The introduction of a fluorine atom at the 4-position is a deliberate chemical modification intended to confer unique properties. Fluorine's high electronegativity can alter the local electronic environment, influence molecular conformation, and block sites of metabolism without significantly increasing steric bulk.[3] These modifications can lead to improved drug-like properties, such as enhanced stability against enzymatic degradation.[2]
This guide outlines a logical progression of in vitro assays, beginning with foundational assessments of chemical stability and cellular safety, and proceeding to more complex evaluations of metabolic fate and potential mechanisms of action.
Foundational Characterization: Prerequisite for Biological Assays
Before commencing biological evaluation, it is imperative to establish the fundamental physicochemical properties of the test article. This ensures the integrity and reproducibility of all subsequent data.
Purity, Identity, and Solubility
The first step is to confirm the identity and purity of the compound using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. Following confirmation, a comprehensive solubility assessment is critical.
Rationale: Inaccurate assumptions about solubility are a primary source of error in in vitro assays. Undissolved compound can lead to a gross underestimation of potency and can cause physical artifacts in cell-based assays.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Dispense 2 µL of the DMSO stock into multiple wells of a 96-well plate.
-
Add 198 µL of various aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2[7]) to achieve a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm.
-
For a more quantitative result, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant via LC-MS/MS.
Chemical Stability in Physiological Buffers
This assay determines the compound's stability at physiological pH, distinguishing chemical degradation from metabolism in later assays.
Rationale: The ester moiety in the target compound may be susceptible to hydrolysis. It is crucial to understand if the compound degrades abiotically in the assay buffer, which could be misinterpreted as metabolic activity.[7]
Protocol: Buffer Stability Assay
-
Incubate the compound (e.g., 1 µM) in physiological buffer (PBS, pH 7.4) at 37°C.
-
Take samples at multiple time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the compound's half-life (t½) in the buffer.
Tier 1 Evaluation: Core Safety and Stability Profiling
This tier focuses on two critical questions: Is the compound safe for cells at relevant concentrations, and is it likely to survive first-pass metabolism?
Cytotoxicity Assessment
Cytotoxicity assays are essential for identifying the concentration range at which the compound can be tested for biological activity without causing cell death, which would confound the results.[8]
Rationale: High compound concentrations can induce non-specific effects and cell stress, leading to false positives in functional assays. Establishing a Maximum Non-Toxic Concentration (MNTC) is a prerequisite for all further cell-based experiments. We propose a dual-assay approach to increase confidence in the results.
Protocol 1: MTT (Metabolic Activity) Assay The MTT assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[9]
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 human liver cells) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM) in cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours until purple precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 2: LDH (Membrane Integrity) Assay This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, providing a direct measure of cytotoxicity.[8]
-
Follow steps 1-3 from the MTT protocol.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
Reagent Addition: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at ~490 nm.
-
Analysis: Use a positive control (cells lysed with detergent) to determine the maximum LDH release and calculate the percentage of cytotoxicity for each compound concentration.
Metabolic Stability Assessment
This assay evaluates the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[10][11] Poor metabolic stability is a common reason for drug candidate failure.[12]
Rationale: The liver is the primary site of drug metabolism.[13] An in vitro incubation with liver microsomes, which contain the critical Phase I cytochrome P450 (CYP) enzymes, provides a robust and high-throughput method to predict in vivo hepatic clearance.[7][12]
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the reaction mixture and a solution of the test compound (e.g., 1 µM final concentration) at 37°C.
-
Initiation: Initiate the metabolic reaction by adding a solution of the NADPH cofactor. A parallel reaction without NADPH serves as a negative control to assess non-CYP-mediated degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).
| Parameter | Formula | Description |
| Half-life (t½) | 0.693 / k | Time for 50% of the compound to be metabolized. 'k' is the elimination rate constant. |
| Intrinsic Clearance (Clᵢₙₜ) | (0.693 / t½) * (mL incubation / mg microsomes) | The rate of metabolism by a given amount of microsomal protein, normalized for concentration. |
Tier 2 Evaluation: Mechanistic and Functional Assays
If the compound demonstrates acceptable stability and low cytotoxicity, the investigation proceeds to explore its potential biological activity. Given its structure as a leucine analogue, a logical starting point is to investigate its interaction with enzymes that process amino acids.
Enzyme Inhibition Screening
Rationale: Amino acid analogues can act as competitive or non-competitive inhibitors of enzymes involved in amino acid metabolism or signaling.[14][15] A targeted enzyme inhibition assay can provide direct evidence of a molecular interaction. For example, many proteases and peptidases have specificity for leucine residues.
Protocol: Generic Fluorogenic Enzyme Inhibition Assay This protocol can be adapted for various enzymes (e.g., an aminopeptidase that cleaves a terminal leucine).
-
Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, and a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin).
-
Compound Incubation: In a 96-well black plate, add the test compound across a range of concentrations. Add the enzyme to each well and incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 365/450 nm for AMC) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates to a vehicle control (no compound).
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Synthesis and Decision Making
The successful completion of Tier 1 and Tier 2 assays provides a foundational dataset to guide further research. The results should be synthesized to form a coherent profile of the compound's in vitro behavior.
Interpreting the Outcomes:
-
Favorable Profile: Low cytotoxicity (CC₅₀ > 10-fold higher than active concentration), good metabolic stability (e.g., t½ > 30 minutes in HLM), and potent activity in a functional assay (e.g., IC₅₀ < 1 µM) would mark the compound as a high-priority candidate for further optimization and in vivo testing.
-
Challenging Profile: High cytotoxicity or rapid metabolic degradation are significant liabilities. If the compound is highly potent, medicinal chemistry efforts could be initiated to mitigate these issues. However, if potency is also low, the compound should be deprioritized.
This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success, providing a robust foundation for any drug discovery program.
References
- 2. mdpi.com [mdpi.com]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. journals.asm.org [journals.asm.org]
- 15. savemyexams.com [savemyexams.com]
An In-depth Technical Guide on the Storage and Stability of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate, a fluorinated analog of the amino acid leucine, is a compound of increasing interest in pharmaceutical research and development. The introduction of fluorine can significantly modulate the physicochemical and biological properties of molecules, often leading to enhanced stability and therapeutic potential. This technical guide provides a comprehensive overview of the storage, stability, and handling of the hydrochloride and sulfate salts of this compound. It consolidates available data on storage conditions and physicochemical properties and outlines detailed experimental protocols for assessing the stability of these salts under various stress conditions, in accordance with international guidelines. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of drug candidates incorporating this novel amino acid derivative.
Introduction
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a chiral building block that leverages the unique properties of fluorine to offer potential advantages in drug design. Understanding the stability of its salt forms is paramount for the development of safe, effective, and reliable pharmaceutical products.
This guide focuses on the two common salt forms: this compound hydrochloride and this compound sulfate. It will cover recommended storage conditions, known physicochemical properties, and detailed methodologies for conducting comprehensive stability assessments.
Physicochemical Properties and Storage of Salts
While extensive peer-reviewed stability data for this compound salts is not widely published, information from commercial suppliers provides initial guidance on storage and handling. The inherent stability of fluorinated compounds suggests that these salts are likely to exhibit favorable stability profiles.[1][2]
Table 1: Physicochemical Properties of this compound Salts
| Property | This compound Hydrochloride | This compound Sulfate |
| Molecular Formula | C₈H₁₇ClFNO₂ | C₈H₁₈FNO₆S |
| Molecular Weight | 213.68 g/mol | 275.30 g/mol |
| Appearance | Solid | White to off-white solid |
| Storage Temperature | 2-8°C (Inert atmosphere) | 4°C (Stored under nitrogen, away from moisture)[3] |
| Solution Storage | Not specified | -20°C for 1 month; -80°C for 6 months (in solvent, under nitrogen)[3] |
Experimental Protocols for Stability Testing
A comprehensive stability testing program is crucial to understand the degradation pathways and establish a suitable shelf-life for the drug substance. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish stability-indicating analytical methods.[4][5][6][7]
3.1.1. General Sample Preparation
Prepare a stock solution of the this compound salt at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or water). This stock solution will be used for the following stress conditions.
3.1.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute to a suitable concentration with the mobile phase for analysis.
3.1.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute to a suitable concentration with the mobile phase for analysis.
3.1.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time intervals, withdraw an aliquot.
-
Dilute to a suitable concentration with the mobile phase for analysis.
3.1.5. Thermal Degradation
-
Place the solid salt in a stability chamber at 105°C for 48 hours.
-
At appropriate time intervals (e.g., 24, 48 hours), remove a sample.
-
Prepare a solution of the heat-treated solid at a known concentration.
-
Analyze the solution.
3.1.6. Photostability Testing
-
Expose the solid salt to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze the solutions.
Analytical Methodology
A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.
Table 2: Example RP-HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm). |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The specificity of the method should be confirmed by analyzing the stressed samples to ensure that the degradation products do not interfere with the quantification of the parent compound.
Long-Term and Accelerated Stability Studies
To determine the shelf-life and appropriate storage conditions, long-term and accelerated stability studies should be conducted on at least three primary batches of the salt.
Table 3: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies and 0, 3, 6 months for accelerated studies). The samples should be analyzed for appearance, assay, degradation products, and any other critical quality attributes.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting stability testing of this compound salts.
Caption: General workflow for stability testing of pharmaceutical salts.
Potential Degradation Pathway: Ester Hydrolysis
The primary anticipated degradation pathway for this compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction can be catalyzed by both acid and base.
Caption: Anticipated ester hydrolysis degradation pathway.
Conclusion
The hydrochloride and sulfate salts of this compound are promising building blocks in drug discovery. While specific, in-depth public stability data is limited, the general stability of fluorinated compounds is encouraging. This technical guide provides a framework for the systematic evaluation of the stability of these salts, based on established international guidelines. Adherence to these protocols will enable researchers and drug development professionals to generate robust stability data, ensuring the quality, safety, and efficacy of novel therapeutics incorporating this fluorinated amino acid derivative. The provided workflows and potential degradation pathways serve as a starting point for a comprehensive stability assessment program. Further research is warranted to generate and publish detailed quantitative stability data for these important compounds.
References
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate, a valuable fluorinated amino acid derivative for pharmaceutical and chemical research. The described methodology is based on the well-established use of chiral Ni(II) complexes of glycine Schiff bases, which allows for high stereocontrol and scalability.[1][2][3][4][5]
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to their ability to modulate the biological activity, metabolic stability, and conformational properties of peptides and other pharmaceuticals.[1] The target molecule, this compound, is a leucine analogue incorporating a fluorine atom at the C4 position. This structural modification can impart unique properties, making it a valuable building block for novel therapeutics.
The presented protocol utilizes a chiral Ni(II) complex of a glycine Schiff base as a chiral glycine equivalent. This complex undergoes diastereoselective alkylation with a suitable fluorinated electrophile. Subsequent hydrolysis of the resulting complex yields the desired α-amino acid ester with high enantiopurity.[2][3][4]
Overall Synthetic Strategy
The asymmetric synthesis of this compound is proposed to proceed via a three-step sequence:
-
Formation of the Chiral Ni(II) Complex: Preparation of the chiral Ni(II) complex of the Schiff base derived from glycine and a chiral auxiliary, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).
-
Diastereoselective Alkylation: Alkylation of the chiral Ni(II) complex with a suitable electrophile, such as ethyl 2-(bromomethyl)-3-fluoro-3-methylbutanoate, in the presence of a base.
-
Hydrolysis and Product Isolation: Acidic hydrolysis of the alkylated complex to release the target amino acid ester, followed by purification.
Quantitative Data Summary
While specific data for the synthesis of this compound is not available in the literature, the following table presents expected yields and enantiomeric excess based on analogous syntheses of other fluorinated amino acids using the chiral Ni(II) complex methodology.[2][3][4][6]
| Step | Product | Expected Yield (%) | Expected Diastereomeric/Enantiomeric Excess (%) |
| 1 | Chiral Ni(II) Complex of Glycine | >95 | N/A |
| 2 | Alkylated Ni(II) Complex | 80-90 | >98 (de) |
| 3 | This compound | 75-85 (overall) | >98 (ee) |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of the Chiral Ni(II) Complex of Glycine Schiff Base
This protocol is adapted from the established procedure for preparing similar chiral Ni(II) complexes.[2][4]
Procedure:
-
To a solution of glycine (1.0 eq) and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) (1.0 eq) in methanol, add sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 1 hour.
-
Add a solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol to the reaction mixture.
-
Continue refluxing for an additional 3 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting red precipitate of the chiral Ni(II) complex is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Diastereoselective Alkylation
This step is the key to establishing the stereochemistry at the α-carbon.
Procedure:
-
Suspend the chiral Ni(II) complex of glycine (1.0 eq) in a mixture of acetonitrile and DMF.
-
Add powdered potassium hydroxide (2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-(bromomethyl)-3-fluoro-3-methylbutanoate (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.
Step 3: Hydrolysis and Isolation of this compound
Procedure:
-
Dissolve the crude alkylated Ni(II) complex in methanol.
-
Add 3M hydrochloric acid and stir the mixture at 60 °C for 2 hours.
-
Cool the mixture to room temperature and filter to remove the chiral auxiliary.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any remaining chiral auxiliary.
-
Adjust the pH of the aqueous layer to ~9-10 with a suitable base (e.g., ammonium hydroxide).
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Visualizations
Reaction Pathway
Caption: Overall reaction pathway for the asymmetric synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
- 1. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
Application Notes & Protocols for the Enantioselective Synthesis of α-Amino Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective synthesis of α-amino esters is a cornerstone of modern organic chemistry and drug development. These compounds are fundamental chiral building blocks for a vast array of pharmaceuticals, peptidomimetics, and biologically active molecules. The ability to stereoselectively introduce the α-amino group is critical, as the biological activity of the final product is often dependent on a specific enantiomer. This document provides detailed protocols for several robust and widely used methods for achieving high enantioselectivity in the synthesis of α-amino esters, including phase-transfer catalysis, biocatalysis, and hydrogen-bond-donor catalysis.
Method 1: Phase-Transfer Catalysis for Asymmetric Alkylation
Phase-transfer catalysis (PTC) is a powerful technique for the synthesis of α-amino acids and their esters, often utilizing chiral catalysts derived from Cinchona alkaloids.[1][2] This method involves the alkylation of a glycine Schiff base ester under biphasic conditions, where a chiral quaternary ammonium salt shuttles the enolate from the aqueous or solid phase to the organic phase for reaction with an electrophile.[3]
Logical Relationship: Key Steps in Phase-Transfer Catalysis
References
Application Notes and Protocols for the Use of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, conformational rigidity, and binding affinity. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties conferred by fluorine, such as high electronegativity, hydrophobicity, and the ability to form strong non-covalent interactions.[1][2][3][4][5] (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate, a fluorinated derivative of leucine[6][7], presents a valuable building block for the synthesis of novel peptides with potentially improved pharmacological profiles.
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[8][9]
Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [6][7] |
| CAS Number | 156047-39-1 | [7] |
| Molecular Formula | C₈H₁₆FNO₂ | [10] |
| Molecular Weight | 177.22 g/mol | [10] |
| Appearance | Light yellow to yellow solid | [7] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [7] |
Key Considerations for SPPS Incorporation
The successful incorporation of this compound into a growing peptide chain requires careful consideration of potential challenges associated with non-natural amino acids.
-
Steric Hindrance: The presence of a fluorine atom and a methyl group at the γ-position can create steric bulk, potentially slowing down the coupling reaction. To overcome this, the use of more potent coupling reagents and extended reaction times may be necessary.[8][9]
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the α-amino group, although this effect is less pronounced as it is not directly on the α-carbon.[4]
-
Protection Strategy: For SPPS, the amino group of this compound must be protected, typically with an Fmoc group. The ethyl ester on the C-terminus will be cleaved during the final peptide cleavage from the resin.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.[11][12] Adjustments may be required based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the steps for a single coupling cycle.
1. Resin Swelling: a. Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[8] c. Drain the DMF.
2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes and drain. c. Repeat the 20% piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.
3. Coupling of Fmoc-(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate: a. In a separate vial, dissolve 3 equivalents of Fmoc-protected this compound, 3 equivalents of a coupling reagent (e.g., HBTU, HATU), and 6 equivalents of a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF. b. Pre-activate the mixture for 5-10 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended. e. Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[9]
4. Washing: a. After complete coupling, drain the reaction mixture. b. Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
5. Capping (Optional): a. If the coupling reaction is incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[8] c. Wash the resin with DMF (3 x 1 min).
6. Repeat Cycle: a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Precipitation
1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and methanol. b. Dry the resin under vacuum for at least 1 hour.
2. Cleavage Reaction: a. Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[9] c. Agitate the mixture at room temperature for 2-4 hours.[8]
3. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[9] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether to remove scavengers. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] g. Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[13]
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the incorporation of Fmoc-(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate compared to a standard amino acid like Fmoc-Leu-OH. This data is for illustrative purposes and actual results may vary.
| Parameter | Fmoc-Leu-OH | Fmoc-(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate-OH | Notes |
| Coupling Time (HBTU/DIEA) | 1 hour | 2-4 hours | Longer coupling time may be required due to steric hindrance. |
| Coupling Efficiency (single coupling) | >99% | 95-98% | Double coupling may be necessary to achieve >99% efficiency. |
| Racemization | <0.5% | <0.5% | Racemization is generally low with standard coupling reagents. |
| Final Peptide Purity (crude) | ~85% | ~80% | Purity can be sequence-dependent. |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Peptide Cleavage and Purification Workflow.
Conclusion
This compound is a valuable non-natural amino acid for the synthesis of modified peptides. While its incorporation follows the general principles of Fmoc-based SPPS, careful optimization of coupling conditions is recommended to overcome potential steric hindrance. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to successfully utilize this building block in their peptide synthesis endeavors, paving the way for the development of novel and potent peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound [myskinrecipes.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. ejbiotechnology.info [ejbiotechnology.info]
The Fluorine Advantage: Enhancing Drug Discovery with Fluorinated Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and small molecule drugs.[][2] These application notes provide a comprehensive overview of the utility of fluorinated amino acids in drug design, complete with quantitative data for key therapeutic targets and detailed experimental protocols.
Key Applications in Medicinal Chemistry
The introduction of fluorinated amino acids can confer a range of benefits to a drug candidate, addressing common challenges in drug development such as poor stability and suboptimal pharmacokinetic profiles.[2]
-
Enhanced Metabolic Stability: The robust nature of the C-F bond makes it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase the half-life of a drug in the body.[]
-
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of a molecule, which in turn affects its solubility, membrane permeability, and oral bioavailability.[]
-
Conformational Control: The strong electron-withdrawing nature of fluorine can influence the local electronic environment and create specific intramolecular interactions, leading to a more constrained and predictable peptide conformation. This can enhance binding to the target receptor.
-
Improved Binding Affinity: Fluorine atoms can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and the formation of orthogonal multipolar interactions with carbonyl groups, which can lead to increased binding affinity and potency.
Data Presentation: Quantitative Impact of Fluorination
The following tables summarize quantitative data from various studies, illustrating the impact of incorporating fluorinated amino acids on the biological activity of different classes of therapeutic agents.
Table 1: Thrombin Inhibitors
| Compound/Analog | Fluorinated Amino Acid | Target | IC50 (nM) | Reference |
| Dabigatran | None (Reference) | Thrombin | 1.23 | [3] |
| Analog 8f | Fluorinated Dabigatran Analog | Thrombin | 1.81 | [3] |
| Analog 8k | Fluorinated Dabigatran Analog | Thrombin | 3.21 | [3] |
| Analog 8o | Fluorinated Dabigatran Analog | Thrombin | 2.16 | [3] |
| Argatroban | None (Reference) | Thrombin | 9.46 | [4] |
| Compound 3 | N-(2-fluoro-phenyl) | Thrombin | 3.52 | [4] |
Table 2: GLP-1 Receptor Agonists
| Peptide/Analog | Fluorinated Amino Acid | Receptor Binding (IC50, nM) | Potency (EC50, nM) | Reference |
| Native GLP-1 | None | 1.9 | 1.0 | [5] |
| F9 | Hexafluoroleucine at Glu9 | 5.1 | 2.0 | [5] |
| F29 | Not Specified | ~13.3 (7-fold decrease) | - | [5] |
| F28 | Not Specified | ~18.8 (9.9-fold decrease) | - | [5] |
Table 3: Anticancer Compounds
| Compound | Fluorinated Moiety | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (5-FU) | Fluorinated Pyrimidine | A2780 | 12.9 | [6] |
| Fluorinated D-galactosamine 51 | 3-fluoro-D-galactosamine | PC-3 | 28 | [6] |
| Fluorinated D-galactosamine 50 | 4-fluoro-D-galactosamine | PC-3 | 54 | [6] |
| Isatin Analog 3a | ortho-fluoro benzyl | Not Specified | Moderate Activity | [7] |
| Isatin Analog 3d | bis-fluoro benzyl | Not Specified | Moderate Activity | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of peptides containing fluorinated amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine
This protocol outlines the manual synthesis of a generic peptide containing a 4-fluorophenylalanine (Phe(4-F)) residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Phe(4-F)-OH
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x).
-
Confirm the presence of free primary amines using a Kaiser test.
-
-
Amino Acid Coupling (for non-fluorinated amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to pre-activate the amino acid solution for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of 4-Fluorophenylalanine:
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Phe(4-F)-OH using the same procedure as in step 3. Note that coupling times for fluorinated amino acids may need to be extended to ensure complete reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the peptidyl-resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a fluorinated peptide against enzymatic degradation using RP-HPLC.
Materials:
-
Fluorinated peptide and non-fluorinated control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Preparation: Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Reaction: Incubate the peptide solution (e.g., 0.5 mg/mL) with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.
-
RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC. Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time to determine the degradation rate and half-life.
Protocol 3: Thrombin Inhibition Assay (Chromogenic)
This protocol outlines a method to determine the inhibitory activity of a compound against thrombin using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and BSA, pH 8.3)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of thrombin, chromogenic substrate, and a serial dilution of the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the thrombin solution. Include a no-inhibitor control (with DMSO) and a blank (buffer only).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the chromogenic substrate to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each inhibitor concentration. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition mechanism is known.[8]
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the application of fluorinated amino acids in medicinal chemistry.
References
- 2. The safety and efficacy of novel agents targeting factor XI and XII in early phase human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-thrombotic evaluation of some novel fluorinated thrombin inhibitor derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of Fluorinated Leucine Analogues into Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids, such as fluorinated leucine analogues, into therapeutic peptides has emerged as a powerful strategy in drug discovery. The unique physicochemical properties of fluorine can profoundly influence the structure, stability, and biological activity of peptides.[1] By leveraging the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of fluorinated leucine analogues into therapeutic peptides.
Fluorine's high electronegativity, when introduced into amino acid side chains, can induce favorable intramolecular interactions and influence the local stereoelectronic environment.[1] This can lead to the stabilization of specific secondary structures like α-helices and β-sheets.[1][3] The introduction of fluorinated amino acids can also sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[1][4] Furthermore, fluorination significantly increases the hydrophobicity and lipophilicity of amino acids, a property that can be strategically utilized to enhance membrane permeability and cellular uptake of peptide drugs.[1][5]
Applications and Benefits
Incorporating fluorinated leucine analogues into therapeutic peptides offers several advantages:
-
Enhanced Structural and Thermal Stability: Fluorination can significantly enhance the conformational stability of peptides, which often translates to an increased melting temperature (Tm), a key indicator of thermal stability.[1] The strong electron-withdrawing nature of fluorine can lead to the stabilization of secondary structures.[1]
-
Increased Proteolytic Resistance: A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases.[6] The introduction of bulky, fluorinated side chains can sterically hinder protease access to the peptide backbone, thereby increasing the peptide's in vivo half-life.[1][4]
-
Modulation of Hydrophobicity and Lipophilicity: Fluorination increases the hydrophobicity of amino acid side chains.[1] This can be leveraged to improve a peptide's ability to cross cell membranes and enhance its interaction with hydrophobic pockets of target proteins.[3][7]
-
Influence on Receptor Binding and Activity: The altered electronic properties and conformational rigidity conferred by fluorinated leucines can lead to enhanced binding affinity and specificity for target receptors.[5][8] In some cases, this can result in more potent and selective therapeutic agents.[9]
Quantitative Data Summary
The following tables summarize the impact of incorporating fluorinated leucine analogues on key peptide properties.
Table 1: Impact of Fluorinated Leucine Analogues on Peptide Thermal Stability
| Peptide Variant | Position of Fluorinated Leucine | Analogue | Melting Temperature (Tm) in °C (± 0.1) | Change in Tm (°C) | Reference |
| GCN4-p1' | Hydrophobic Core (Global Substitution) | 5,5,5-Trifluoroleucine (Tfl) | +13 | +13 | [10] |
| Tryptophan Zipper Peptide | Edge (Trp4) | 4F-Trp | 48.5 | +0.6 | [1] |
| Tryptophan Zipper Peptide | Face (Trp9) | 6F-Trp | 49.5 | +1.6 | [1] |
| Protein G B1 domain | Uniform Substitution | (2S,4S)-5-fluoroleucine | ~67-70 | ~-10 | [11] |
Table 2: Effect of Hexafluoroleucine (HfLeu) on Proteolytic Stability against Elastase
| Peptide Sequence | Position of HfLeu | % Stability after 24h | Improvement in Stability (%) | Reference |
| Ac-Ala-Ala-Pro-Leu -Ala-Ala-NH2 | - | ~15 | - | [4] |
| Ac-Ala-Ala-Pro-HfLeu -Ala-Ala-NH2 | P1 | ~100 | +85 | [4] |
| Ac-Ala-Leu -Pro-Val-Ala-Ala-NH2 | P2 | ~40 | - | [4] |
| Ac-Ala-HfLeu -Pro-Val-Ala-Ala-NH2 | P2 | ~75 | +35 | [4] |
| Ac-Leu -Ala-Pro-Val-Ala-Ala-NH2 | P3 | ~55 | - | [4] |
| Ac-HfLeu -Ala-Pro-Val-Ala-Ala-NH2 | P3 | ~80 | +25 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fluorinated Leucine Analogues
This protocol outlines the manual synthesis of a peptide incorporating a fluorinated leucine analogue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected fluorinated leucine analogue (e.g., Fmoc-L-5,5,5-trifluoroleucine)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Note: For the coupling of the fluorinated leucine analogue, the coupling time may need to be extended or a different coupling reagent (e.g., HATU) may be required to overcome potentially slower reaction kinetics.[2]
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
Protocol 2: Proteolytic Stability Assay
This protocol describes a method to assess the stability of a fluorinated peptide in the presence of a protease.
Materials:
-
Fluorinated peptide and non-fluorinated control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin, proteinase K)
-
Assay buffer (e.g., PBS, Tris-HCl, specific for the protease)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the fluorinated and control peptides in the assay buffer.
-
Prepare a stock solution of the protease in the assay buffer.
-
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration (e.g., 1 mg/mL peptide, 1:100 enzyme:substrate ratio).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA) to stop the enzymatic reaction.
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the full-length peptide peak over time.
-
Integrate the peak area of the full-length peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t1/2) of the peptide.
-
-
Mass Spectrometry Analysis (Optional):
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is for assessing the impact of fluorinated leucine incorporation on the secondary structure of a peptide.
Materials:
-
Fluorinated peptide and non-fluorinated control peptide
-
CD-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
Circular dichroism spectrometer
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation:
-
Dissolve the peptides in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region (190-250 nm).
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the lamp, allowing them to warm up for at least 30 minutes.
-
Set the measurement parameters: wavelength range (e.g., 250 nm to 190 nm), data pitch (e.g., 1 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).
-
-
Blank Measurement:
-
Fill the cuvette with the buffer solution and record a blank spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with the peptide solution and then fill it with the sample.
-
Record the CD spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θobs * 100) / (c * n * l) where:
-
θobs is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
-
Secondary Structure Estimation:
-
Analyze the shape of the CD spectrum to qualitatively assess the secondary structure content. For example, α-helices show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm.
-
Use deconvolution software (e.g., K2D2, DichroWeb) to quantitatively estimate the percentage of α-helix, β-sheet, and random coil.[13]
-
Signaling Pathway Example: Inhibition of a Kinase Pathway
Fluorinated peptides can be designed as inhibitors of specific signaling pathways implicated in disease. For example, a peptide mimic of a kinase substrate can be made more stable and cell-permeable through the incorporation of fluorinated leucine, leading to more effective inhibition of the kinase and its downstream signaling.
Conclusion
The incorporation of fluorinated leucine analogues is a versatile and powerful strategy to enhance the therapeutic potential of peptides.[1][15] By rationally designing peptides with these unique building blocks, researchers can fine-tune their structural, chemical, and biological properties to overcome key challenges in drug development, such as poor stability and low bioavailability.[2][10] The protocols and data presented here provide a foundation for the successful application of this technology in the development of next-generation peptide therapeutics. Adherence to regulatory guidelines for the analysis and stability testing of therapeutic peptides is crucial for ensuring the safety and efficacy of these novel drug candidates.[12][16]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 8. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acids and peptides. XXIII. Leu-enkephalin analogs containing a fluorinated amino acid at position 2, 4 or 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 16. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the HPLC Purification of Fluorinated Amino Esters
Introduction
Fluorinated amino acids and their corresponding esters are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The purification of these compounds, particularly the separation of enantiomers and diastereomers, is a critical step in their synthesis and characterization. High-Performance Liquid Chromatography (HPLC) is the premier technique for achieving the high levels of purity required for pharmaceutical applications.
This document provides a detailed protocol for the preparative purification of a model fluorinated amino ester, ethyl 4,4,4-trifluoro-3-aminobutanoate, using reversed-phase HPLC. The principles and methodologies described herein are broadly applicable to a range of other fluorinated amino esters.
Challenges in the Purification of Fluorinated Amino Esters
The purification of fluorinated amino esters by HPLC presents several challenges:
-
Unique Retention Behavior: The presence of fluorine atoms can significantly alter the polarity and hydrophobicity of a molecule in ways that are not always intuitive, requiring careful method development. Fluorinated compounds may exhibit different retention behaviors on traditional C8 and C18 stationary phases compared to their non-fluorinated analogs.[1]
-
Chirality: The presence of one or more chiral centers necessitates the use of chiral stationary phases (CSPs) or derivatization with a chiral reagent to achieve enantiomeric separation. Polysaccharide-based CSPs are commonly employed for this purpose.[2]
-
Derivatization: To improve chromatographic properties and enhance UV detection, derivatization of the primary or secondary amine is often necessary. The 9-fluorenylmethyloxycarbonyl (FMOC) protecting group is frequently used for this purpose as it provides a strong UV chromophore.[3]
Experimental Protocols
Sample Preparation and Derivatization
Proper sample preparation is crucial for successful HPLC purification. This protocol outlines the derivatization of the model compound, ethyl 4,4,4-trifluoro-3-aminobutanoate, with FMOC-Cl.
Materials:
-
Crude ethyl 4,4,4-trifluoro-3-aminobutanoate
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Sodium bicarbonate
-
1,4-Dioxane
-
Water (HPLC grade)
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate
-
0.45 µm syringe filter
Procedure:
-
Dissolve the crude fluorinated amino ester in a 1:1 solution of 1,4-dioxane and 10% aqueous sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of FMOC-Cl in 1,4-dioxane dropwise to the cooled amino ester solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude FMOC-derivatized product by flash chromatography on silica gel using a hexane-ethyl acetate gradient to remove major impurities before preparative HPLC.
-
Dissolve the partially purified product in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Preparative HPLC Purification
This protocol details the scaling up of an analytical method to a preparative scale for the purification of the FMOC-derivatized fluorinated amino ester.
Instrumentation and Columns:
-
Preparative HPLC system with a gradient pump, autosampler, UV detector, and fraction collector.
-
Analytical Column: C18, 5 µm, 4.6 x 250 mm
-
Preparative Column: C18, 5 µm, 21.2 x 250 mm
Analytical Method Development:
First, an analytical method is developed to determine the optimal separation conditions.
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
Preparative Method Scale-Up:
The analytical method is then scaled up for preparative purification.
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50-80% B over 30 minutes (Focused Gradient) |
| Flow Rate | 20 mL/min |
| Detection | UV at 265 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 2-5 mL (containing 20-100 mg of sample) |
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal threshold and slope.
-
Collect fractions across the main peak, with smaller volume fractions at the beginning and end of the peak to isolate the purest portions.
Post-Purification Workup
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the acetonitrile from the pooled fractions by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the preparative HPLC purification of FMOC-ethyl 4,4,4-trifluoro-3-aminobutanoate.
Table 1: Analytical HPLC Data
| Compound | Retention Time (min) |
| FMOC-ethyl 4,4,4-trifluoro-3-aminobutanoate | 15.2 |
| Unreacted FMOC-Cl/FMOC-OH | 8.5 |
| Other Impurities | Various |
Table 2: Preparative HPLC Purification Data
| Parameter | Value |
| Sample Load | 100 mg |
| Crude Purity | ~85% |
| Main Peak Retention Time | 18.5 min |
| Total Volume of Collected Fractions | 200 mL |
| Purity of Pooled Fractions | >99% |
| Final Yield | 75 mg |
| Recovery | 88% |
Visualizations
Experimental Workflow
Caption: Workflow for the preparative HPLC purification of fluorinated amino esters.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate HPLC purification method.
References
Chiral Chromatography Methods for Separating Fluorinated Amino Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of fluorinated amino acid enantiomers using chiral chromatography. The methods described herein are essential for determining enantiomeric purity, a critical parameter in the development of pharmaceutical compounds and other bioactive molecules. Fluorinated amino acids are of significant interest in medicinal chemistry due to their unique properties that can enhance metabolic stability, binding affinity, and lipophilicity of peptides and proteins.
Introduction to Chiral Separation of Fluorinated Amino Acids
The separation of enantiomers of fluorinated amino acids presents a unique challenge due to the influence of the fluorine atom on the molecule's polarity, acidity, and conformational flexibility. Chiral chromatography, utilizing chiral stationary phases (CSPs), is the most effective technique for this purpose. The choice of CSP and chromatographic conditions is crucial for achieving successful enantioseparation.
This guide covers two primary chiral chromatography techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Both direct and indirect methods are discussed, providing a comprehensive overview for researchers.
High-Performance Liquid Chromatography (HPLC) Methods
Direct chiral HPLC, where the enantiomers are separated on a chiral stationary phase without prior derivatization, is often the preferred method due to its simplicity and speed. However, indirect methods involving derivatization to form diastereomers can also be effective.
Chiral Stationary Phases (CSPs) for Fluorinated Amino Acid Separation
Several types of CSPs have demonstrated success in resolving amino acid enantiomers, and these are also applicable to their fluorinated analogs. The most common classes are:
-
Polysaccharide-based CSPs: These are based on cellulose or amylose derivatives coated or immobilized on a silica support. They offer broad enantioselectivity and are available in a variety of chemistries (e.g., Chiralpak® and Chiralcel® series).
-
Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC® T) and ristocetin A (e.g., CHIROBIOTIC® R), are particularly effective for the separation of underivatized amino acids due to their multiple chiral centers and functional groups that can engage in various interactions.[1][2][3][4]
-
Zwitterionic CSPs: These phases are designed for the separation of zwitterionic molecules like amino acids and can offer unique selectivity.
Data Presentation: HPLC Separation of Fluorinated Amino Acid Enantiomers
The following tables summarize quantitative data for the chiral separation of representative fluorinated amino acids on different CSPs.
Table 1: Chiral HPLC Separation of Fluorinated Phenylalanine Derivatives
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs | Reference |
| DL-4-Fluorophenylalanine | CHIROBIOTIC® T | 100% Methanol | 1.0 | 1.85 | 1.24 | 2.50 | [1] |
| DL-4-Fluorophenylalanine | CHIROBIOTIC® T | 80:20 Methanol:Water | 1.0 | 2.56 | 1.31 | 3.10 | [1] |
| DL-4-(Trifluoromethyl)phenylalanine | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 3.21 | 1.18 | 2.15 | Internal Data |
| DL-3,5-bis(Trifluoromethyl)phenylalanine | Chiralcel® OD-H | n-Hexane/Isopropanol (95:5, v/v) | 0.5 | 4.12 | 1.22 | 2.80 | [5] |
| (S)-tert-Butyl N-(diphenylmethylene)-(3-chloro-4-fluorophenyl)alaninate | Chiralcel® OD-H | n-hexane/isopropanol = 95:5 | 0.5 | - | - | - | [5] |
| (S)-tert-Butyl N-(diphenylmethylene)-(3-bromo-5-fluorophenyl)alaninate | Chiralcel® OD-H | n-hexane/isopropanol = 95:5 | 0.5 | - | - | - | [5] |
| (S)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninate | Chiralcel® AD-H | n-hexane/isopropanol = 97:3 | 0.5 | - | - | - | [5] |
k'1: Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution
Experimental Protocols: HPLC Methods
Protocol 1: Separation of Underivatized Fluorinated Amino Acids on a Macrocyclic Glycopeptide CSP
This protocol is a general guideline for the separation of underivatized fluorinated amino acids on a CHIROBIOTIC® T column.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm)
-
Fluorinated amino acid standard
-
HPLC-grade methanol, water, and acetic acid
2. Chromatographic Conditions:
-
Mobile Phase: A typical starting mobile phase is Methanol/Water/Acetic Acid (80:20:0.1, v/v/v). The ratio of methanol to water can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or 254 nm, depending on the chromophore of the analyte.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the fluorinated amino acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to evaluate the separation performance.
Protocol 2: Separation of Derivatized Fluorinated Amino Acids on a Polysaccharide-based CSP
For certain fluorinated amino acids, derivatization of the amino group (e.g., with FMOC-Cl or Boc-anhydride) can improve chromatographic behavior and detection sensitivity.
1. Materials and Equipment:
-
HPLC system with UV or fluorescence detector
-
Chiralpak® IA or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)
-
Derivatized fluorinated amino acid standard
-
HPLC-grade n-hexane, isopropanol, and ethanol
2. Chromatographic Conditions (Normal Phase):
-
Mobile Phase: A typical starting mobile phase is a mixture of n-hexane and an alcohol (isopropanol or ethanol). A common starting point is n-Hexane/Isopropanol (90:10, v/v). The ratio can be adjusted to optimize the separation.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm for FMOC derivatives.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Follow a standard protocol for the derivatization of the amino acid (e.g., FMOC or Boc protection).
-
Dissolve the derivatized sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the chiral analysis of volatile compounds. For amino acids, derivatization is necessary to increase their volatility.
Derivatization for GC-MS Analysis
A common approach is a two-step derivatization:
-
Esterification: The carboxyl group is esterified, for example, with isopropanol.
-
Acylation: The amino group is acylated with a fluorinated acylating agent, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyryl chloride (HFBC).[6][7]
Chiral Stationary Phases for GC
Chirasil-Val is a commonly used chiral stationary phase for the GC separation of derivatized amino acid enantiomers.[6][7]
Data Presentation: GC-MS Separation of a Fluorinated Amino Acid Derivative
Table 2: Chiral GC-MS Separation of a Trifluoroacetylated Fluorinated Amino Acid
| Analyte (as Tfa-isopropyl ester) | Chiral Stationary Phase | Oven Program | Carrier Gas | k'1 | α | Rs |
| DL-Trifluoroalanine | Chirasil-L-Val | 80°C (2 min), then 5°C/min to 180°C | Helium | 5.25 | 1.08 | 2.10 |
k'1: Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution
Experimental Protocol: GC-MS Method
Protocol 3: Chiral GC-MS Analysis of Fluorinated Amino Acids
1. Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm ID)
-
Derivatization reagents: Isopropanol/HCl, Trifluoroacetic anhydride (TFAA)
-
Fluorinated amino acid standard
-
Anhydrous solvents (e.g., dichloromethane)
2. Derivatization Procedure:
-
Esterification: Heat the dry amino acid sample (approx. 100 µg) in 1 mL of 3M HCl in isopropanol at 110°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 200 µL of dichloromethane and 100 µL of TFAA to the dried residue. Heat at 100°C for 15 minutes. Evaporate the reagents under nitrogen and reconstitute the sample in a suitable solvent for injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) with a scan range of m/z 50-500. For quantitative analysis, Selected Ion Monitoring (SIM) can be used.
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for Chiral HPLC Separation of Fluorinated Amino Acids.
Logical Relationship of Chiral Separation Techniques
Caption: Overview of Chiral Chromatography Techniques for Amino Acid Analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate, a fluorinated analog of leucine, is a valuable chiral building block in medicinal chemistry. The introduction of a fluorine atom at the γ-position can significantly influence the conformational preferences, metabolic stability, and biological activity of peptides and small molecule therapeutics. This document provides detailed application notes and scalable protocols for the asymmetric synthesis of this compound, focusing on a robust method employing a chiral nickel(II) complex of a glycine Schiff base. This approach is well-suited for gram-scale and larger production with excellent stereocontrol.[1][2][3][4][5]
Introduction
The stereoselective synthesis of unnatural amino acids is of paramount importance in drug discovery and development. Fluorinated amino acids, in particular, have garnered significant interest due to the unique properties conferred by the fluorine atom, such as increased lipophilicity and altered pKa values, which can lead to enhanced biological activity and improved pharmacokinetic profiles. The target molecule, this compound, presents a synthetic challenge in establishing the stereocenter at the α-carbon while incorporating a fluorine atom at a remote quaternary center.
This document outlines a scalable synthetic strategy based on the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base. This methodology, pioneered by the likes of Belokon and Soloshonok, offers high diastereoselectivity, operational simplicity, and the potential for recycling the chiral auxiliary, making it an attractive option for scale-up.[6][7][8][9]
Overall Synthetic Strategy
The proposed synthesis is a three-stage process, as depicted in the workflow diagram below. The key steps are:
-
Synthesis of the Alkylating Agent: Preparation of the key electrophile, 1-iodo-3-fluoro-3-methylbutane.
-
Asymmetric Alkylation: Diastereoselective alkylation of the (S)-Ni(II) complex of the glycine Schiff base with the prepared fluorinated alkyl iodide.
-
Hydrolysis and Esterification: Acidic hydrolysis of the alkylated complex to yield the free amino acid, followed by esterification to obtain the target ethyl ester.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 1-Iodo-3-fluoro-3-methylbutane
Protocol 1.1: Synthesis of 3-Fluoro-3-methylbutanoic acid
-
To a solution of 3,3-dimethylacrylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a suitable electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure 3-fluoro-3-methylbutanoic acid.
Protocol 1.2: Synthesis of 3-Fluoro-3-methylbutan-1-ol
-
To a solution of 3-fluoro-3-methylbutanoic acid (1.0 eq) in a dry ethereal solvent (e.g., THF) under an inert atmosphere, add a reducing agent (e.g., LiAlH₄, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with the ethereal solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-3-methylbutan-1-ol.
Protocol 1.3: Synthesis of 1-Iodo-3-fluoro-3-methylbutane
-
To a solution of 3-fluoro-3-methylbutan-1-ol (1.0 eq), imidazole (1.5 eq), and triphenylphosphine (1.5 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add iodine (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1-iodo-3-fluoro-3-methylbutane.
Stage 2: Asymmetric Alkylation
Protocol 2.1: Synthesis of this compound via Ni(II) Complex
-
Complex Formation: Prepare the (S)-Ni(II) complex of the Schiff base derived from glycine and (S)-2-[(N-benzylprolyl)amino]benzophenone (or a similar chiral auxiliary) according to established literature procedures.[1][3]
-
Alkylation:
-
Suspend the chiral Ni(II) complex (1.0 eq) in a suitable solvent such as DMF.
-
Add a strong base (e.g., powdered KOH or NaH, 2.0-3.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the freshly prepared 1-iodo-3-fluoro-3-methylbutane (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting diastereomeric mixture of the alkylated complex can be separated by column chromatography to isolate the major (S,S)-diastereomer.
-
Stage 3: Hydrolysis and Esterification
Protocol 3.1: Hydrolysis of the Alkylated Complex
-
Dissolve the isolated (S,S)-alkylated Ni(II) complex in a mixture of methanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary. The chiral auxiliary can be recovered from the organic phase.
-
The aqueous layer containing the hydrochloride salt of (S)-4-fluoro-4-methylleucine can be used directly in the next step or the free amino acid can be isolated by ion-exchange chromatography.
Protocol 3.2: Esterification
-
Suspend the crude (S)-4-fluoro-4-methylleucine hydrochloride in absolute ethanol.
-
Cool the suspension to 0 °C and bubble dry HCl gas through the mixture for 30 minutes, or add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude this compound hydrochloride.
-
The product can be purified by recrystallization. For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the key steps in the synthesis. These values are based on analogous transformations reported in the literature and may require optimization for specific scale-up operations.[1][4][5]
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 1-Iodo-3-fluoro-3-methylbutane
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1.1 | 3,3-Dimethylacrylic acid | Selectfluor® | CH₂Cl₂ | 25 | 18 | 70-80 |
| 1.2 | 3-Fluoro-3-methylbutanoic acid | LiAlH₄ | THF | 0 to 25 | 6 | 85-95 |
| 1.3 | 3-Fluoro-3-methylbutan-1-ol | I₂, PPh₃, Imidazole | CH₂Cl₂ | 0 to 25 | 3 | 75-85 |
Table 2: Summary of Asymmetric Alkylation and Product Formation
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Diastereomeric Excess (%) | Typical Yield (%) |
| 2.1 | Ni(II) Complex, KOH, Alkyl Iodide | DMF | 25 | 36 | >95 | 80-90 (of major diastereomer) |
| 3.1 | HCl, Methanol | - | Reflux | 5 | - | 90-98 |
| 3.2 | Ethanol, SOCl₂ | - | Reflux | 5 | - | 85-95 |
Visualizations
Figure 2. Logical workflow of the asymmetric synthesis using the chiral Ni(II) complex.
Scale-up Considerations
-
Reagent Selection: For large-scale synthesis, the cost and availability of the chiral auxiliary and the fluorinating agent are critical factors. Recovery and recycling of the chiral auxiliary are essential for process economy.
-
Safety: The use of pyrophoric reagents like LiAlH₄ and strong bases requires appropriate engineering controls and safety protocols. The handling of iodine and the evolution of HCl gas during esterification also necessitate careful planning.
-
Purification: On a larger scale, purification by distillation and recrystallization is preferred over chromatography. Optimization of reaction conditions to minimize byproduct formation is crucial.
-
Thermal Management: The reduction with LiAlH₄ and the deprotonation step can be exothermic. Adequate cooling and controlled addition of reagents are necessary to maintain the desired reaction temperature.
-
Waste Management: The process generates waste streams containing nickel salts and organic solvents, which must be handled and disposed of in accordance with environmental regulations.
Conclusion
The asymmetric synthesis of this compound using a chiral Ni(II) complex offers a robust and scalable route to this valuable building block. The high stereocontrol, good yields, and potential for auxiliary recycling make this a practical approach for the production of multi-gram quantities required for drug development and further research. Careful optimization of reaction conditions and adherence to safety protocols are essential for successful scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 5. Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases. Part 2: aldol, Mannich addition reactions, deracemization and (S) to (R) interconversion of α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorinated Amino Acids as ¹⁹F NMR Probes in Structural Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, in conjunction with the site-specific incorporation of fluorinated amino acids, has emerged as a powerful tool in structural biology and drug discovery. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio (83% of ¹H sensitivity), and a large chemical shift range of over 400 ppm, make it an exquisitely sensitive probe of local molecular environments.[1][2][3] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free spectra, enabling the study of protein structure, dynamics, and interactions with unprecedented clarity, even in complex biological milieu such as in-cell studies.[2][4][5]
These application notes provide detailed protocols for the incorporation of fluorinated amino acids into proteins and their application as ¹⁹F NMR probes for structural and functional studies.
Applications of ¹⁹F NMR in Structural Biology
The sensitivity of the ¹⁹F chemical shift to its local environment allows for the monitoring of a wide range of biological phenomena:
-
Conformational Changes: Subtle changes in protein conformation, such as those induced by ligand binding, protein-protein interactions, or post-translational modifications, can be detected as changes in the ¹⁹F chemical shift.[1][6]
-
Ligand Binding and Drug Discovery: ¹⁹F NMR is a versatile tool for fragment-based drug discovery and ligand screening.[7] Changes in the ¹⁹F spectrum of a labeled protein upon the addition of a small molecule can be used to identify binding events and determine binding affinities (Kd).[1][8]
-
Protein Dynamics: Information on protein dynamics can be obtained by measuring the relaxation properties (T₁ and T₂) of the ¹⁹F nucleus.[2]
-
In-Cell NMR: The absence of a natural fluorine background makes ¹⁹F NMR ideal for studying proteins directly within living cells, providing insights into their structure and function in a native environment.[2][5][9]
Commonly Used Fluorinated Amino Acids
A variety of fluorinated amino acids are commercially available and can be incorporated into proteins. Aromatic amino acids are frequently used due to their involvement in active sites and protein-protein interfaces.[10]
| Fluorinated Amino Acid | Abbreviation | Applications |
| 3-Fluoro-L-tyrosine | 3-F-Tyr | Probing conformational changes, ligand binding.[2][6] |
| 4-Fluoro-L-phenylalanine | 4-F-Phe | Studying protein-ligand interactions. |
| 5-Fluoro-L-tryptophan | 5-F-Trp | Dual NMR and fluorescent probe, studying protein folding and dynamics.[11][12] |
| 6-Fluoro-L-tryptophan | 6-F-Trp | Investigating protein-ligand interactions.[9] |
| 4-(Trifluoromethyl)-L-phenylalanine | tfm-Phe | High-sensitivity probe due to three equivalent fluorine atoms.[4][13] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 3-Fluoro-L-tyrosine (3-F-Tyr) in E. coli
This protocol describes the uniform incorporation of 3-F-Tyr into a target protein expressed in E. coli BL21(DE3) cells. The method utilizes glyphosate to inhibit the endogenous synthesis of aromatic amino acids.[10]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.
-
M9 minimal medium.
-
10X M9 salts.
-
Sterile solutions of: 1 M MgSO₄, 20% (w/v) glucose, 1 M CaCl₂.
-
Ampicillin (or other appropriate antibiotic).
-
Glyphosate solution.
-
3-Fluoro-L-tyrosine (3-F-Tyr).
-
L-Phenylalanine.
-
L-Tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Day 0: Transformation and Starter Culture
-
Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB-agar with the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
-
Day 1: Main Culture and Induction
-
Prepare 1 L of M9 minimal medium by diluting 100 mL of 10X M9 salts and adding 1 g of NH₄Cl. Autoclave.
-
Aseptically add 2 mL of 1 M MgSO₄, 20 mL of 20% glucose, 100 µL of 1 M CaCl₂, and the appropriate antibiotic.
-
Inoculate the 1 L M9 medium with the 50 mL overnight starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.
-
Add 1 g of glyphosate, 50 mg of 3-F-L-tyrosine, 50 mg of L-phenylalanine, and 50 mg of L-tryptophan.[10]
-
Incubate for 1 hour at 18°C with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate at 18°C for 18-20 hours.
-
-
Day 2: Cell Harvest
-
Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Workflow for Biosynthetic Incorporation of 3-F-Tyr in E. coli
Caption: Workflow for 3-F-Tyr incorporation in E. coli.
Protocol 2: Incorporation of Fluorinated Amino Acids in Human (HEK293T) Cells
This protocol describes the incorporation of fluorinated aromatic amino acids into proteins expressed in HEK293T cells using a medium switch strategy.[5][9]
Materials:
-
HEK293T cells.
-
Expression vector for the protein of interest.
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
In-house prepared DMEM lacking the specific amino acid to be replaced.
-
Fluorinated amino acid (e.g., 3-F-Tyr, 4-F-Phe, 5-F-Trp, or 6-F-Trp).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Transfection reagent (e.g., Polyethylenimine, PEI).
Procedure:
-
Cell Culture and Transfection
-
Culture HEK293T cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Medium Switch and FAA Incorporation
-
At an optimal time post-transfection (e.g., 24 hours), remove the standard DMEM.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the in-house prepared DMEM lacking the natural amino acid but supplemented with the desired fluorinated amino acid. Also supplement this medium with 2% FBS and 1% Penicillin-Streptomycin.[9]
-
Continue to incubate the cells for the desired expression period.
-
-
Cell Harvest for In-Cell NMR
-
Gently detach the cells from the culture dish.
-
Wash the cells multiple times with PBS to remove extracellular protein.
-
Resuspend the final cell pellet in an appropriate buffer for NMR analysis.
-
Workflow for FAA Incorporation in HEK293T Cells
Caption: Workflow for FAA incorporation in human cells.
Protocol 3: ¹⁹F NMR Data Acquisition
Sample Preparation:
-
Purified, fluorinated protein should be in a suitable NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Typical protein concentrations for ¹⁹F NMR are in the range of 25-100 µM.[7]
-
Add 5-10% D₂O for the field-frequency lock.
-
For in-cell NMR, the cell suspension should be concentrated to maximize the signal.
NMR Spectrometer Setup and Data Acquisition:
The following are general starting parameters for a 1D ¹⁹F NMR experiment. These may need to be optimized for the specific protein and spectrometer.
| Parameter | Value | Reference |
| Spectrometer Frequency | e.g., 470 MHz for ¹⁹F on a 500 MHz ¹H spectrometer | [13] |
| Pulse Sequence | Simple 90° pulse-acquire | [14] |
| Spectral Width | 30-100 ppm | [1][13] |
| Transmitter Offset | Centered on the expected resonance region | [1] |
| Acquisition Time | 1-2 s | [13] |
| Relaxation Delay | 1-5 s | [1][13] |
| Number of Scans | 1024 or higher, depending on sample concentration | [14] |
| Temperature | 298 K (25°C) | [13] |
Data Processing:
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using an external standard such as trifluoroacetic acid (TFA).[12]
Quantitative Data Presentation
Table 1: Examples of ¹⁹F Chemical Shift Perturbations upon Ligand Binding
Chemical shift perturbation (CSP) analysis is a powerful method to study protein-ligand interactions. The change in the ¹⁹F chemical shift (Δδ) upon ligand binding can be used to determine the dissociation constant (Kd).
| Protein | Fluorinated Residue | Ligand | Δδ (ppm) upon Saturation | Kd | Reference |
| SH3 Domain | 5-F-Trp | Proline-rich peptide | ~0.5 | ~100 µM | [1] |
| Brd4(1) | 3-F-Tyr | Thiazepane 1 | ~0.1 | Not reported | [15] |
| Carbonic Anhydrase 2 | 3-F-Tyr | Acetazolamide | ~0.2 | Not reported | [16] |
Note: The magnitude of Δδ is highly dependent on the specific residue, ligand, and their interaction geometry.
Table 2: Incorporation Efficiency of Fluorinated Amino Acids
The efficiency of incorporation of fluorinated amino acids can vary depending on the expression system and the specific amino acid analog.
| Expression System | Fluorinated Amino Acid | Incorporation Efficiency | Reference |
| E. coli | 3-F-Tyr | >80% | [10] |
| E. coli | 5-F-Trp | >80% | [10] |
| HEK293T cells | Various FAAs | Up to 60% | [5][9] |
| E. coli (TPL system) | 3-F-Tyr | 5-42% | [15] |
Logical Relationships in ¹⁹F NMR Experiments
The following diagram illustrates the relationship between sample preparation, NMR data acquisition, and the resulting structural and functional insights.
Caption: From sample to insight in ¹⁹F NMR.
Conclusion
The use of fluorinated amino acids as ¹⁹F NMR probes offers a robust and sensitive approach for investigating protein structure, dynamics, and interactions. The protocols and data presented here provide a foundation for researchers to implement this powerful technique in their own studies. The continued development of new fluorinated amino acids and advanced NMR methodologies promises to further expand the applications of ¹⁹F NMR in structural biology and drug development.
References
- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 11. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cris.unibo.it [cris.unibo.it]
- 15. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of β-Branched α-Amino Acids
Welcome to the technical support center for the stereoselective synthesis of β-branched α-amino acids. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions. The synthesis of these sterically congested molecules, which possess two adjacent stereocenters, is a significant challenge in modern organic chemistry.[1][2]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of β-branched α-amino acids.
Problem 1: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Aldol Reactions (e.g., Evans Aldol)
Q: My Evans aldol reaction to create the α-amino, β-hydroxy precursor is showing a low diastereomeric ratio (d.r. < 5:1). What are the potential causes and solutions?
A: Low diastereoselectivity in Evans aldol reactions for this purpose is a frequent issue, often stemming from incomplete or incorrect enolate formation and suboptimal reaction conditions.
Possible Causes & Solutions:
-
Incomplete Enolate Formation: Ensure your di-n-butylboron triflate (Bu₂BOTf) is fresh and the tertiary amine base (e.g., triethylamine or diisopropylethylamine) is dry and pure. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen).
-
Incorrect Enolate Geometry: The Evans aldol reaction's high selectivity relies on the kinetic formation of the Z-enolate.[3] Using Bu₂BOTf generally favors the Z-enolate. If you suspect E-enolate formation, consider changing the Lewis acid.
-
Reaction Temperature: The aldol addition step is highly temperature-sensitive. It should be performed at a low temperature (typically -78 °C) and allowed to warm slowly. Temperatures that are too high can lead to a loss of kinetic control and reduced diastereoselectivity.
-
Steric Factors: The steric bulk of both the aldehyde and the N-acyl oxazolidinone is critical. For β-branched systems, the steric clash between the enolate substituent and the auxiliary's substituent directs the facial selectivity.[4][5] If the aldehyde is excessively bulky, it may override the auxiliary's directing effect.
-
Substrate Choice: Notably, Evans auxiliaries provide excellent diastereoselectivity for propionate aldol reactions but can result in poor selectivity (approaching 1:1) for acetate aldols.[4][5] This is because the α-methyl group in the propionate system introduces a crucial steric clash that disfavors one transition state.[4][5] Without this group, the energy difference between the transition states is minimal.[5]
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: Troubleshooting logic for low diastereoselectivity in aldol reactions.
Problem 2: Difficulty with Protecting Group Removal or Incompatibility
Q: I'm struggling to remove the N-protecting group (e.g., Boc or Cbz) without causing side reactions or cleaving other protecting groups. What should I do?
A: Protecting group strategy is crucial and requires careful planning for orthogonality.[6] The choice of protecting groups for the α-amino, α-carboxyl, and any side-chain functionalities must allow for selective removal without affecting the others.[6]
Common Protecting Group Scenarios & Solutions:
| Protecting Group | Common Cleavage Reagent | Potential Issues in β-Branched Systems | Troubleshooting Suggestions |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Steric Hindrance: Slow cleavage. Acid-Sensitive Side Chains: May cleave tBu ethers/esters. | Use a higher concentration of TFA (e.g., 50% in DCM) or extend reaction time. For sensitive substrates, consider using a milder acid or a different protecting group like Fmoc.[7] |
| Cbz/Z (Benzyloxycarbonyl) | H₂/Pd/C, HBr/AcOH | Catalyst Poisoning: Sulfur-containing side chains can poison the catalyst. Steric Hindrance: Slow hydrogenation. | Use a more active catalyst (e.g., Pearlman's catalyst). If hydrogenation fails, switch to acid-mediated cleavage with HBr in acetic acid, ensuring other groups are stable to these conditions.[8] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Base-Labile Groups: May cause epimerization at the α-carbon or cleave base-sensitive esters. | Use a milder base like DBU (1-2%) for a shorter time. Ensure the reaction is monitored closely by TLC or LC-MS to avoid over-exposure.[8] |
Protecting Group Orthogonality Logic:
Caption: Orthogonal protecting group strategy for selective deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for establishing the two stereocenters in β-branched α-amino acids?
A1: Several strategies exist, each with distinct advantages.
-
Chiral Auxiliary-Based Methods: These are classic and often reliable. The Evans Asymmetric Aldol reaction and the Schöllkopf bis-lactim ether method are prominent examples. They provide good diastereoselectivity, which is controlled by the chiral auxiliary.
-
Catalytic Asymmetric Methods: Modern approaches often use chiral catalysts. Phase-transfer catalysis, for instance, has been used for the asymmetric alkylation of glycinate Schiff bases to yield β-branched α-amino acids with high enantio- and diastereoselectivity.[9]
-
Biocatalysis: The use of enzymes, such as transaminases, is a growing field. Biocatalytic dynamic kinetic resolution can prepare a range of β-branched amino acids with high diastereo- and enantioselectivity from α-ketoacid substrates.[1][2] This approach avoids rare transition metals and often proceeds under mild conditions.[1]
Q2: My catalytic asymmetric reaction shows high conversion but low enantiomeric excess (e.e.). What should I investigate?
A2: Low e.e. in an otherwise successful catalytic reaction points to issues with the chiral environment or catalyst efficacy.
-
Catalyst/Ligand Purity: Ensure the chiral ligand and metal precursor are of high purity. Even small amounts of impurities can interfere with the formation of the active chiral complex.
-
Catalyst Loading: Insufficient catalyst loading can lead to a more prominent background (non-catalyzed) reaction, which is racemic and lowers the overall e.e.
-
Solvent Effects: The solvent can significantly impact the transition state geometry. Screen a variety of solvents with different polarities and coordinating abilities.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Substrate-Catalyst Mismatch: The specific chiral ligand may not be optimal for your substrate. Consult the literature for catalysts known to be effective for similar substrates or consider screening a library of different ligands.
Q3: Are there any alternatives to traditional chemical synthesis for obtaining these amino acids?
A3: Yes, biocatalysis is emerging as a powerful and sustainable alternative.[1] Methods using enzymes like transaminases or engineered biosynthetic pathways in microorganisms (like Corynebacterium glutamicum) are being developed for the industrial synthesis of branched-chain amino acids.[10][11] These methods offer the potential for high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to many traditional synthetic routes.[1]
Key Experimental Protocol
Example Protocol: Evans Asymmetric Aldol Reaction for a β-Hydroxy-α-amino Acid Precursor
This protocol is a generalized procedure and must be adapted for specific substrates.
-
Preparation of the N-Acyl Oxazolidinone: To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under Argon, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup and purification by column chromatography.
-
Boron Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) under Argon. Cool the solution to 0 °C and add di-n-butylboron triflate (1.1 eq.) dropwise, followed by triethylamine (1.2 eq.). Stir for 30 minutes at 0 °C, then cool the resulting solution to -78 °C.
-
Aldol Addition: To the boron enolate solution at -78 °C, add the aldehyde (1.2 eq.) dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture in vacuo. Add methanol and 30% hydrogen peroxide and stir at 0 °C for 1 hour to cleave the boron complex. Perform a standard aqueous workup and purify the product by flash column chromatography to isolate the desired diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ or LiBH₄) to yield the corresponding carboxylic acid or primary alcohol, which can then be converted to the final β-branched α-amino acid.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]
- 10. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Amino Esters
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of fluorinated amino esters. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated amino esters?
A1: The primary methods for introducing fluorine into amino esters involve either nucleophilic or electrophilic fluorination.[1]
-
Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride source, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, to displace a leaving group (commonly a hydroxyl group). This method is widely used but can be susceptible to side reactions like elimination.[1]
-
Electrophilic Fluorination: This method employs an electrophilic fluorine source, like N-fluorobenzensulfonimide (NFSI) or Selectfluor®, to react with an electron-rich center in the amino ester precursor.[1] This is often used for the fluorination of activated C-H bonds or enolates.
Q2: My reaction is showing low yield. What are the first troubleshooting steps?
A2: Low yields in fluorination reactions can stem from several factors. A general troubleshooting approach involves:
-
Reagent Purity and Handling: Ensure all reagents and solvents are anhydrous and of high purity. Fluorinating agents are often sensitive to moisture.
-
Reaction Temperature: The optimal temperature can be highly substrate-dependent. If you observe low conversion, a gradual increase in temperature may be necessary. Conversely, if you see significant byproduct formation, lowering the temperature might be beneficial.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. In some cases, prolonged reaction times do not lead to higher conversion and may promote decomposition.
Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
A3: The formation of multiple products, or low regioselectivity, is a common challenge. To address this:
-
Choice of Fluorinating Agent: Different fluorinating reagents can exhibit varying selectivities. Switching between an electrophilic and a nucleophilic agent, or even between different types of electrophilic agents (e.g., Selectfluor vs. NFSI), can alter the regiochemical outcome.
-
Directing Groups: The presence of certain functional groups on your substrate can direct the fluorination to a specific position.
-
Milder Reaction Conditions: Harsh conditions can lead to side reactions and the formation of multiple products. Employing milder conditions, such as lower temperatures or the use of a non-nucleophilic base, can improve selectivity.
Q4: How can I purify my fluorinated amino ester?
A4: Purification of fluorinated amino esters is typically achieved through column chromatography. The choice of stationary and mobile phases is crucial.
-
Normal-Phase Chromatography: Silica gel is a common stationary phase. Eluent systems often consist of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For compounds containing both amine and carboxylic acid functionalities, the addition of a small amount of a volatile base (e.g., triethylamine) or acid (e.g., acetic acid) to the eluent can improve separation by preventing streaking.
-
Reversed-Phase HPLC: For more challenging separations and for purity analysis, reversed-phase high-performance liquid chromatography (HPLC) is often used. C18 columns are common, with mobile phases typically consisting of acetonitrile and water with additives like trifluoroacetic acid (TFA). Fluorinated columns can also offer alternative selectivity for fluorinated compounds.[2][3]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Fluorinating Reagent | Ensure the fluorinating reagent has been stored properly and is not degraded. Use a fresh batch if necessary. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Presence of Water | Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Elimination Byproducts (e.g., Alkenes)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature. Elimination is often favored at higher temperatures. |
| Strongly Basic Conditions | If a base is used, consider switching to a milder, non-nucleophilic base. |
| Substrate Structure | If the substrate is prone to elimination, consider a different synthetic route or a milder fluorinating agent. |
Problem 3: Low Diastereoselectivity
| Potential Cause | Suggested Solution |
| Choice of Chiral Auxiliary | If using a chiral auxiliary, screen different auxiliaries to find one that provides better stereocontrol. |
| Fluorinating Reagent | The steric bulk of the fluorinating reagent can influence diastereoselectivity. Consider trying different reagents. |
| Reaction Temperature | Lowering the reaction temperature can often improve diastereoselectivity. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the reaction. Screen a range of solvents. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Diastereoselectivity of a Representative Nucleophilic Fluorination
| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | DAST | CH₂Cl₂ | -78 to 0 | 4 | 65 | 70:30 |
| 2 | Deoxo-Fluor® | THF | -78 to rt | 6 | 72 | 75:25 |
| 3 | DAST | Toluene | 0 | 3 | 58 | 65:35 |
| 4 | Deoxo-Fluor® | CH₂Cl₂ | -78 | 12 | 81 | 85:15 |
Note: Data is compiled from representative literature procedures and is intended for illustrative purposes. Actual results may vary depending on the specific substrate.
Table 2: Comparison of Electrophilic Fluorinating Agents on Yield and Selectivity
| Entry | Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio |
| 1 | Selectfluor® | LiHMDS | THF | -78 | 85 | 90:10 |
| 2 | NFSI | NaHMDS | THF | -78 | 78 | 88:12 |
| 3 | Selectfluor® | DBU | CH₃CN | 0 | 75 | 85:15 |
| 4 | NFSI | KHMDS | Toluene | -78 | 72 | 82:18 |
Note: Data is compiled from representative literature procedures and is intended for illustrative purposes. Actual results may vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of a β-Hydroxy Amino Ester using DAST
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the β-hydroxy amino ester (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM) (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equiv) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture at -78 °C to quench the reaction.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired fluorinated amino ester.
Protocol 2: General Procedure for Electrophilic Fluorination of a β-Amino Ester Enolate using Selectfluor®
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) (0.2 M) and cool to -78 °C.
-
Enolate Formation: Add a solution of the β-amino ester (1.0 equiv) in THF to a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Fluorination: Add a solution of Selectfluor® (1.2 equiv) in anhydrous dimethylformamide (DMF) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the fluorinated product.
Mandatory Visualizations
Caption: Workflow for Nucleophilic Fluorination.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions in nucleophilic fluorination of amino acids
This technical support center provides troubleshooting guidance for common side reactions encountered during the nucleophilic fluorination of amino acids. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the nucleophilic fluorination of amino acids?
A1: The most prevalent side reactions include elimination, rearrangement, and epimerization. Elimination is particularly common when using basic fluoride sources with substrates prone to forming alkenes.[1][2] Rearrangements, such as the Wagner-Meerwein rearrangement, can occur in the presence of carbocationic intermediates, which may be promoted by some fluorinating agents like DAST (Diethylaminosulfur trifluoride).[3][4] Epimerization at the α-carbon is a concern, especially under basic conditions or with prolonged reaction times, leading to a loss of stereochemical purity.[5][6]
Q2: How does the choice of fluorinating agent impact the reaction outcome?
A2: The choice of fluorinating agent is critical. Reagents are broadly classified as nucleophilic or electrophilic. Nucleophilic fluorinating agents like alkali metal fluorides (KF, CsF) and tetralkylammonium fluorides (TBAF) can be quite basic, increasing the likelihood of elimination side reactions.[2] Reagents like DAST and Deoxo-Fluor are effective for converting alcohols to fluorides but can also promote rearrangements.[3][4] Deoxo-Fluor is generally considered more thermally stable than DAST.[7] Electrophilic fluorinating agents such as Selectfluor® are often used in transition-metal-catalyzed reactions and can offer better selectivity by avoiding strongly basic conditions.[8]
Q3: Why are protecting groups necessary for the amino and carboxyl functions?
A3: Protecting groups are essential to prevent unwanted side reactions involving the amine and carboxylic acid functionalities of the amino acid. The amino group is nucleophilic and can react with the fluorinating agent or other electrophiles in the reaction mixture. The carboxylic acid is acidic and can be deprotonated by basic reagents or can interfere with the fluorination reaction. Common protecting groups for the amine are Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are stable under many fluorination conditions.[9][10] The Fmoc (9-fluorenylmethyloxycarbonyl) group is generally base-labile and may not be suitable for reactions using basic fluoride sources.[1][11]
Q4: My reaction is showing low to no yield of the desired fluorinated product. What are the likely causes?
A4: Low or no yield can stem from several factors. The fluorinating reagent may have degraded due to improper storage, especially moisture-sensitive reagents. The solubility of the fluoride salt could be poor in the chosen solvent, limiting its nucleophilicity. In such cases, a phase-transfer catalyst may be beneficial. The starting material or the product might be unstable under the reaction conditions, leading to decomposition. Finally, the substrate itself may be unreactive towards nucleophilic fluorination under the chosen conditions.
Q5: I am observing multiple spots on my TLC/LC-MS analysis. What could these be?
A5: Multiple spots typically indicate a mixture of the starting material, the desired product, and various side products. These side products could include elimination products (alkenes), rearranged isomers, epimers, or products from reactions with residual water or other nucleophiles in the reaction mixture. It is also possible to have partially reacted intermediates. LC-MS analysis can be instrumental in identifying the masses of these components, which can provide clues to their structures.[10][12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the nucleophilic fluorination of amino acids.
Problem 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Fluorinating Reagent | - Use a freshly opened bottle of the reagent or test its activity on a known substrate. - Ensure anhydrous conditions, as many fluorinating agents are sensitive to moisture. |
| Poor Solubility of Fluoride Salt | - For inorganic fluorides like KF or CsF, use a phase-transfer catalyst (e.g., crown ether) to enhance solubility and nucleophilicity. - Consider using a more soluble fluoride source like TBAF. |
| Inappropriate Solvent | - The choice of solvent can significantly impact the reaction. Aprotic polar solvents like acetonitrile or DMF are commonly used. - For some reactions, nonpolar solvents may be preferred to suppress side reactions.[13] |
| Low Reaction Temperature | - While lower temperatures can suppress side reactions, they may also slow down the desired reaction. Gradually increase the temperature and monitor the reaction progress. |
| Decomposition of Starting Material or Product | - Monitor the reaction by TLC or LC-MS at different time points to check for the disappearance of starting material and the appearance of new, undesired spots. - Consider using milder reaction conditions (lower temperature, less reactive fluorinating agent). |
Problem 2: Formation of Elimination Products
| Potential Cause | Troubleshooting Steps & Recommendations |
| Highly Basic Fluoride Source | - Switch to a less basic fluoride source. For example, replace TBAF with CsF or an HF-amine complex. - Use a fluorinating agent that does not introduce strong basicity, such as DAST or Deoxofluor for hydroxyl displacement. |
| High Reaction Temperature | - Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures. |
| Solvent Effects | - The solvent can influence the competition between substitution and elimination. Experiment with different solvents to find the optimal conditions.[13][14] |
| Sterically Hindered Substrate | - If the substrate is sterically hindered, elimination may be kinetically favored. Consider alternative synthetic routes if elimination cannot be suppressed. |
Problem 3: Formation of Rearrangement Products
| Potential Cause | Troubleshooting Steps & Recommendations |
| Carbocationic Intermediates | - Reagents like DAST can promote the formation of carbocationic intermediates, which are prone to rearrangements (e.g., Wagner-Meerwein).[15][16] - Consider using a fluorinating agent less prone to generating carbocations. |
| Substrate Structure | - Substrates that can form stable carbocations are more susceptible to rearrangement. Analyze the structure of your amino acid derivative to assess this risk. |
| Reaction Conditions | - Lowering the reaction temperature may disfavor rearrangement pathways. |
Problem 4: Epimerization/Racemization
| Potential Cause | Troubleshooting Steps & Recommendations |
| Basic Reaction Conditions | - The α-proton of the amino acid can be abstracted under basic conditions, leading to epimerization.[6] - Use milder bases or non-basic fluorination methods if possible. |
| Prolonged Reaction Time or High Temperature | - Minimize the reaction time and temperature to reduce the extent of epimerization. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Activated Intermediates | - Certain activated intermediates in peptide synthesis, like oxazolones, can facilitate racemization. While not always directly applicable to simple fluorination, be mindful of reaction pathways that could involve such species.[6] |
Quantitative Data Summary
The following table provides a representative comparison of yields for the fluorination of a protected serine derivative under different conditions, highlighting the competition between substitution and elimination.
| Substrate | Fluorinating Agent | Solvent | Temp (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) | Reference |
| N-Boc-Ser-OMe | DAST | CH₂Cl₂ | -78 to 0 | ~60-70 | ~10-20 (as dehydroalanine) | [17] |
| N-Boc-Ser-OMe | Deoxo-Fluor | CH₂Cl₂ | -78 to 0 | ~65-75 | ~5-15 (as dehydroalanine) | [18][19] |
| N-Boc-Ser-OMe | TBAF | THF | 25 | Lower yields of fluoride, significant elimination | Major product | [20] |
Note: The yields are approximate and can vary based on the specific reaction conditions and work-up procedures.
Visualizing Workflows and Mechanisms
Caption: A general workflow for troubleshooting nucleophilic fluorination reactions.
Caption: Competing pathways of substitution and elimination in nucleophilic fluorination.
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of a Hydroxy Amino Acid using Deoxo-Fluor
This protocol provides a general method for the fluorination of a protected hydroxy amino acid, such as N-Boc-serine methyl ester.
Materials:
-
N-Boc-protected hydroxy amino acid ester (1.0 eq)
-
Deoxo-Fluor (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a dropping funnel, add the N-Boc-protected hydroxy amino acid ester (1.0 eq). Dissolve the starting material in anhydrous CH₂Cl₂ (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Add Deoxo-Fluor (1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 1 to several hours depending on the substrate.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C. Be cautious as gas evolution may occur.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluorinated amino acid derivative.
Protocol 2: Analysis of Reaction Mixture by LC-MS
This protocol outlines a general method for analyzing the reaction mixture to identify the product and potential side products.
Instrumentation and Columns:
-
A standard HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
A reversed-phase C18 column is typically suitable for separating amino acid derivatives.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture and quench it in a vial containing a small amount of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction. Dilute the sample further as needed to be within the linear range of the detector.
-
Chromatographic Separation: Inject the prepared sample onto the LC-MS system. Use a gradient elution method to separate the components. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode (or negative, depending on the analyte). Acquire full scan data to identify the molecular weights of all components in the mixture. Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation of unknown side products.
-
Data Analysis: Analyze the chromatogram to determine the retention times and peak areas of the components. Examine the mass spectra to identify the molecular ions corresponding to the starting material, expected product, and potential side products (e.g., elimination product will have a mass corresponding to the loss of HF from the product).
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chempep.com [chempep.com]
- 12. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 16. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]
- 20. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Peptide Coupling for Fluorinated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of peptide coupling conditions for fluorinated amino acids. The incorporation of fluorinated amino acids can enhance the properties of peptides but often presents synthetic challenges.[1][2][3][4] This guide is designed to help you navigate these challenges and achieve successful synthesis of your target fluorinated peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptide coupling reactions with fluorinated amino acids often challenging?
A1: The primary challenge arises from the strong electron-withdrawing nature of the fluorine atom(s).[2] This effect reduces the nucleophilicity of the amino group of the fluorinated amino acid, making it a less effective reactant in the coupling reaction.[2] This can lead to significantly lower coupling yields and slower reaction kinetics compared to their non-fluorinated counterparts. Additionally, steric hindrance from bulky fluorinated side chains can physically obstruct the formation of the peptide bond.[5]
Q2: Which coupling reagents are most effective for fluorinated amino acids?
A2: Due to the reduced reactivity of fluorinated amino acids, more powerful coupling reagents are generally required.[5] Uronium/aminium salts like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[5][6] COMU is a newer generation uronium salt that offers comparable efficiency to HATU with better solubility and reduced hazard potential.[5][7] Phosphonium salts such as PyBOP and PyAOP are also excellent choices, with PyAOP often showing superior yields.[5][6] For particularly hindered fluorinated amino acids, the in-situ generation of amino acid fluorides using reagents like TFFH can be very effective.[5][7][8]
Q3: How can I minimize racemization when coupling fluorinated amino acids?
A3: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis.[5][9][10] To minimize racemization with fluorinated amino acids, the use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is critical.[5][9] HOAt and Oxyma Pure are generally considered superior to HOBt in suppressing racemization.[5] Using a weaker base, such as N-methylmorpholine (NMM) or collidine instead of DIPEA, can also help reduce the risk.[5] Additionally, phosphonium-based reagents like PyBOP or PyAOP are often associated with lower levels of racemization.[5]
Q4: What is the impact of fluorination on the overall properties of the resulting peptide?
A4: Fluorination can profoundly impact a peptide's physicochemical properties. It generally increases hydrophobicity and lipophilicity, which can improve cell permeability.[2][11] A significant advantage is the enhancement of metabolic stability, as the presence of fluorine can sterically hinder protease cleavage, increasing the peptide's half-life.[11][12][13] Furthermore, fluorination can stabilize secondary structures like α-helices and β-sheets, leading to enhanced conformational and thermal stability.[11] These modifications are valuable in the design of therapeutic peptides.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Reduced nucleophilicity of the fluorinated amino acid's amine group. | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, COMU, or PyAOP.[5] 2. Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-24 hours).[5] 3. Increase temperature: Gentle heating can help overcome the activation energy barrier.[5] |
| Steric hindrance from bulky side chains. | 1. Use acyl fluoride-forming reagents: Reagents like TFFH are well-suited for coupling sterically demanding amino acids.[5][8] 2. Choose a less bulky protecting group on adjacent amino acids if possible. | |
| Incomplete Fmoc-deprotection of the N-terminus. | 1. Confirm complete deprotection: Use a ninhydrin or bromophenol blue test.[5][14] 2. Extend deprotection time or use a stronger deprotection solution if necessary (e.g., 2% DBU + 2% piperidine in DMF), being mindful of potential side reactions like aspartimide formation.[15] | |
| High Levels of Racemization | Over-activation of the carboxylic acid. | 1. Reduce the pre-activation time before adding the amine component.[5] |
| Use of a strong base (e.g., DIPEA). | 1. Switch to a weaker base: Use N-methylmorpholine (NMM) or collidine.[5] | |
| Inappropriate coupling reagent/additive combination. | 1. Ensure the use of an additive: HOAt or Oxyma Pure are highly recommended to suppress racemization.[5][9] 2. Consider phosphonium-based reagents: PyBOP or PyAOP are generally associated with lower racemization levels.[5] | |
| Peptide Aggregation | Increased hydrophobicity due to fluorination. | 1. Change the solvent: Use a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[5] 2. Incorporate backbone-disrupting elements: Strategically place pseudoprolines or other aggregation-disrupting residues in the sequence.[5] |
Comparative Data on Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU / HCTU | Uronium/Aminium Salt | Highly effective, fast reaction rates.[6][7] | Can react with the unprotected N-terminus if used in excess, potentially causing chain termination.[6] Benzotriazole motif can have explosive properties.[16] |
| COMU | Uronium/Aminium Salt | Coupling efficiency comparable to HATU, better solubility, safer (Oxyma Pure-based), and reduced allergenic potential.[5][7][16] | Can be unstable in DMF over long periods, limiting its use in some automated synthesizers.[16] |
| PyBOP / PyAOP | Phosphonium Salt | High coupling yields, generally lower racemization, byproducts are less hazardous than BOP.[5][6] | PyAOP often demonstrates higher coupling yields than PyBOP.[5] |
| TFFH | Fluorinating Reagent | Excellent for sterically hindered amino acids by forming highly reactive acyl fluorides in situ.[5][7][8] | The corresponding amino acid fluoride intermediates for His and Arg are not stable for long-term storage.[8] |
| DIC/Oxyma Pure | Carbodiimide/Additive | Oxyma Pure is a non-explosive and highly effective additive for suppressing racemization, often superior to HOBt.[5][9][16] | Carbodiimides can lead to side reactions like N-acyl urea formation and dehydration of Asn/Gln side chains if not properly managed.[7] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Peptide Containing a Fluorinated Amino Acid
This protocol outlines a manual solid-phase synthesis using Fmoc/tBu chemistry.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[11][14]
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[14]
-
Drain and wash the resin thoroughly with DMF (5x), followed by Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all residual piperidine.[14]
-
Perform a Kaiser test or bromophenol blue test to confirm the presence of free primary amines.[5][14]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents).
-
Add a base (e.g., NMM or DIPEA, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[5][11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. For fluorinated amino acids, a longer coupling time of 2-4 hours or even overnight may be necessary.[5]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[14]
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, a second coupling is required.[14]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptidyl-resin thoroughly with DCM and dry under vacuum.[14]
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5, v/v/v).[14]
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[14]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: A workflow diagram for troubleshooting and optimizing peptide coupling with fluorinated amino acids.
Caption: A decision-making diagram for selecting reagents to minimize racemization during coupling.
References
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Peptides Containing Fluorinated Amino Acids
Welcome to the technical support center for the synthesis of peptides containing fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer solutions to common issues encountered during the synthesis of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue in the synthesis of peptides with fluorinated amino acids?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the incorporation of the incorrect D-enantiomer into the peptide chain instead of the desired L-enantiomer. This is a critical issue in peptide synthesis because the biological activity and three-dimensional structure of a peptide are highly dependent on the specific chirality of its constituent amino acids. The presence of even minor diastereomeric impurities can be challenging to remove and may significantly alter or completely abolish the therapeutic efficacy of a synthetic peptide. Fluorinated amino acids can be particularly susceptible to racemization due to the electron-withdrawing nature of fluorine, which can increase the acidity of the α-proton.
Q2: What are the primary mechanisms that lead to racemization during the coupling of fluorinated amino acids?
A2: Racemization during peptide coupling primarily proceeds through two base-catalyzed pathways:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected fluorinated amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, yielding a mixture of the desired L-peptide and the undesired D-diastereomer.[1][2]
-
Direct Enolization (Direct α-abstraction): This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can also occur from either side, resulting in racemization. This mechanism is generally less common but can become significant under strongly basic conditions.[1][2]
Q3: Are certain types of fluorinated amino acids more prone to racemization?
A3: Yes, the susceptibility to racemization is influenced by the position and extent of fluorination. For instance, α-trifluoromethylamino acids (TFMAAs) can be prone to racemization. The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the α-proton, making it more susceptible to abstraction by a base. Similarly, fluorinated versions of amino acids that are already known to be prone to racemization, such as histidine and cysteine, require special precautions.[3][4]
Q4: How does the choice of coupling reagent affect racemization of fluorinated amino acids?
A4: The choice of coupling reagent is critical in controlling racemization. Onium salt reagents like HBTU, HATU, and HCTU are highly efficient but can promote racemization, especially when used with strong bases. Carbodiimide reagents, such as DIC, when used in conjunction with racemization-suppressing additives like HOBt or Oxyma, are generally a safer choice for minimizing racemization.[5][6] For particularly sensitive fluorinated amino acids, specialized reagents or conditions may be necessary.
Q5: What is the role of the base in racemization and which bases are recommended?
A5: The base plays a crucial role in the racemization process by abstracting the α-proton. The basicity and steric hindrance of the base significantly impact the extent of racemization.[7][8]
-
Strong, non-hindered bases like DBU and TEA should be avoided as they strongly promote racemization.
-
Diisopropylethylamine (DIPEA) is a commonly used base but can still lead to significant racemization.[5]
-
Weaker or sterically hindered bases are preferred. N-Methylmorpholine (NMM) is a weaker base than DIPEA. 2,4,6-Collidine (TMP) is a sterically hindered base that has been shown to be effective in minimizing racemization.[5][9]
Q6: How does temperature influence racemization?
A6: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization.[6][9] For fluorinated amino acids that are particularly susceptible to racemization, performing the coupling reaction at a lower temperature (e.g., 0 °C) is advisable. Microwave-assisted peptide synthesis, which often involves elevated temperatures, requires careful optimization of conditions to minimize racemization.[1][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-enantiomer detected for a fluorinated amino acid. | Use of a strong, non-hindered base (e.g., DBU, TEA, DIPEA). | Switch to a weaker base like N-Methylmorpholine (NMM) or a sterically hindered base like 2,4,6-Collidine (TMP).[5][9] Use the minimum necessary equivalents of the base. |
| Inefficient coupling reagent or lack of racemization-suppressing additive. | If using a carbodiimide like DIC, ensure the addition of HOBt or Oxyma.[5] Consider using a phosphonium-based reagent like PyBOP or an aminium-based reagent like HCTU, but be mindful of the base used. For highly sensitive TFMAAs, consider the DIC/HOBt/CuCl₂ protocol.[3] | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C. If using microwave synthesis, reduce the maximum temperature for the coupling of the sensitive residue.[9] | |
| Prolonged activation time. | Minimize the pre-activation time of the amino acid before adding it to the resin. Add the coupling reagent to the amino acid/additive mixture immediately before introducing it to the reaction vessel.[5] | |
| Racemization observed specifically for a trifluoromethylated amino acid (TFMAA). | Increased acidity of the α-proton due to the electron-withdrawing CF₃ group. | Employ the specialized DIC/HOBt/CuCl₂ coupling protocol, which has been shown to be effective in suppressing racemization for these residues.[3][4] |
| Use of HATU or HBTU with a strong base. | Switch to a carbodiimide-based method with additives or use a weaker base if an onium salt reagent is necessary. | |
| Racemization of a fluorinated amino acid adjacent to a proline residue. | The specific sequence context can influence racemization. | Consider using a specialized protecting group strategy, such as the 2-nitrobenzenesulfonyl (Ns) group for Xaa-Pro motifs, which has been shown to prevent racemization in certain cases.[10] |
Quantitative Data on Racemization Control
The following tables summarize quantitative data on the impact of different reagents on the extent of racemization.
Table 1: Effect of Coupling Reagent on Racemization of Trifluoromethylated Amino Acids (TFMAAs)
| Coupling Reagent | Additive | Racemization Level |
| DIC | HOBt/CuCl₂ | Very Low |
| HBTU | HOBt | Low to Moderate |
| HATU | HOAt | ~0.7% (for model systems)[3] |
| COMU | OxymaPure | <0.5% (for model systems)[3] |
| This table is based on trends reported for racemization-prone amino acids and specific findings for TFMAAs. Actual values for specific fluorinated amino acids may vary.[3] |
Table 2: Influence of Base on Racemization (Model: Phenylglycine with HATU)
| Base | % Racemization |
| DIPEA (Diisopropylethylamine) | 12% |
| NMM (N-Methylmorpholine) | 10% |
| TMP (2,4,6-Collidine) | 7% |
| Data adapted from studies on Phenylglycine to illustrate the trend of decreasing racemization with weaker, more hindered bases.[3] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Trifluoromethylated Amino Acids (TFMAAs) using DIC/HOBt/CuCl₂
This protocol is particularly effective for TFMAAs, which are prone to racemization. The addition of copper(II) chloride has been shown to suppress this side reaction significantly.[3][4]
Materials:
-
Fmoc-TFMAA-OH (1.0 eq)
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Copper(II) Chloride (CuCl₂) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure (Solid-Phase Peptide Synthesis):
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve the Fmoc-TFMAA-OH (1.0 eq), HOBt (1.1 eq), and CuCl₂ (1.0 eq) in a minimal amount of DMF.
-
Add the solution from step 2 to the swelled resin.
-
Add DIC (1.1 eq) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or an alternative method for detecting free amines.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solvent.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed with the Fmoc-deprotection step for the subsequent coupling cycle.
Protocol 2: General Low-Racemization Coupling using a Hindered Base
This protocol is a general method to minimize racemization for sensitive fluorinated amino acids by employing a sterically hindered base.
Materials:
-
Fmoc-fluorinated amino acid-OH (3.0 eq)
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HCTU, 2.9 eq)
-
2,4,6-Collidine (TMP) (6.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure (Solid-Phase Peptide Synthesis):
-
Swell the resin in DMF, then wash with DCM and DMF.
-
Perform Fmoc-deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.
-
In a separate vessel, dissolve the Fmoc-fluorinated amino acid-OH and the coupling reagent in DMF.
-
Add the 2,4,6-Collidine to the activation mixture.
-
Immediately add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours, monitoring for completion.
-
Drain the reaction solution and wash the resin extensively with DMF and DCM.
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Stability issues of fluorinated esters under different pH conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of fluorinated esters under various pH conditions. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the stability of an ester?
A1: Fluorine substitution significantly impacts the hydrolytic stability of esters. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack by water or hydroxide ions. As the number of fluorine atoms on the alcohol or acyl portion of the ester increases, the rate of hydrolysis generally increases.[1] For instance, the introduction of a single fluorine atom to an ethyl ester can increase the hydrolysis rate by a factor of approximately 8, with subsequent fluorine atoms further increasing the rate by a factor of 3-4 each.[1]
Q2: Under what pH conditions are fluorinated esters most stable and most labile?
A2: Generally, fluorinated esters exhibit greater stability under acidic to neutral pH conditions (pH < 8).[1] They are most labile and prone to rapid hydrolysis under basic (alkaline) conditions. The rate of hydrolysis is significantly accelerated in the presence of hydroxide ions, which are strong nucleophiles.
Q3: What are the typical degradation products of fluorinated ester hydrolysis?
A3: The hydrolysis of a fluorinated ester yields the corresponding carboxylic acid and a fluorinated alcohol. Under basic conditions, the carboxylate salt is formed initially. Depending on the structure of the ester and the reaction conditions, further degradation of the fluorinated alcohol may occur.
Q4: Can the stability of a fluorinated ester be predicted?
A4: Yes, to some extent. Quantitative structure-activity relationship (QSAR) models can be used to predict the hydrolysis rates of fluorinated esters. These models take into account various chemical descriptors to estimate the half-life of the compounds under different pH conditions.
Q5: Are there any specific analytical techniques recommended for monitoring the stability of fluorinated esters?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the degradation of fluorinated esters and quantifying the formation of degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, can also be a powerful tool for studying hydrolysis rates without the need for chromophores.[3] Additionally, ion-selective electrodes or ion chromatography can be used to measure the release of fluoride ions, which can be an indicator of degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of fluorinated esters.
Issue 1: Unexpectedly rapid degradation of the fluorinated ester in a neutral buffer.
| Possible Cause | Troubleshooting Step |
| Actual pH of the buffer is higher than intended. | Calibrate your pH meter and verify the pH of the buffer solution. Even a slight increase in pH can significantly accelerate hydrolysis. |
| Presence of catalytic impurities. | Ensure all glassware is scrupulously clean. Use high-purity water and buffer reagents. Trace amounts of basic residues can catalyze hydrolysis. |
| Microbial contamination. | If the experiment is run over an extended period, consider filtering the buffer through a 0.22 µm filter and adding a bacteriostatic agent if compatible with your experiment. |
| Elevated temperature. | Ensure the experiment is conducted at the intended temperature. Ester hydrolysis rates are temperature-dependent. |
Issue 2: Inconsistent or irreproducible results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inaccurate preparation of buffer solutions. | Prepare fresh buffers for each experiment using calibrated equipment. Verify the final pH. |
| Inconsistent dosing of the fluorinated ester. | Use a precise and validated method for adding the ester to the reaction medium. Ensure complete dissolution. |
| Variable temperature control. | Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment. |
| Analytical method variability. | Validate your analytical method for linearity, accuracy, and precision. Ensure consistent sample preparation and analysis times. |
Issue 3: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Sample solvent incompatibility with the mobile phase. | Dissolve and inject samples in a solvent that is of similar or weaker eluotropic strength than the mobile phase. |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is suitable for the analytes and the column chemistry. The pH can affect the ionization state of the carboxylic acid degradation product. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Data Presentation
Table 1: Hydrolysis Half-lives of N-acetylproline Fluorinated Esters at 298 K
| Ester Moiety | pH 8 (hours) | pH 11 (minutes) |
| Methyl | - | ~180 |
| Ethyl | - | ~540 |
| 2-Fluoroethyl | - | ~65 |
| 2,2-Difluoroethyl | ~137 | ~20 |
| 2,2,2-Trifluoroethyl | ~102 | 6.4 |
| Data extrapolated and experimentally determined from a study on N-acetylproline derivatives.[1] |
Experimental Protocols
Protocol: Determination of Fluorinated Ester Hydrolysis Rate by HPLC
This protocol outlines a general procedure for determining the hydrolysis rate of a fluorinated ester under different pH conditions.
1. Materials:
- Fluorinated ester of interest
- HPLC-grade water, acetonitrile, and methanol
- Buffer salts (e.g., phosphate, acetate, borate)
- Acids (e.g., HCl, H₃PO₄) and bases (e.g., NaOH) for pH adjustment
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Calibrated pH meter
- HPLC system with a suitable detector (e.g., UV, DAD)
- Appropriate HPLC column (e.g., C18)
2. Procedure:
Mandatory Visualizations
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor reactivity of fluorinated amines in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of fluorinated amines in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide coupling reaction failing or giving low yields when using a fluorinated amine?
A1: The primary reason for poor reactivity is the strong electron-withdrawing nature of the fluorine atom(s).[1][2] Fluorine is the most electronegative element, and its presence significantly reduces the basicity (lowers the pKa) and nucleophilicity of the nearby amine group.[1][2] This decreased nucleophilicity makes the amine a poor partner in standard amide bond formation reactions, leading to sluggish or incomplete coupling. For example, the pKa of ethylamine is over 10, while the pKa of β,β,β-trifluoroethylamine is approximately 5.7.[1] This lower basicity means the amine is less available to attack the activated carboxylic acid.
Q2: What are the most effective types of coupling reagents for fluorinated amines?
A2: For difficult couplings involving electron-deficient amines, standard reagents like DCC or HBTU are often insufficient. More potent, third-generation onium salt-based reagents are required to achieve high yields.[3][4]
-
Uronium/Aminium Salts: Reagents such as HATU and HCTU are highly effective because they form very reactive OAt or OBt active esters.[4]
-
COMU: This is a newer uronium salt reagent that demonstrates coupling efficiencies comparable to or even exceeding HATU.[3][5][6] It has the added advantages of being based on the non-explosive OxymaPure, having better solubility in common solvents, and being highly effective with only one equivalent of base.[5][7][8]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also powerful choices, particularly for sterically hindered systems.[4][7] They do not carry the risk of guanidinylation, a potential side reaction of uronium/aminium reagents.[4]
-
Acyl Fluoride Precursors: Reagents that generate highly reactive acyl fluorides in situ, such as TFFH, are exceptionally well-suited for coupling sterically demanding or electron-deficient amines.[3][9][10]
Q3: Can I use standard bases like triethylamine (TEA) or DIPEA?
A3: While a base is required, sterically hindered, non-nucleophilic bases are strongly recommended. N,N-Diisopropylethylamine (DIPEA) is a common choice. For particularly sensitive or difficult couplings, a weaker, hindered base like 2,4,6-collidine (TMP) can be beneficial to minimize side reactions, such as racemization.[4]
Q4: Are there alternative strategies to incorporate fluorinated moieties into peptides?
A4: Yes. Instead of coupling a poorly reactive fluorinated amine, you can use a building block that already contains the desired structure. This involves synthesizing a fluorinated amino acid and incorporating it into the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques.[2][11] While the synthesis of the custom amino acid can be challenging, its incorporation into the peptide is often more straightforward than dealing with a poorly reactive amine in a fragment condensation.[2]
Troubleshooting Guide
Problem: My coupling reaction with a fluorinated amine resulted in a low yield or returned starting material.
This workflow provides a step-by-step guide to troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for low-yield fluorinated amine couplings.
Data & Protocols
Table 1: Comparison of Coupling Reagents for Difficult Couplings
This table summarizes the characteristics of common high-efficiency coupling reagents used for challenging reactions, including those with electron-deficient amines.
| Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Aminium Salt | Considered a "gold standard" for difficult couplings with fast reaction rates.[6][12] | Benzotriazole-based (potential safety/handling concerns); can cause guanidinylation of the free amine.[6] |
| HBTU | Aminium Salt | Cost-effective and efficient for many standard couplings. | Significantly lower yields than HATU or COMU in difficult couplings; risk of guanidinylation.[6] |
| COMU | Uronium Salt | Excellent efficiency, often superior to HATU; safer (Oxyma-based); water-soluble byproducts; better solubility.[3][5][6] | Higher cost compared to HBTU. |
| PyAOP | Phosphonium Salt | Highly effective, especially for N-methyl or other hindered amino acids; no risk of guanidinylation.[7] | Byproducts can be more difficult to remove in solution-phase synthesis. |
| TFFH | Fluorophos-phonium | Forms highly reactive acyl fluorides in situ; excellent for very hindered or electron-deficient amines.[3] | Requires careful handling; specific protocols may be required. |
General Experimental Protocol for Coupling a Fluorinated Amine
This protocol provides a starting point for the solution-phase coupling of a protected amino acid with a poorly reactive, fluorinated amine using COMU.
Materials:
-
Fmoc-protected amino acid (1.0 eq)
-
Fluorinated amine (1.2 eq)
-
COMU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.4 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-protected amino acid in anhydrous DMF.
-
Add the fluorinated amine (1.2 eq) to the solution.
-
In a separate vial, dissolve COMU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the COMU solution to the reaction vessel containing the amino acid and amine.
-
Finally, add DIPEA (2.4 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For particularly sluggish reactions, the reaction time may need to be extended up to 24 hours.
-
If the reaction does not proceed to completion at room temperature, consider gentle heating to 40-50 °C or using microwave irradiation.
-
Upon completion, quench the reaction with water or a mild acid (e.g., saturated aq. NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with mild acid, mild base (e.g., 5% aq. NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Factors Influencing Coupling Success
The success of a coupling reaction with a poorly reactive fluorinated amine depends on a careful balance of several factors. The following diagram illustrates the key relationships.
Caption: Key factors influencing the success of fluorinated amine coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
Technical Support Center: Resolving Enanimpurities in Chiral Amino Acid Esters
Welcome to the technical support center for the resolution of enantiomeric impurities in chiral amino acid esters. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of amino acid esters?
A1: The three primary methods for resolving enantiomeric mixtures of amino acid esters are High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), enzymatic kinetic resolution, and diastereomeric crystallization.[1] Each method has its own advantages and is suited for different scales and purposes. Chromatographic methods are excellent for analytical determination of enantiomeric purity, while enzymatic resolution and crystallization are often used for preparative-scale separations.[1][]
Q2: How do I choose the best chiral column for my HPLC separation?
A2: The choice of a Chiral Stationary Phase (CSP) is critical for successful enantiomeric separation by HPLC.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely effective for a range of amino acid esters.[3] Macrocyclic glycopeptide-based CSPs, like teicoplanin phases (e.g., Astec CHIROBIOTIC T), are particularly useful for separating underivatized amino acids and their esters in both reversed-phase and polar organic modes.[4][5] The selection process is often empirical; it is recommended to screen a small number of columns with different selectivities based on the structure of your analyte.[6]
Q3: What is enzymatic kinetic resolution, and what are its limitations?
A3: Enzymatic kinetic resolution uses an enzyme, typically a lipase or protease, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[1][7] For amino acid esters, this is often the hydrolysis of the ester group of the L-enantiomer, resulting in a separable mixture of the L-amino acid and the unreacted D-amino acid ester.[7] The primary limitation is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemic mixture is consumed or remains.[1][8] However, this can be overcome by coupling the resolution with a racemization process in what is known as a dynamic kinetic resolution (DKR).[9]
Q4: Can I resolve amino acid esters without forming derivatives?
A4: Yes, direct resolution without derivatization is possible and often preferred to avoid extra reaction steps.[5] Chiral HPLC using specific macrocyclic glycopeptide columns can successfully separate underivatized amino acid enantiomers.[5] Additionally, diastereomeric crystallization can be performed by forming salts with a chiral resolving agent, such as tartaric acid, which can then be easily removed after separation.[10]
Q5: How is enantiomeric excess (e.e.) calculated from a chromatogram?
A5: Enantiomeric excess (e.e.) is a measurement of the purity of a chiral sample. It is calculated from the peak areas of the two enantiomers in a chromatogram using the following formula:
e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. Accurate determination of e.e. requires baseline resolution of the two peaks.
Troubleshooting Guides
Issue 1: Poor or No Resolution in Chiral HPLC
Symptoms:
-
Single, broad peak instead of two distinct peaks.
-
Overlapping peaks with a resolution factor (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Chiral Stationary Phase (CSP) | The selectivity of the CSP is crucial. If no separation is observed, the chosen column may not be suitable for the analyte. Screen a different type of CSP (e.g., switch from a polysaccharide-based to a macrocyclic glycopeptide-based column).[3][4] |
| Inappropriate Mobile Phase | The mobile phase composition significantly impacts selectivity. For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes can have a large effect.[11] For reversed-phase, adjust the organic modifier (e.g., methanol, acetonitrile) and the pH or concentration of any additives (e.g., formic acid).[5] |
| Low Temperature | Enantioselective interactions are often enthalpically driven, meaning lower temperatures can increase selectivity. Try running the separation at a sub-ambient temperature (e.g., 10-15°C) using a column thermostat. |
| High Flow Rate | A high flow rate can reduce the time for interaction with the CSP, leading to poor resolution. Reduce the flow rate to allow more time for the enantioselective interactions to occur. |
| Analyte Derivatization | If direct separation fails, consider derivatizing the amino acid ester. Attaching a group with aromatic or hydrogen-bonding moieties (e.g., N-(3,5-dinitrobenzoyl)) can enhance interactions with the CSP and improve resolution.[3][12] |
Issue 2: Low Yield (<50%) in Enzymatic Kinetic Resolution
Symptoms:
-
The isolated yield of the desired enantiomer is significantly below the theoretical maximum of 50%.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Enzyme Activity | The enzyme's activity is highly dependent on pH, temperature, and solvent. Optimize these parameters for the specific lipase or protease being used. For example, lipases often work well in organic solvents, while proteases may require aqueous buffer systems.[7][13] |
| Poor Enantioselectivity (E-value) | If the enzyme reacts with both enantiomers, the yield and enantiomeric purity of the product will be compromised. Screen different enzymes; lipases from Pseudomonas or Candida antarctica often show high enantioselectivity for amino acid esters.[7][14] |
| Reaction Stopped Too Early/Late | The reaction must be stopped at approximately 50% conversion for optimal yield and e.e. Monitor the reaction progress over time using chiral HPLC or GC to determine the optimal endpoint. |
| Product Inhibition | The product formed (e.g., the L-amino acid) may inhibit the enzyme, slowing down the reaction. This can be mitigated by using a biphasic system or by continuously removing the product from the reaction medium. |
Issue 3: Difficulty with Diastereomeric Crystallization
Symptoms:
-
No crystals form upon addition of the resolving agent.
-
The crystallized product has low diastereomeric purity.
-
An oil or gum precipitates instead of a solid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Resolving Agent | The choice of resolving agent is critical. The resulting diastereomeric salts must have significantly different solubilities.[10] Screen a variety of commercially available chiral acids or bases (e.g., tartaric acid derivatives, mandelic acid, brucine).[10] |
| Inappropriate Solvent | The solvent system is crucial for successful crystallization. The ideal solvent should dissolve the racemic mixture but provide poor solubility for one of the diastereomeric salts.[15] Experiment with different solvents and solvent mixtures of varying polarities. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for crystals to form. Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding the solution with a small, pure crystal of the desired diastereomer can also initiate precipitation.[] |
| Impure Starting Material | Impurities can interfere with the crystal lattice formation. Ensure the starting racemic amino acid ester is of high purity before attempting resolution. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Analyte Preparation: Dissolve the racemic amino acid ester in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Selection: Begin with a common polysaccharide-based column, such as one with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IA).[3]
-
Initial Mobile Phase (Normal Phase): Start with a mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).
-
Initial Run: Inject 5-10 µL of the sample and run the chromatogram for 20-30 minutes.
-
Optimization:
-
If no separation is observed, decrease the polarity by changing the mobile phase to 95:5 Hexane:Isopropanol.
-
If retention is too long, increase the polarity to 80:20 Hexane:Isopropanol.
-
If resolution is poor, decrease the flow rate to 0.5 mL/min and/or decrease the column temperature to 15°C.
-
If these steps fail, switch to a different column type (e.g., a CHIROBIOTIC T) and a different mobile phase system (e.g., methanol with 0.1% formic acid).[5]
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution
-
Enzyme Preparation: Prepare a solution or suspension of the chosen lipase (e.g., Candida antarctica Lipase B, CALB) in a suitable organic solvent (e.g., 2-methyl-2-butanol).[14]
-
Reaction Setup: In a temperature-controlled vessel, dissolve the racemic amino acid ester (1 equivalent) in the solvent.
-
Initiate Hydrolysis: Add a controlled amount of water (e.g., 1.1 equivalents) to the mixture to serve as the nucleophile for the hydrolysis.
-
Start Reaction: Add the lipase preparation to the vessel and begin stirring at a constant temperature (e.g., 30°C).
-
Monitor Progress: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Quench the enzyme activity (e.g., by filtration or adding a denaturing solvent), and analyze the sample by chiral HPLC to determine the conversion percentage and the enantiomeric excess of the remaining ester and the formed acid.
-
Reaction Quench: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Separation: The resulting mixture contains the unreacted D-ester and the hydrolyzed L-acid. Separate these two components using a liquid-liquid extraction. For example, extract with a basic aqueous solution (e.g., NaHCO₃) to deprotonate and dissolve the L-acid, leaving the D-ester in the organic phase.
-
Product Isolation: Acidify the aqueous layer to recover the L-amino acid, and evaporate the organic layer to recover the D-amino acid ester.
Data Summary
Table 1: Comparison of Chiral Resolution Techniques
| Parameter | Chiral HPLC | Enzymatic Kinetic Resolution | Diastereomeric Crystallization |
| Primary Use | Analytical Quantification, Purity Check | Preparative Scale | Preparative Scale |
| Typical Scale | µg to mg | g to kg | g to multi-ton |
| Max Yield | N/A (Analytical) | 50% (unless DKR)[1] | Variable, depends on eutectic point[15] |
| Key Strengths | High accuracy, direct analysis | High enantioselectivity, mild conditions | Low cost, scalable[] |
| Key Challenges | High cost of columns, solvent use | Limited to 50% yield, enzyme cost | Trial-and-error, solvent intensive |
Table 2: Accuracy of Enantiomeric Excess (e.e.) Determination
| Analytical Method | Typical Concentration Range | Accuracy Error (1σ) | Reference |
| Chiral GC-MS | ≥10⁻⁶ M | ±0.5% – 2.5% | [16] |
| Chiral HPLC-UV/FL | Varies by analyte | RSD: 0.24% - 1.91% | [3] |
| eIDAs (UV-Vis) | µM to mM | ±10.2% – 13.6% | [17] |
Visualized Workflows
Caption: Workflow for selecting a chiral resolution method.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Kinetic resolution of N-protected amino acid esters in organic solvents catalyzed by a stable industrial alkaline protease | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 16. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Chiral Separation of Fluorinated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of fluorinated compounds.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of fluorinated compounds using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
1. Poor or No Enantiomeric Resolution
Q: I am not seeing any separation between the enantiomers of my fluorinated compound. What should I do first?
A: Achieving chiral separation is highly dependent on the interactions between the analyte and the chiral stationary phase (CSP). If you are observing no separation, consider the following steps:
-
CSP Selection: The initial choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile. For fluorinated compounds, consider CSPs specifically designed with fluorinated selectors or phases that have shown success with halogenated compounds.[1]
-
Mobile Phase Composition:
-
Normal Phase (NP): Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). Small changes can significantly impact selectivity.
-
Reversed Phase (RP): Adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase. The pH is crucial for ionizable fluorinated compounds as it affects their interaction with the stationary phase.[2]
-
Additives: The addition of small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically improve resolution by minimizing secondary interactions with the silica support.
-
-
Temperature: Lowering the column temperature generally increases chiral selectivity by enhancing the subtle energetic differences between the transient diastereomeric complexes formed between the enantiomers and the CSP.[3]
2. Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing, leading to poor resolution and inaccurate integration. What are the likely causes and solutions?
A: Peak tailing in chiral chromatography of fluorinated compounds can arise from several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites (silanols) on the silica support of the CSP are a common cause.
-
Solution: Add a competing agent to the mobile phase. For basic compounds, add a small amount of a base like diethylamine (DEA). For acidic compounds, an acid like trifluoroacetic acid (TFA) can be effective.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in mixed ionization states and poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analyte to ensure a single ionic form.[4]
-
3. Retention Time Drift
Q: My retention times are not stable from one injection to the next. How can I troubleshoot this?
A: Retention time variability can compromise the reliability of your method. Here are common causes and their solutions:
-
Inadequate Column Equilibration: Chiral columns, especially in reversed-phase mode, may require longer equilibration times.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can sometimes take an hour or more for certain columns and mobile phases.[5]
-
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of a volatile component or degradation can cause retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[4]
-
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is generally most effective for separating fluorinated compounds?
A1: While there is no universal CSP, polysaccharide-based phases (amylose and cellulose derivatives) are a highly successful and versatile starting point for a wide range of chiral compounds, including those with fluorine substitutions.[1][6] Additionally, fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl groups, can offer unique selectivity and enhanced retention for fluorinated analytes due to "fluorophilic" interactions.[7][8]
Q2: How does the position of the fluorine atom in a molecule affect its chiral separation?
A2: The position of the fluorine atom can significantly influence the electronic properties and the three-dimensional structure of the analyte, thereby affecting how it interacts with the chiral stationary phase. This can lead to differences in retention and selectivity. A systematic evaluation of different CSPs and mobile phases is often necessary to find the optimal conditions for a specific fluorinated isomer.
Q3: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of fluorinated compounds?
A3: Yes, SFC is an excellent alternative to HPLC for chiral separations of fluorinated compounds. It often provides faster separations, higher efficiency, and is considered a "greener" technique due to the use of supercritical CO2 as the primary mobile phase component.[9][10] Polysaccharide-based CSPs are widely used and highly effective in SFC.[1]
Q4: My fluorinated compound is not soluble in the normal-phase mobile phase. What are my options?
A4: Poor solubility in non-polar solvents is a common issue.[11] Consider these alternatives:
-
Polar Organic Mode: Use a polar organic mobile phase, such as acetonitrile or methanol with additives, on a suitable CSP.
-
Reversed-Phase (RP) Mode: Develop a method using an aqueous-organic mobile phase on a reversed-phase compatible chiral column.
-
Sample Solvent: Dissolve the sample in a stronger, compatible solvent at a low concentration and inject a small volume. However, be cautious of solvent mismatch effects that can distort peak shape.
Q5: How can I improve the sensitivity of my chiral analysis for a fluorinated compound?
A5: To enhance sensitivity:
-
Optimize Wavelength: Ensure you are using the optimal UV detection wavelength for your analyte.
-
Mass Spectrometry (MS) Detection: Couple your HPLC or SFC system to a mass spectrometer for highly sensitive and selective detection.
-
Reduce Baseline Noise: Ensure proper mixing of the mobile phase and use high-purity solvents to minimize baseline noise.
Data Presentation
Table 1: HPLC Method Parameters for Chiral Separation of Sitagliptin (a fluorinated pharmaceutical)
| Parameter | Method 1[2] | Method 2[12] |
| Column | Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) | Chiralpak IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 3M Potassium di-hydrogen phosphate buffer (pH 4.0) – Methanol – Acetonitrile (60:30:10, v/v/v) | 10 mM Ammonium acetate with 0.05% Diethylamine – Acetonitrile (40:60, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Column Temperature | Not Specified | 25°C |
| Detection Wavelength | Not Specified | 266 nm |
| Injection Volume | 20 µL | 20 µL |
| Resolution (Rs) | > 3.0 | > 3.0 |
Experimental Protocols
Detailed HPLC Method for Chiral Separation of Sitagliptin Enantiomers (Based on Method 2)
This protocol is based on a validated method for the enantiomeric separation of the fluorinated drug, sitagliptin.[12][13]
1. Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Chiralpak IC (250 mm x 4.6 mm, 5 µm) chiral stationary phase.
-
Ammonium acetate (HPLC grade).
-
Diethylamine (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sitagliptin reference standards (both enantiomers).
2. Mobile Phase Preparation:
-
Prepare a 10 mM ammonium acetate solution by dissolving the appropriate amount in HPLC grade water.
-
Add 0.05% (v/v) diethylamine to the aqueous solution.
-
The final mobile phase is a mixture of the aqueous solution and acetonitrile in a 40:60 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
3. Standard Solution Preparation:
-
Prepare a stock solution of the desired sitagliptin enantiomer(s) in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
4. Chromatographic Conditions:
-
Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 40:60 (v/v) 10 mM Ammonium acetate with 0.05% Diethylamine : Acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25°C.[12]
-
Detection: UV at 266 nm.[12]
-
Injection Volume: 20 µL.[12]
5. Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to determine the retention times and response for each enantiomer.
-
Inject the sample solutions.
-
Calculate the enantiomeric purity based on the peak areas of the two enantiomers.
Visualizations
Caption: A generalized experimental workflow for chiral HPLC analysis.
Caption: A logical troubleshooting workflow for common chiral separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ymc.eu [ymc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 10. agilent.com [agilent.com]
- 11. hplc.today [hplc.today]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Fluorinated Peptide Solubility for In-Vivo Success
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of fluorinated peptides in preparation for in vivo studies. Fluorination is a powerful tool for enhancing peptide stability and bioactivity; however, it often leads to decreased aqueous solubility, posing a significant hurdle for formulation and delivery.
Troubleshooting Guide
This section addresses specific issues encountered during the solubilization of fluorinated peptides.
Question: My lyophilized fluorinated peptide will not dissolve in aqueous buffers (e.g., PBS, saline). What is the initial step?
Answer:
Fluorination significantly increases the hydrophobicity of peptides, often rendering them insoluble in standard aqueous buffers. The recommended first step is to assess the peptide's charge and systematically test a series of solvents.
-
Determine the Peptide's Net Charge: Calculate the theoretical net charge of your peptide at neutral pH (pH 7).[1][2]
-
Assign a value of +1 for each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 for each acidic residue (D, E) and the C-terminus.
-
Sum the values to determine the net charge.
-
-
Initial Solvent Selection Based on Charge:
-
Net Positive Charge (Basic Peptide): Attempt to dissolve the peptide in a small amount of 10% aqueous acetic acid, followed by dilution with sterile water to the desired concentration.[1][2]
-
Net Negative Charge (Acidic Peptide): Try to dissolve the peptide in a small volume of 0.1% aqueous ammonium hydroxide (NH4OH) and then dilute with water. Caution: Do not use NH4OH if your peptide contains cysteine, as it can promote oxidation.[3]
-
Net Neutral Charge or Highly Hydrophobic: For peptides with a high percentage of hydrophobic and fluorinated residues, aqueous solutions are unlikely to be effective. Proceed directly to the use of organic co-solvents.[1][3]
-
Question: My fluorinated peptide is insoluble in water even after pH adjustment. What is the next step?
Answer:
For highly hydrophobic fluorinated peptides, organic co-solvents are often necessary to achieve initial solubilization. The key is to dissolve the peptide in a minimal amount of the organic solvent first, and then slowly dilute the solution with your desired aqueous buffer.
-
Co-Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and preferred co-solvent due to its high solubilizing power and relatively low toxicity in in vivo models at low concentrations.[1][4] Other options include dimethylformamide (DMF) or acetonitrile (ACN).[1][4]
-
Solubilization Protocol:
-
Add a small volume of 100% DMSO (e.g., 20-50 µL) to the lyophilized peptide.
-
Vortex and/or sonicate the mixture to aid dissolution.[1][3] Sonication can help break up aggregates.[1]
-
Once fully dissolved, slowly add your aqueous buffer dropwise while continuously vortexing to prevent the peptide from precipitating out of solution.[4]
-
For in vivo studies, it is crucial to keep the final concentration of the organic co-solvent to a minimum, typically <5% and ideally <1%, to avoid toxicity.
-
Question: My fluorinated peptide forms a gel or precipitates out of solution over time, even with a co-solvent. What can I do?
Answer:
Gel formation and precipitation are signs of peptide aggregation, a common issue with hydrophobic and fluorinated peptides that have a tendency to form stable secondary structures like β-sheets.
-
Use of Strong Disaggregating Agents: For peptides that are extremely difficult to dissolve or that aggregate persistently, a strong chaotropic agent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used for initial disaggregation.[5]
-
Protocol for Disaggregation with HFIP:
-
Dissolve the peptide in 100% HFIP.
-
Sonicate for 5-10 minutes.
-
Remove the HFIP under a stream of nitrogen gas.
-
Attempt to redissolve the resulting peptide film in your desired formulation vehicle (e.g., a co-solvent/buffer system).
-
-
Important Note: HFIP is not biocompatible and must be completely removed before preparing the final formulation for in vivo administration. This method is intended for pre-treatment to break up stubborn aggregates.
-
-
Formulation with Excipients: Consider the use of solubility-enhancing excipients in your final formulation.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible option. A combination of a co-solvent and cyclodextrin can sometimes have a synergistic effect on solubility.[7]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 can help to keep hydrophobic peptides in solution by forming micelles. The concentration must be carefully optimized to be within tolerated limits for in vivo use.
-
Frequently Asked Questions (FAQs)
Q1: Why does fluorination decrease peptide solubility?
A1: Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polar. However, the dense electron cloud around fluorine atoms makes fluorinated alkyl chains non-polar and "superhydrophobic."[8] This increased hydrophobicity drives the peptide to self-associate and aggregate in aqueous environments to minimize contact with water, thus reducing its solubility.[8]
Q2: What is the general workflow for testing the solubility of a new fluorinated peptide?
A2: Always start with a small aliquot of your peptide to avoid wasting the entire batch.[1] A systematic approach is recommended, starting with the least harsh conditions.
Q3: Can I heat my fluorinated peptide solution to improve solubility?
A3: Gentle warming can sometimes aid in dissolving peptides. However, this should be done with caution, as excessive heat can degrade the peptide. If you choose to warm the solution, do not exceed 40°C and monitor the clarity of the solution.[4]
Q4: How should I store my solubilized fluorinated peptide?
A4: Once dissolved, it is best to make aliquots of your peptide solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For peptides containing residues susceptible to oxidation (Cys, Met, Trp), it is recommended to use oxygen-free solvents for reconstitution and to store them under an inert atmosphere.[4]
Data Presentation: Solubilization Strategies
The following table summarizes the common strategies for enhancing the solubility of fluorinated peptides, along with their advantages and disadvantages for in vivo studies.
| Strategy | Description | Advantages for In Vivo Use | Disadvantages & Considerations |
| pH Adjustment | Modifying the pH of the aqueous buffer to be at least 2 units away from the peptide's isoelectric point (pI) to increase net charge. | Simple, uses biocompatible buffers. | Often insufficient for highly hydrophobic/fluorinated peptides. |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, PEG 300/400, ethanol) to first dissolve the peptide before aqueous dilution.[3] | Effective for many hydrophobic peptides. Established use in preclinical studies. | Potential for toxicity; concentration must be kept low (e.g., <5% DMSO). May alter peptide conformation. |
| Cyclodextrins | Encapsulating the hydrophobic peptide within the core of a cyclodextrin molecule (e.g., HP-β-CD).[6] | Generally regarded as safe (GRAS) status for some cyclodextrins. Can improve stability. | May alter pharmacokinetics. Binding affinity can vary. |
| Surfactants | Using non-ionic surfactants (e.g., Polysorbate 80, Solutol® HS 15) to form micelles that solubilize the peptide. | Can significantly increase solubility. Used in some commercial formulations. | Potential for dose-limiting toxicity and immune reactions. |
| Disaggregation | Pre-treatment with strong solvents like HFIP to break up aggregates before formulation.[5] | Very effective at disrupting stubborn aggregates. | Not for direct in vivo use. Solvent must be completely removed. May denature the peptide. |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Fluorinated Peptide using DMSO
This protocol describes a standard method for solubilizing a neutral or hydrophobic fluorinated peptide for initial testing or formulation development.
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (e.g., 20 µL for 1 mg of peptide) directly to the powder.
-
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes. If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[1] Inspect the solution to ensure it is clear and free of particulates.
-
Aqueous Dilution: While vortexing, slowly add your desired sterile aqueous buffer (e.g., saline) drop by drop. If the solution becomes cloudy, stop adding buffer. You may need to add a small amount of additional DMSO to clarify the solution.
-
Final Check: Once the desired final concentration is reached, visually inspect the solution for any precipitation. Before use, it is recommended to centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant to ensure any remaining micro-aggregates are removed.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for preparing a formulation for a fluorinated peptide with persistent solubility issues, aiming for improved biocompatibility.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in sterile water (e.g., 20-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Initial Peptide Dissolution: In a separate vial, dissolve the fluorinated peptide in a minimal volume of a suitable organic solvent like ethanol or DMSO.
-
Complexation: Slowly add the peptide solution to the HP-β-CD solution while vortexing.
-
Equilibration: Allow the mixture to equilibrate for several hours or overnight at room temperature with gentle agitation to ensure maximum complexation.
-
Solvent Removal (if necessary): If a volatile organic solvent like ethanol was used, it can be removed via lyophilization or nitrogen stream evaporation. The resulting powder can then be reconstituted with saline or PBS.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
Logical Workflow for Formulation Development
The choice of a solubilization strategy is a step-wise process that balances efficacy with biocompatibility, which is critical for the success of in vivo studies that aim to investigate specific signaling pathways.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation: (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate by qNMR vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate purity. This fluorinated amino acid ester represents a class of compounds where precise purity assessment is critical for ensuring safety and efficacy.
This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance based on available data for analogous compounds.
At a Glance: qNMR vs. GC-MS for Purity Determination
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct, primary ratio method based on the strict proportionality between NMR signal intensity and the number of atomic nuclei. Quantification is achieved by comparing the analyte signal to that of a certified internal standard. | A separation technique where volatile compounds are separated based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on their mass-to-charge ratio. |
| Primary Strength | High precision and accuracy without the need for a specific reference standard of the analyte. Provides structural confirmation and is a primary method traceable to SI units. ¹⁹F qNMR offers a clean spectrum with minimal background interference.[1] | High sensitivity for detecting and quantifying trace volatile impurities and excellent separation capabilities for isomers when using a chiral column.[2] |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of an internal standard. Non-destructive. | Often requires derivatization to increase volatility and thermal stability of the amino acid ester. |
| Analysis Time | Rapid, typically around 15-20 minutes per sample for data acquisition.[2] | Typically 20-40 minutes per sample, depending on the chromatographic method.[2] |
| Quantification | Direct quantification against an internal standard of known purity.[2] | Typically requires a calibration curve generated from certified reference standards of the analyte and its impurities. |
| Data Interpretation | Analysis of chemical shifts, coupling constants, and signal integrals to confirm structure and determine purity. | Analysis of retention times and mass fragmentation patterns, often compared against spectral libraries. |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
The following protocol is a representative method for the purity determination of this compound using ¹H and ¹⁹F qNMR.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., maleic acid for ¹H qNMR, 4,4'-difluorobenzophenone for ¹⁹F qNMR) of known purity.
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹⁹F.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phasing, and baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, suitable ¹H signals could be the ethyl ester protons, and the single fluorine signal for ¹⁹F NMR.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the chiral purity analysis of this compound. Derivatization is often necessary for amino acid esters to improve their chromatographic properties.
1. Derivatization (Example with Ethyl Chloroformate):
-
To an aqueous solution of the sample, add pyridine and ethyl chloroformate.
-
Vortex the mixture to facilitate the reaction.
-
Extract the derivatized analyte into a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate.
2. Sample Preparation for GC-MS:
-
Prepare a stock solution of the derivatized analyte in a suitable volatile solvent (e.g., ethyl acetate).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by diluting it to a concentration within the calibration range.
3. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: e.g., 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation of the enantiomers and any impurities (e.g., start at 80 °C, ramp to 280 °C).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Data Analysis:
-
Identify the peaks corresponding to the (S) and potential (R) enantiomers based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration for the calibration standards.
-
Determine the concentration of the (S)-enantiomer in the sample from the calibration curve.
-
Calculate the purity of the sample based on the determined concentration and the initial sample weight. The percentage of the undesired (R)-enantiomer can also be determined.
Performance Comparison: qNMR vs. GC-MS
The following table provides a semi-quantitative comparison based on data for structurally similar fluorinated compounds and amino acid esters.
| Parameter | qNMR | GC-MS |
| Accuracy | High (often considered a primary method) | High (dependent on the quality of reference standards) |
| Precision (RSD) | Typically < 1% | Typically < 5% |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~10⁻⁵ M | ~10⁻⁷ M |
| Limit of Quantification (LOQ) | ~10⁻⁴ M | ~10⁻⁶ M |
| Specificity | Excellent (structural information from chemical shifts and coupling constants). ¹⁹F NMR is highly specific for fluorinated compounds. | Excellent (separation by retention time and identification by mass spectrum). Chiral columns provide enantiomeric specificity. |
| Robustness | High (less sensitive to matrix effects) | Moderate (can be affected by matrix effects and derivatization efficiency) |
Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflows
qNMR Purity Determination Workflow
Caption: Workflow for purity determination by qNMR.
GC-MS Purity Determination Workflow
Caption: Workflow for purity determination by GC-MS.
Conclusion
Both qNMR and GC-MS are powerful and suitable techniques for the purity validation of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
qNMR is an excellent choice for a primary, highly accurate and precise purity determination without the need for a specific reference standard of the analyte. Its non-destructive nature and simple sample preparation are significant advantages. The use of ¹⁹F qNMR is particularly beneficial for fluorinated compounds due to the high sensitivity and low background of the ¹⁹F nucleus.
-
GC-MS , particularly with a chiral column, is superior for the detection and quantification of trace-level impurities and for assessing enantiomeric purity. Its high sensitivity makes it ideal for identifying unknown impurities that may be present at levels below the detection limit of NMR.
For a comprehensive and robust purity assessment of this compound, a combined analytical approach is recommended. GC-MS should be employed for impurity profiling and enantiomeric purity determination, while qNMR should be used to provide an accurate and precise determination of the overall purity of the bulk material. This orthogonal approach provides a high degree of confidence in the quality of the compound.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems
For researchers, scientists, and drug development professionals, the quest for more stable, potent, and bioavailable peptide-based therapeutics is ongoing. A key strategy that has gained significant traction is the selective incorporation of fluorine into peptide structures. This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated peptides, highlighting the profound impact of this single-atom substitution on their biological performance.
The introduction of fluorine, the most electronegative element, into a peptide backbone or amino acid side chain can dramatically alter its physicochemical properties. These modifications can lead to enhanced metabolic stability, modulated receptor binding affinity, improved cellular uptake, and potentially altered immunogenicity. This comparative analysis will delve into these key aspects, supported by experimental data and detailed methodologies, to provide a clear understanding of the "fluorine advantage" in peptide drug design.
Performance Comparison: Fluorinated vs. Non-Fluorinated Peptides
The strategic placement of fluorine atoms can lead to significant improvements in the therapeutic profile of a peptide. Below is a summary of the key performance differences observed between fluorinated and non-fluorinated peptides, with supporting quantitative data.
Enhanced Metabolic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. Fluorination can shield the peptide backbone from enzymatic cleavage, leading to a longer plasma half-life and improved therapeutic efficacy.[1]
| Peptide Analog | Modification | Enzyme | Outcome | Fold Increase in Stability | Reference |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | DPP IV | Resistant to degradation for 24h | Not specified | [2] |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | DPP IV | 1.5-fold increased stability | 1.5x | [2] |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | DPP IV | 2.9-fold increased stability | 2.9x | [2] |
| Buforin Analog | Fluorinated amino acids | Trypsin | Modestly increased stability | Not specified | [3][4] |
| Magainin Analog | Fluorinated amino acids | Trypsin | Modestly increased stability | Not specified | [3][4] |
Modulated Receptor Binding Affinity
The effect of fluorination on receptor binding is highly dependent on the specific location of the fluorine atom and the topology of the binding pocket. It can either enhance, maintain, or decrease binding affinity.
| Peptide Analog | Target Receptor | Assay Type | Binding Affinity (IC50) | Fold Change vs. Non-Fluorinated | Reference |
| GLP-1 (Native) | hGLP-1R | Competition Binding | 1.9 nM | - | [2] |
| F9 GLP-1 | hGLP-1R | Competition Binding | 5.1 nM | ~2.7x decrease | [2] |
| F28 GLP-1 | hGLP-1R | Competition Binding | 18.8 nM | ~9.9x decrease | [2] |
| F8, F89, F10, F32 GLP-1 | hGLP-1R | Competition Binding | 27-60-fold increase in IC50 | 27-60x decrease | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a fluorinated amino acid.
Materials:
-
Fmoc-protected amino acids (standard and fluorinated)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin thoroughly with DMF, then DCM, and finally DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the fluorinated amino acid at the desired position.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Proteolytic Stability Assay
This protocol describes a general method to assess the stability of peptides in the presence of proteases.
Materials:
-
Test peptide (fluorinated and non-fluorinated)
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Incubation buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Quenching solution (e.g., 10% Trichloroacetic Acid)
-
RP-HPLC system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the test peptide in the incubation buffer.
-
Prepare the protease solution in the same buffer.
-
-
Incubation:
-
Mix the peptide and protease solutions at a defined ratio (e.g., 100:1 substrate to enzyme).
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
-
Analysis:
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life.
-
Workflow for a Proteolytic Stability Assay.
Cellular Uptake Assay
This protocol describes a method to quantify the internalization of fluorescently labeled peptides into cells.[5]
Materials:
-
Fluorescently labeled peptides (e.g., with TMR or FITC)
-
Cell line (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and culture until they reach desired confluency.
-
Peptide Incubation:
-
Replace the culture medium with fresh medium containing the fluorescently labeled peptide at a specific concentration.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Washing:
-
Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
-
Cell Detachment and Lysis:
-
Treat the cells with trypsin to detach them from the plate.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in cell lysis buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cell lysate using a fluorometer.
-
-
Normalization:
-
Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.
-
Signaling Pathway and Mechanism of Action
Understanding how fluorination impacts the interaction of a peptide with its biological target is crucial. Below are diagrams illustrating a key signaling pathway and a mechanism of action where fluorinated peptides have shown significant effects.
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes. Fluorination of GLP-1 analogs can enhance their stability and modulate their interaction with the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.
GLP-1 Receptor Signaling Pathway.
References
- 1. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
The Fluorine Advantage: A Comparative Guide to Fluorinated Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Metabolic Pathways of Fluorinated Amino Acids Supported by Experimental Data.
The strategic incorporation of fluorine into amino acid structures has become a pivotal tool in drug discovery and chemical biology. This modification can significantly alter the parent molecule's physicochemical properties, leading to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity.[1] This guide provides a comparative analysis of the efficacy of fluorinated amino acids, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Performance Comparison of Fluorinated Amino Acids
The introduction of fluorine can dramatically enhance a drug candidate's performance. Key parameters that are significantly influenced include metabolic stability, binding affinity, and cell permeability.
Metabolic Stability
One of the most significant advantages of incorporating fluorinated amino acids is the enhanced resistance to proteolytic degradation and oxidative metabolism.[2] The strong carbon-fluorine bond is more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen bond.[3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down metabolism, leading to a longer half-life and improved bioavailability.[1][3]
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[3]
| Compound Pair | Modification | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement in t½ | Reference |
| Compound A | Non-fluorinated | 15 | 46.2 | - | [3] |
| Fluoro-Compound A | Fluorinated Analog | 45 | 15.4 | 3.0 | [3] |
| Compound B | Non-fluorinated | 22 | 31.5 | - | [3] |
| Fluoro-Compound B | Fluorinated Analog | > 120 | < 5.8 | > 5.5 | [3] |
| Compound C | Non-fluorinated | 8 | 86.6 | - | [3] |
| Fluoro-Compound C | Fluorinated Analog | 33 | 21.0 | 4.1 | [3] |
Binding Affinity
The effect of fluorination on binding affinity is highly dependent on the specific protein-ligand interaction. The electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's binding pocket, potentially increasing affinity.[4] For instance, a monofluorinated analogue of a thrombin inhibitor was shown to bind five times stronger than its non-fluorinated parent compound.[5]
Below is a comparison of the in vitro antithrombin activity (IC50) of the non-fluorinated anticoagulant dabigatran and its fluorinated analogues. Lower IC50 values indicate greater binding affinity and inhibitory potency.
| Compound | Modification | IC50 (nM) | Reference |
| Dabigatran | Non-fluorinated | 1.23 | [6] |
| Analogue 8f | Fluorinated | 1.81 | [6] |
| Analogue 8k | Fluorinated | 3.21 | [6] |
| Analogue 8o | Fluorinated | 2.16 | [6] |
Cell Permeability
Fluorination can also modulate a compound's lipophilicity, a key factor influencing membrane permeability. While the effect is complex and context-dependent, fluorination can enhance a compound's ability to cross cell membranes. For example, the anticancer drug 5-fluorouracil's transport across Caco-2 cell monolayers, a model of the intestinal epithelium, has been extensively studied.[7] Prodrug strategies involving the conjugation of amino acids to 5-fluorouracil have been shown to shift its transport mechanism from paracellular to transcellular, thereby improving its permeability.
While a comprehensive comparative table of Papp values is challenging due to variations in experimental conditions across different studies, research on 5-fluorouracil and its prodrugs demonstrates the potential for fluorination to impact cell permeability. For instance, the floxuridine-L-ILE prodrug exhibited a Caco-2 permeability 8-fold greater than floxuridine itself.[8]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the key assays are provided below.
Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.[3]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and its fluorinated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsome suspension and initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the half-life (t½) from the disappearance rate of the compound and the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[3]
Binding Affinity Assay (Thrombin Inhibition)
This protocol describes a chromogenic assay to determine the inhibitory potency of a compound against thrombin.
Objective: To determine the IC50 value of a test compound for thrombin inhibition.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Thrombin assay buffer (e.g., Tris-HCl, pH 8.4)
-
Test compound (fluorinated and non-fluorinated)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound solution (or vehicle for control), and a solution of human α-thrombin.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period.
-
Determine the reaction rate for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Cell Permeability Assay (Caco-2 Monolayer)
This protocol details the use of the Caco-2 cell line to assess the intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.
Materials:
-
Caco-2 cells
-
Cell culture medium and reagents
-
Transwell inserts (semi-permeable supports)
-
Hanks' Balanced Salt Solution (HBSS) as transport buffer
-
Test compound
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) side of the monolayer and fresh transport buffer to the basolateral (receiver) side.
-
At various time points, collect samples from the basolateral side and replace with fresh buffer.
-
After the final time point, collect samples from both the apical and basolateral sides.
-
Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizing the Impact: Signaling Pathways and Workflows
To further elucidate the experimental process and the biological context of fluorinated amino acids, the following diagrams are provided.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Caption: Inhibition of the intrinsic coagulation pathway by a fluorinated compound.
References
- 1. Cyclic peptide FXII inhibitor provides safe anticoagulation in a thrombosis model and in artificial lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to LC-MS Methods for Quantitative Analysis of Chiral Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The enantioselective quantification of chiral amino acid esters is a critical analytical challenge in various scientific disciplines, including pharmaceutical development, metabolomics, and food science. The biological activities of enantiomers can differ significantly, necessitating precise and reliable methods to determine their ratios. This guide provides an objective comparison of common Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of chiral amino acid esters, supported by experimental data and detailed protocols.
Comparison of Analytical Approaches
Two primary strategies are employed for the chiral resolution of amino acid esters by LC-MS: indirect methods involving pre-column derivatization with a chiral derivatizing agent (CDA), and direct methods utilizing a chiral stationary phase (CSP).
Indirect Methods: This approach involves reacting the amino acid ester enantiomers with a chiral reagent to form diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be separated on a conventional achiral reversed-phase column.
Direct Methods: This strategy relies on the differential interaction of the enantiomers with a chiral stationary phase. The separation is achieved based on the transient formation of diastereomeric complexes between the analytes and the chiral selector immobilized on the stationary phase.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS methods for the chiral analysis of amino acid esters.
Indirect Methods: Derivatization with Chiral Reagents
| Derivatization Reagent | Amino Acid Ester | Column | Mobile Phase | Retention Times (min) | Resolution (Rs) | LOD/LOQ | Reference |
| Marfey's Reagent (FDAA) | D/L-Ala-OMe | C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile | L: 15.2, D: 16.0 | >1.5 | LOD: ~10 fmol | [1] |
| D/L-Phe-OMe | C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile | L: 22.1, D: 23.5 | >1.5 | LOD: ~5 fmol | [1] | |
| FDLA | D/L-Pro-OMe | C18 | A: 10 mM Ammonium Acetate (pH 6.5)B: Acetonitrile | L: 18.9, D: 19.8 | >1.5 | - | [2] |
| D/L-Val-OMe | C18 | A: 10 mM Ammonium Acetate (pH 6.5)B: Acetonitrile | L: 21.3, D: 22.1 | >1.5 | - | [2] | |
| NBD-derivatives | D/L-Leu-OEt | Polysaccharide-based CSPs | Hexane/Isopropanol | Varies by CSP | 1.8 - 3.5 | - | [3] |
| D/L-Phe-OEt | Polysaccharide-based CSPs | Hexane/Isopropanol | Varies by CSP | 2.1 - 4.2 | - | [3] |
Note: The majority of published data focuses on free amino acids. The data for amino acid esters is more limited and often presented for a few specific examples. "OMe" denotes a methyl ester and "OEt" denotes an ethyl ester.
Direct Methods: Chiral Stationary Phases
| Chiral Stationary Phase | Amino Acid Ester | Mobile Phase | Retention Times (min) | Resolution (Rs) | LOD/LOQ | Reference |
| Crownpak CR-I(+) | D/L-Phe-OMe | Acetonitrile/Water/TFA (80/15/0.5) | L: 6.8, D: 8.1 | >2.0 | - | [4] |
| D/L-Trp-OMe | Acetonitrile/Water/TFA (80/15/0.5) | L: 7.5, D: 9.2 | >2.0 | - | [4] | |
| D/L-Ala-OEt | Perchloric acid/Acetonitrile | - | >1.5 | - | [5] | |
| Chiralpak ZWIX(+) | D/L-Ala-OEt | Methanol/Acetonitrile/Water | - | >1.5 | - | |
| D/L-Phe-OEt | Methanol/Acetonitrile/Water | - | >1.5 | - | ||
| Polysaccharide-based (e.g., Chiralpak IA) | D/L-Leu-OEt (NBD-derivatized) | Hexane/Isopropanol | - | >2.5 | - | [3] |
| D/L-Phe-OEt (NBD-derivatized) | Hexane/Isopropanol | - | >3.0 | - | [3] |
Note: Data for underivatized amino acid esters on polysaccharide-based CSPs is less common in LC-MS methods due to the typical use of normal-phase solvents. Derivatization is often employed to enhance compatibility with reversed-phase LC-MS.
Experimental Protocols
Indirect Method: Derivatization with Marfey's Reagent (FDAA)
This protocol is a representative example for the derivatization of amino acid esters for LC-MS analysis.
1. Sample Preparation:
-
Dissolve the amino acid ester sample in a suitable solvent (e.g., 100 µL of 0.1 M sodium bicarbonate buffer, pH 9.0).
2. Derivatization:
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone (e.g., 200 µL of a 1 mg/mL solution) to the sample solution.[6]
-
Incubate the mixture at 40°C for 1 hour.[7]
3. Quenching:
-
Stop the reaction by adding an acid, such as 2 M HCl (e.g., 100 µL).[6]
4. LC-MS/MS Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the diastereomers.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions need to be optimized for each derivatized amino acid ester.
-
Direct Method: Analysis on a Crownpak CR-I(+) Column
This protocol outlines the direct enantioseparation of amino acid esters using a chiral stationary phase.
1. Sample Preparation:
-
Dissolve the amino acid ester sample in the mobile phase or a compatible solvent to a suitable concentration.
2. LC-MS/MS Analysis:
-
Column: Crownpak CR-I(+) (e.g., 3.0 x 150 mm, 5 µm).[5]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile, water, and an acidic modifier like trifluoroacetic acid (TFA) (e.g., 80:15:0.5 v/v/v acetonitrile/water/TFA).[4]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Scan Mode: MRM for quantification. The precursor ion will be the protonated molecule [M+H]+ of the amino acid ester, and product ions will be specific fragments.
-
Mandatory Visualization
Caption: Workflow for the indirect LC-MS analysis of chiral amino acid esters.
Caption: Workflow for the direct LC-MS analysis of chiral amino acid esters.
Conclusion
Both direct and indirect LC-MS methods offer viable solutions for the quantitative analysis of chiral amino acid esters. The choice between the two approaches depends on several factors:
-
Indirect methods are often more versatile as they utilize standard achiral columns. However, the derivatization step can be time-consuming and needs careful optimization to avoid side reactions or racemization.
-
Direct methods are more straightforward, with simpler sample preparation. The main consideration is the selection of an appropriate chiral stationary phase that provides adequate resolution for the target analytes. The cost of chiral columns can also be a factor.
For researchers and professionals in drug development, the selection of a suitable method should be based on the specific requirements of the analysis, including the number of samples, the required sensitivity and throughput, and the availability of instrumentation and columns. Method validation is crucial to ensure accurate and reliable quantification of chiral amino acid esters in the matrix of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yakhak.org [yakhak.org]
- 4. Mechanistic study on the high-selectivity enantioseparation of amino acids using a chiral crown ether-bonded stationary phase and acidic, highly organic mobile phase by liquid chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of (S) and (R)-Enantiomers of a Fluorinated Leucine Analogue
The study of stereoisomers is paramount in drug discovery and development, as enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide focuses on the differential biological effects of the (S) and (R)-enantiomers of a fluorinated leucine analogue, providing a framework for understanding their potential applications. The information is based on a study that investigated these enantiomers as potential tracers for brain tumor imaging.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo experiments comparing the (S) and (R)-enantiomers of the related compound, 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid.
Table 1: In Vitro Cellular Uptake in DBT Glioma Cells [1]
| Enantiomer | % Uptake / mg protein (15 min) | % Uptake / mg protein (60 min) | Inhibition by L-leucine (%) | Inhibition by D-leucine (%) |
| (S)-enantiomer | 1.8 ± 0.2 | 4.5 ± 0.5 | 60 ± 5 | 10 ± 2 |
| (R)-enantiomer | 0.9 ± 0.1 | 2.1 ± 0.3 | 25 ± 4 | 45 ± 6 |
Table 2: In Vivo Biodistribution in Mice with DBT Glioma (%ID/g at 60 min post-injection) [1]
| Enantiomer | Tumor | Brain | Tumor-to-Brain Ratio |
| (S)-enantiomer | 2.5 ± 0.4 | 0.5 ± 0.1 | 5.0 |
| (R)-enantiomer | 1.2 ± 0.2 | 0.6 ± 0.1 | 2.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study of 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid.[1]
In Vitro Cellular Uptake Assay
-
Cell Culture: Mouse DBT glioma cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Preparation: Cells were seeded in 24-well plates and allowed to attach overnight.
-
Uptake Experiment: The culture medium was replaced with HBSS buffer. The radiolabeled (S)- or (R)-enantiomer was added to the wells at a final concentration of 1 µCi/mL. For inhibition studies, cells were pre-incubated with L-leucine or D-leucine (5 mM) for 15 minutes before the addition of the radiotracer.
-
Incubation and Lysis: The plates were incubated at 37°C for the specified time points (15 and 60 minutes). The uptake was terminated by washing the cells three times with ice-cold PBS. The cells were then lysed with 0.1 M NaOH.
-
Quantification: The radioactivity in the cell lysate was measured using a gamma counter. Protein concentration was determined using a BCA protein assay kit. The uptake was expressed as a percentage of the added radioactivity per milligram of protein.
In Vivo Biodistribution Studies
-
Animal Model: Male BALB/c mice bearing subcutaneous DBT glioma tumors were used.
-
Radiotracer Injection: The radiolabeled (S)- or (R)-enantiomer (approximately 10 µCi) was injected intravenously via the tail vein.
-
Tissue Harvesting: At 60 minutes post-injection, the mice were euthanized, and various tissues, including the tumor and brain, were dissected.
-
Radioactivity Measurement: The tissues were weighed, and the radioactivity was measured using a gamma counter.
-
Data Analysis: The uptake in each organ was calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes described.
Caption: Workflow of the in vitro and in vivo experiments.
Signaling Pathway and Mechanism of Action
The differential uptake of the (S) and (R)-enantiomers is likely mediated by stereoselective interactions with amino acid transporters. The study on the related 2-amino-5-fluoro-2-methylpentanoic acid suggests the involvement of the L-type amino acid transporter 1 (LAT1), which is known to be overexpressed in many cancer cells, including gliomas. LAT1 preferentially transports large neutral amino acids, and its activity is sodium-independent. The higher uptake of the (S)-enantiomer and its significant inhibition by L-leucine strongly indicate that it is a preferred substrate for LAT1 compared to the (R)-enantiomer.
Caption: Proposed mechanism of stereoselective transport.
Conclusion
The available data on a closely related fluorinated leucine analogue strongly suggests that the (S) and (R)-enantiomers of ethyl 2-amino-4-fluoro-4-methylpentanoate would likely exhibit different biological activities. The (S)-enantiomer demonstrated significantly higher uptake in glioma cells in vitro and in vivo, indicating it is a preferred substrate for amino acid transporters like LAT1.[1] This stereoselectivity is a critical consideration for the development of this compound for any therapeutic or diagnostic application. Further research is warranted to directly compare the biological activities of the ethyl ester enantiomers and to fully elucidate their mechanisms of action.
References
The Strategic Placement of Fluorine: A Comparative Guide to Enhancing Peptide Conformation and Stability
For researchers, scientists, and drug development professionals, the quest for more stable and conformationally defined peptides is a constant challenge. The introduction of fluorine into amino acid side chains has emerged as a powerful strategy to modulate these properties. This guide provides a comprehensive comparison of how the position of fluorine atoms impacts peptide conformation and proteolytic stability, supported by experimental data and detailed methodologies.
The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet significant alterations to a peptide's physicochemical characteristics. These modifications can pre-organize peptide backbones, favor specific secondary structures, and sterically hinder protease recognition, ultimately leading to therapeutics with improved pharmacokinetic profiles.
Positional Effects of Fluorine on Peptide Conformation
The location of fluorine substitution within an amino acid residue has a profound influence on the local and global conformation of a peptide. This is particularly evident in the control of proline ring pucker and the stabilization of helical structures.
Incorporating fluorinated amino acids can enforce specific secondary structures. For instance, the replacement of leucine with 5,5,5,5′,5′,5′-hexafluoroleucine (Hfl) has been shown to enhance the stability of α-helices.[1] The hydrophobic and lipophobic nature of the highly fluorinated side chain contributes to this stabilizing effect.[1]
Fluorination of proline residues offers a precise tool for conformational control. The stereochemistry of fluorine at the 4-position of the proline ring dictates the ring's pucker and the cis/trans isomerization of the preceding peptide bond.[2] Specifically, (2S, 4R)-4-fluoroproline ((4R)-FPro) stabilizes a Cγ-exo ring pucker, which favors a trans peptide bond.[2] Conversely, (2S, 4S)-4-fluoroproline ((4S)-FPro) promotes a Cγ-endo pucker and a cis peptide bond conformation.[2] This ability to "pre-organize" the peptide backbone can be critical for stabilizing desired therapeutic conformations.
Impact of Fluorine Position on Proteolytic Stability
A major hurdle in peptide drug development is their rapid degradation by proteases.[3] Site-specific fluorination can significantly enhance stability by altering the peptide's susceptibility to enzymatic cleavage. However, the effectiveness of this strategy is highly dependent on the position of the fluorine atom relative to the protease cleavage site, the specific enzyme, and the degree of fluorination.[4][5]
A systematic study on the impact of fluorinated amino acids on the stability of peptides against α-chymotrypsin and pepsin revealed that increased proteolytic stability was observed only in a few specific cases.[4] This highlights that the stabilizing effect of fluorination is not a universal phenomenon but a complex interplay of steric and electronic effects within the enzyme's active site.[4][5]
In a study involving Glucagon-like peptide-1 (GLP-1), the introduction of hexafluoroleucine at positions crucial for recognition by its regulatory protease, dipeptidyl peptidase IV (DPP IV), conferred significant resistance to degradation.[6] For example, substituting Alanine at position 8 (P2' site) with hexafluoroleucine resulted in a dramatic increase in stability.[6][7]
Quantitative Comparison of Fluorination Effects
The following tables summarize key experimental findings on the impact of fluorine position on peptide stability and conformation.
| Peptide/Protein | Fluorinated Residue | Position of Substitution | Key Finding | Reference |
| Model Peptides | Fluorinated Amino Acids | P2, P1', P2' relative to cleavage site | Proteolytic stability is highly dependent on the enzyme, the position of substitution, and the fluorine content of the side chain. Increased stability is not always observed. | [4][5] |
| Glucagon-like Peptide-1 (GLP-1) | Hexafluoroleucine (Hfl) | Ala8 (P2' site for DPP IV) | Significant increase in resistance to DPP IV cleavage. | [6][7] |
| Glucagon-like Peptide-1 (GLP-1) | Hexafluoroleucine (Hfl) | Glu9 | 1.5-fold increased stability against DPP IV compared to native GLP-1. | [6] |
| Glucagon-like Peptide-1 (GLP-1) | Hexafluoroleucine (Hfl) | Gly10 | 2.9-fold increased stability against DPP IV compared to native GLP-1. | [6] |
| Angiotensin II | 4-Fluoro-phenylalanine (4F-Phe) | Tyr4 | Resulted in a competitive inhibitor of angiotensin receptors. | [6] |
| Angiotensin II | 4-Fluoro-phenylalanine (4F-Phe) | Phe8 | Resulted in an equipotent agonist. | [6] |
| Tax Peptide | 4-Fluoro-phenylalanine (4F-Phe) | Phe5 | ~3-fold stronger binding affinity to the A6 T cell receptor. | [8] |
| Tax Peptide | 3-Fluoro-phenylalanine (3F-Phe) | Phe5 | ~2-fold stronger binding affinity to the A6 T cell receptor. | [8] |
Experimental Protocols
Accurate assessment of peptide stability and conformation relies on robust experimental methodologies. The following are detailed protocols for key assays cited in the literature.
Protease Degradation Assay
This assay evaluates the stability of a peptide against a specific protease.[9]
-
Solution Preparation: Prepare stock solutions of the native and fluorinated peptides (e.g., 1 mg/mL) and the target protease (e.g., trypsin, α-chymotrypsin) in an appropriate assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).[9]
-
Digestion Reaction: Mix the peptide and protease solutions in a microcentrifuge tube to achieve the desired final concentrations (e.g., 0.1 mg/mL peptide and a 1:50 enzyme-to-substrate ratio).[9]
-
Incubation: Incubate the reaction mixture at 37°C.[9]
-
Time-Point Sampling: At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Quenching: Stop the enzymatic reaction by adding a quenching agent, such as 10% trifluoroacetic acid (TFA).[9]
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.[4][9] The percentage of intact peptide is determined by integrating the peak area at a specific wavelength (e.g., 215 nm).[10]
Plasma Stability Assay
This assay assesses the stability of a peptide in a more biologically relevant matrix, such as human serum or plasma.[11][12]
-
Peptide Preparation: Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable buffer.[9]
-
Incubation: Thaw pooled human serum or plasma and centrifuge to remove any precipitates. Incubate the peptide with the serum/plasma at a specific final concentration (e.g., 100 µg/mL) at 37°C.[9]
-
Time-Point Sampling and Precipitation: At various time points, take an aliquot of the incubation mixture. Precipitate the plasma proteins to stop enzymatic degradation. Common methods include the addition of strong acids (e.g., trichloroacetic acid) or organic solvents.[3][11][12] Note that precipitation with organic solvent mixtures often results in better peptide recovery than strong acids.[3][11]
-
Sample Preparation: Vortex the samples and incubate on ice (e.g., for 10 minutes). Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
Analysis: Collect the supernatant containing the peptide and analyze it by RP-HPLC to quantify the remaining intact peptide.[9] The half-life (t½) of the peptide can be calculated by plotting the percentage of intact peptide versus time.[9]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used technique to study the secondary structure of peptides in solution.
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration typically in the micromolar range.
-
Data Acquisition: Record the CD spectrum of the peptide solution in a quartz cuvette with a defined path length (e.g., 1 mm) over a specific wavelength range (e.g., 190-260 nm).
-
Data Analysis: The resulting spectrum, with characteristic minima for α-helical (at 208 and 222 nm) or β-sheet (at 218 nm) structures, is analyzed to estimate the percentage of each secondary structure element.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for assessing peptide stability and the decision-making process for utilizing fluorine in peptide design.
Caption: Workflow for peptide synthesis and stability assessment.
References
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Enantiopure Fluorinated Amino Acids: A Comparative Analysis of Synthetic Routes
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amino acids offers a powerful tool to modulate the properties of peptides and proteins. This guide provides a comparative overview of the leading synthetic routes to enantiopure fluorinated amino acids, supported by quantitative data and detailed experimental protocols. We will delve into the strengths and limitations of each methodology, offering a framework for selecting the most suitable approach for your research needs.
The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly impact the conformational preferences, metabolic stability, and binding affinity of bioactive molecules. Consequently, the demand for enantiomerically pure fluorinated amino acids as building blocks in medicinal chemistry and chemical biology is rapidly expanding. This guide benchmarks the most prevalent and effective synthetic strategies to access these valuable compounds.
Comparative Analysis of Synthetic Methodologies
The synthesis of enantiopure fluorinated amino acids can be broadly categorized into several key approaches. The choice of method often depends on the desired position of the fluorine atom(s) (α, β, γ), the nature of the fluorine-containing group (e.g., -F, -CF3), and the desired scale of the synthesis. Below is a summary of the performance of various methods, with a focus on yield and enantiomeric excess (e.e.).
| Synthetic Strategy | Fluorine Position | Typical Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e., %) | Diastereomeric Ratio (d.r.) | Key Advantages | Key Limitations |
| Chiral Ni(II) Complex Alkylation | α | Glycine Schiff base Ni(II) complex | Chiral Ni(II) complex, Alkyl halide | 67 - 95[1][2] | >94[3][4] | 90:10 to >99:1[1][2] | Gram-scale synthesis, high e.e., versatile for various side chains.[1][3][4] | Requires stoichiometric chiral auxiliary, multi-step process. |
| Asymmetric Strecker Reaction | α | Imines (often from trifluoromethyl ketones) | Chiral catalysts (e.g., thioureas, Brønsted acids) | 47 - 94[3] | 73 - 95[3] | N/A | Direct route to α-amino nitriles, good functional group tolerance.[3] | Can require harsh hydrolysis conditions for the nitrile group. |
| Enantioselective Hydrogenation | α, β | Dehydrofluoroamino acid derivatives | Rhodium or Ruthenium complexes with chiral ligands | up to 100 | >99[5] | N/A | High enantioselectivity, applicable to various substrates.[5][6] | Requires synthesis of unsaturated precursors, catalyst cost. |
| Organocatalytic Methods | α, β | Aldehydes, enals, ketones | Chiral amines, squaramides, etc. | up to 85[7] | up to 99[7] | up to 98:2[7] | Metal-free, mild reaction conditions, high enantioselectivity.[7] | Catalyst loading can be high, substrate scope may be limited. |
| Biocatalysis | Various | Ketones, racemic amines | Transaminases, other enzymes | Variable | up to >99 | N/A | High enantioselectivity, mild and environmentally friendly conditions.[8] | Enzyme stability and substrate scope can be limitations.[9] |
| Asymmetric Conjugate Addition | β | α,β-Unsaturated esters | Copper complexes with chiral ligands | up to 98 | up to 96 | N/A | Good yields and enantioselectivities for β-fluoroamino acids. | Limited to β-functionalization. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Gram-Scale Asymmetric Synthesis of Trifluoroethylglycine (TfeGly) via Chiral Ni(II) Complex
This procedure is adapted from the work of Koksch and coworkers.[3]
Step 1: Alkylation of the Chiral Ni(II) Complex. To a solution of the chiral Ni(II) complex of glycine (1.0 eq) in dry DMF (0.2 M) under a nitrogen atmosphere at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which 1,1,1-trifluoro-2-iodoethane (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight.
Step 2: Hydrolysis and Protection. The reaction mixture is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then dissolved in a mixture of DME and 6 M HCl (1:1) and heated at 60 °C for 2 hours. After cooling to room temperature, the aqueous layer is washed with diethyl ether. The aqueous layer is then basified to pH 9-10 with aqueous Na2CO3, and a solution of Fmoc-OSu (1.1 eq) in acetone is added. The mixture is stirred at room temperature for 16 hours. The product is then extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to afford the Fmoc-protected trifluoroethylglycine.
Enantioselective Strecker Reaction for the Synthesis of an α-Trifluoromethyl-α-Amino Acid Derivative
This protocol is a general representation of an organocatalyzed Strecker reaction.[3]
A solution of the trifluoromethyl ketimine (1.0 eq) and a chiral thiourea catalyst (0.1 eq) in an anhydrous solvent (e.g., toluene, CH2Cl2) is stirred at the desired temperature (e.g., -20 °C to room temperature) under a nitrogen atmosphere. Trimethylsilyl cyanide (1.5 eq) is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting α-aminonitrile can be purified by column chromatography and then hydrolyzed to the corresponding amino acid using acidic or basic conditions.
Biocatalytic Asymmetric Synthesis of a Chiral Amine using a Transaminase
This is a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone.[8]
A reaction buffer (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the prochiral ketone substrate (e.g., 10-50 mM), an amine donor (e.g., isopropylamine, 1 M), and pyridoxal 5'-phosphate (PLP, 1 mM). The reaction is initiated by the addition of a purified transaminase enzyme (e.g., from Aspergillus terreus or an engineered variant). The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC analysis of the formation of the chiral amine product and the consumption of the ketone substrate. Upon completion, the enzyme is removed by centrifugation or filtration, and the product is extracted from the aqueous phase using an appropriate organic solvent.
Visualizing the Synthetic Pathways
To better understand the workflow and decision-making process in selecting a synthetic route, the following diagrams were generated using Graphviz.
Caption: General workflow for the synthesis of enantiopure fluorinated amino acids.
Caption: Decision tree for selecting a synthetic route to enantiopure fluorinated amino acids.
Conclusion
The synthesis of enantiopure fluorinated amino acids is a dynamic field with a diverse array of powerful methodologies. The choice of the optimal synthetic route is a multifactorial decision that depends on the specific target molecule, the desired scale of production, and the available resources. This guide provides a framework for navigating these choices by comparing the performance of key methods and providing detailed experimental insights. As the demand for these unique building blocks continues to grow, the development of even more efficient, selective, and sustainable synthetic strategies will undoubtedly remain a key focus of chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enantioselective Rh-catalyzed hydrogenation of N-formyl dehydroamino esters with monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the In Vivo Fate of Fluorinated Peptides
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into peptide therapeutics offers a promising avenue to enhance metabolic stability and prolong in vivo activity. This guide provides an objective comparison of the metabolic fate of peptides containing fluorinated amino acids versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The introduction of fluorine, a bioisostere of hydrogen, can significantly alter the physicochemical properties of a peptide. This modification is primarily employed to block sites susceptible to enzymatic degradation, thereby improving pharmacokinetic profiles. The exceptional strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes such as cytochrome P450 (CYP) and various proteases.[1]
Enhanced Metabolic Stability: A Quantitative Comparison
Fluorination has been demonstrated to significantly increase the in vivo half-life and reduce the clearance of various peptides. While direct head-to-head in vivo comparative studies are not abundant, the available data consistently point towards the stabilizing effect of fluorination.
For instance, studies on Glucagon-Like Peptide-1 (GLP-1) analogues, crucial in the management of type 2 diabetes, have shown that strategic fluorination can enhance their resistance to degradation by dipeptidyl peptidase-4 (DPP-4). Native GLP-1 has a very short plasma half-life of less than 2 minutes.[2] While specific in vivo pharmacokinetic data for a directly fluorinated GLP-1 analogue versus the native peptide in the same study is limited in the public domain, the development of long-acting GLP-1 receptor agonists often involves modifications, including the use of unnatural amino acids, to achieve extended half-lives.
The following table summarizes hypothetical comparative pharmacokinetic parameters based on the generally observed effects of fluorination on peptide metabolism.
| Parameter | Native Peptide (e.g., GLP-1) | Fluorinated Peptide Analogue | Fold Change | Reference |
| Half-life (t½) | ~2 min | Expected to be significantly longer (hours) | >30x increase | [2] |
| Clearance (CL) | High | Expected to be significantly lower | >10x decrease | General observation |
| Volume of Distribution (Vd) | Variable | Generally expected to be similar or slightly altered | - | General observation |
In Vivo Metabolic Pathways and Degradation Products
The primary metabolic fate of peptides involves proteolytic degradation by peptidases and proteases in the blood, liver, and kidneys. Fluorination at or near a cleavage site can sterically hinder enzyme binding and catalysis, thus preserving the peptide's integrity.
For example, the introduction of a fluorinated amino acid can block hydroxylation by CYP enzymes, a common metabolic pathway for many drugs.[1] The position of the fluorine atom is critical; for instance, studies with 18F-labeled fluorotryptophan isomers have shown that while 4-, 5-, and 6-[18F]fluorotryptophan undergo rapid in vivo defluorination, 7-[18F]fluorotryptophan exhibits high in vivo stability.[1]
The identification of metabolites is crucial for understanding the complete metabolic profile. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the primary technique used to identify and quantify peptide fragments and other metabolites in biological fluids. While specific in vivo metabolite identification for a wide range of fluorinated peptides is proprietary to drug development programs, the expected outcome is a significant reduction in the number and quantity of degradation products for the fluorinated analogue compared to the native peptide.
Experimental Protocols for In Vivo Metabolic Studies
The following outlines a typical experimental workflow for investigating the in vivo metabolic fate of a novel peptide containing fluorinated amino acids.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[1]
-
Dosing: The peptide is typically administered intravenously (IV) to assess its systemic clearance and distribution without the influence of absorption. A typical dose might be in the range of 1-5 mg/kg.
Blood Sampling
-
Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and protease inhibitors to prevent ex vivo degradation.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To remove larger proteins from the plasma, a protein precipitation step is performed. This typically involves adding a cold organic solvent like acetonitrile to the plasma sample.[1]
-
Extraction: The supernatant containing the peptide and its metabolites is collected after centrifugation.
-
Concentration: The sample may be dried down under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent to concentrate the analytes.[1]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer is used for quantitative analysis.[1]
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the parent peptide from its metabolites based on their hydrophobicity. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.[1]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for accurate quantification of the parent peptide and any known or expected metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.[1]
Visualizing Metabolic Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and metabolic pathways involved in studying the fate of fluorinated peptides.
Caption: A typical experimental workflow for in vivo metabolism studies of peptides.
Caption: Simplified comparison of metabolic pathways for native and fluorinated peptides.
Conclusion
The incorporation of fluorinated amino acids is a powerful strategy to enhance the metabolic stability of therapeutic peptides. By blocking enzymatic degradation, fluorination leads to a longer in vivo half-life and reduced clearance, ultimately improving the pharmacokinetic profile. The experimental methodologies outlined in this guide provide a framework for the comprehensive evaluation of the metabolic fate of these modified peptides, enabling researchers to make informed decisions in the drug development process. Further head-to-head in vivo studies with detailed metabolite identification will continue to refine our understanding and application of this valuable chemical tool.
References
Comparative Study of Protein-Protein Interactions with Fluorinated Amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the use of fluorinated amino acids in studying protein-protein interactions (PPIs) against traditional methods. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to clarify complex processes.
The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool for dissecting the intricacies of protein-protein interactions. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and hydrophobicity, can subtly perturb the electronic and steric landscape at the protein interface, providing valuable insights into binding affinity, specificity, and protein stability. This guide explores the advantages of using fluorinated amino acids and provides a comparative analysis with their non-fluorinated counterparts, supported by experimental data.
Data Presentation: Impact of Fluorination on Binding Affinity
The introduction of fluorine atoms into ligands can significantly enhance binding affinity. A notable example is the inhibition of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL), a critical interaction in certain types of cancer.[1] The substitution of a propyl group with a trifluoroethyl group in a thienopyrimidine-based inhibitor resulted in a substantial, 10-fold increase in binding affinity.[1] This enhancement is attributed to favorable multipolar interactions between the trifluoromethyl group and the protein backbone.[1]
| Compound | Modification | IC50 (nM) | Fold Improvement |
| MI-2 | Propyl group | 460 | 1x |
| MI-2-2 | Trifluoroethyl group | 46 | 10x |
Table 1: Comparison of IC50 values for menin-MLL inhibitors. The data clearly demonstrates the significant improvement in binding affinity upon the introduction of a trifluoromethyl group.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experimental techniques used to study protein-protein interactions involving fluorinated amino acids.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom within a protein.[2] It is particularly useful for detecting conformational changes, ligand binding, and dynamics.[3]
Protocol for ¹⁹F NMR-based Binding Affinity Measurement:
-
Protein Expression and Labeling:
-
Express the protein of interest in a suitable expression system (e.g., E. coli, mammalian cells).[4]
-
For site-specific labeling, utilize an auxotrophic bacterial strain or an in vitro transcription/translation system, supplementing the growth media or reaction mixture with the desired fluorinated amino acid.[4] For global incorporation, the fluorinated amino acid can be added to the expression media of a standard expression strain.[2]
-
Purify the fluorinated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
-
NMR Sample Preparation:
-
Prepare a stock solution of the purified ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a series of NMR tubes, each containing a constant concentration of the ¹⁹F-labeled protein.
-
Prepare a stock solution of the binding partner (ligand) in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum of the protein alone to establish the reference signal.
-
Titrate the ligand into the protein sample in increasing molar ratios.
-
Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand, ensuring the system has reached equilibrium.
-
-
Data Analysis:
-
Monitor the changes in the chemical shift and/or line width of the ¹⁹F resonance upon ligand titration.
-
Plot the change in chemical shift (Δδ) as a function of the ligand concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[5]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of association (k_on) and dissociation (k_off) rate constants, in addition to the equilibrium dissociation constant (K_d).
Protocol for SPR Analysis of PPIs with Fluorinated Proteins:
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the immobilization chemistry (e.g., amine coupling, His-tag capture).
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
-
Ligand Immobilization:
-
Immobilize one of the binding partners (the ligand, which can be the fluorinated or non-fluorinated protein) onto the sensor chip surface to a desired response unit (RU) level.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the other binding partner (the analyte) in running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association phase in real-time.
-
Inject running buffer alone to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.
-
Calculate the equilibrium dissociation constant (K_d = k_off / k_on).
-
Compare the kinetic and affinity parameters obtained for the fluorinated and non-fluorinated protein interactions.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions in a cellular context. While not directly providing quantitative binding data, it can validate interactions and be used in a semi-quantitative manner.
Protocol for Co-IP with Fluorinated Proteins:
-
Cell Culture and Lysis:
-
Express the fluorinated "bait" protein and its potential "prey" binding partner in a suitable cell line.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Detect the prey protein by Western blotting using an antibody specific to the prey. The presence of the prey protein in the eluate indicates an interaction with the bait protein.
-
Mandatory Visualization
Signaling Pathway: Menin-MLL Interaction in Leukemia
The interaction between menin and MLL is a critical dependency for the development of MLL-rearranged leukemia. Inhibitors that disrupt this PPI are promising therapeutic agents. The introduction of a trifluoromethyl group into these inhibitors has been shown to significantly enhance their potency.
Caption: The Menin-MLL signaling pathway in leukemia and its inhibition.
Experimental Workflow: Studying PPIs with Fluorinated Amino Acids
This workflow outlines the key steps involved in a comparative study of a protein-protein interaction using both the native and a fluorinated version of one of the proteins.
References
- 1. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate, a fluorinated amino acid ester derivative, is paramount in any laboratory setting. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides detailed procedures for the disposal of this compound, in both solid and liquid forms, in accordance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound hydrochloride. The known hazard classifications for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data Summary
For clear and concise reference, the following table summarizes the key hazard and disposal information for this compound hydrochloride.
| Identifier | Value |
| CAS Number | 2095926-24-0 |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302, H315, H319, H335 |
| Signal Word | Warning |
| Primary Disposal Code | P501 |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant[1] |
| Waste Category | Halogenated Organic Waste[2] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves collection and transfer to a certified hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Due to the presence of fluorine, this compound must be segregated as halogenated organic waste .[2]
-
Obtain separate, clearly labeled, and compatible waste containers for solid and liquid forms of the compound. Do not mix with incompatible waste streams.[3]
2. Solid Waste Disposal:
-
Unused/Expired Reagent: Collect the solid this compound in its original container if possible, or in a securely sealed and clearly labeled waste container.
-
Contaminated Materials: Any materials contaminated with the solid compound, such as weighing paper, gloves, and wipes, should be placed in the designated "Solid Halogenated Organic Waste" container.
3. Liquid Waste Disposal:
-
Solutions: Collect any solutions containing this compound in a designated "Liquid Halogenated Organic Waste" container.
-
Rinsate from Glassware: When decontaminating non-disposable glassware, rinse with a suitable organic solvent (e.g., ethanol or acetone). This rinsate is considered hazardous and must be collected in the liquid halogenated organic waste container.[1] After decontamination, the glassware can be washed following standard laboratory procedures.
4. Container Management:
-
Ensure all waste containers are kept securely sealed when not in use.
-
Label containers clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant," "Halogenated").
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Always follow your institution's specific procedures for waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
